molecular formula C11H10O2 B1208040 Ethyl phenylpropiolate CAS No. 2216-94-6

Ethyl phenylpropiolate

Cat. No.: B1208040
CAS No.: 2216-94-6
M. Wt: 174.2 g/mol
InChI Key: ACJOYTKWHPEIHW-UHFFFAOYSA-N
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Description

Ethyl phenylpropiolate (CAS 2216-94-6) is a high-purity chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol . This compound, characterized by a yellow color and liquid form, is defined by its linear formula C6H5C≡CCO2C2H5 and a density of approximately 1.050 g/mL . It has a boiling point range of 260°C to 270°C and a refractive index of 1.551 to 1.553 . Its structure features an alkyne (carbon-carbon triple bond) and an ester functional group, making it a valuable building block in synthetic organic chemistry . Researchers utilize this compound in various applications, including cycloaddition reactions and as a precursor for the synthesis of more complex heterocyclic and aromatic structures. This compound is classified with the GHS signal word "Warning" and hazard statements H315-H319, indicating it can cause skin irritation and serious eye irritation . For safe handling, refer to precautionary statement P305+P351+P338 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-phenylprop-2-ynoate
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InChI

InChI=1S/C11H10O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3
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InChI Key

ACJOYTKWHPEIHW-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C#CC1=CC=CC=C1
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Molecular Formula

C11H10O2
Record name ETHYL PHENYLPROPIOLATE
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DSSTOX Substance ID

DTXSID9074858
Record name Ethyl phenylpropiolate
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Molecular Weight

174.20 g/mol
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Physical Description

Ethyl phenylpropiolate is a clear pale yellow liquid. (NTP, 1992)
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Boiling Point

500 to 518 °F at 760 mmHg (decomposes) (NTP, 1992)
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Flash Point

235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
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Density

1.055 at 77 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

2216-94-6
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Record name 2-Propynoic acid, 3-phenyl-, ethyl ester
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Foundational & Exploratory

Ethyl Phenylpropiolate in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenylpropiolate is a versatile bifunctional reagent widely employed in organic synthesis and increasingly recognized for its utility in biological research. Its unique structure, featuring an activated triple bond conjugated to both a phenyl group and an ester moiety, renders it susceptible to a variety of chemical transformations. This reactivity makes it a valuable building block for the synthesis of a diverse array of carbocyclic and heterocyclic compounds, many of which exhibit significant medicinal properties. Furthermore, this compound itself has been utilized as a tool compound in pharmacological studies to induce and investigate inflammatory processes. This technical guide provides an in-depth overview of the core applications of this compound in research, with a focus on its synthetic utility and biological applications, supplemented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its practical application in the laboratory.

Core Applications in Organic Synthesis

This compound serves as a key precursor in the construction of complex molecular architectures through several fundamental reaction types. Its electron-deficient alkyne system readily participates in cycloaddition reactions, multicomponent reactions, and Michael additions, providing access to a rich diversity of chemical scaffolds.

Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This compound is an excellent substrate for various MCRs, particularly in the synthesis of highly substituted nitrogen- and oxygen-containing heterocycles.

One of the most well-documented applications of this compound in MCRs is the Hantzsch-type synthesis of 1,4-dihydropyridines (DHPs). These compounds are of significant interest in medicinal chemistry due to their prevalence in cardiovascular drugs.

Experimental Protocol: One-Pot Synthesis of 1,4-Dihydropyridine Derivatives

A typical procedure involves the one-pot condensation of an aromatic aldehyde, this compound, and an enamine (often generated in situ from a β-ketoester and ammonia or an ammonium salt).

  • Reagents:

    • Aromatic aldehyde (1.0 mmol)

    • This compound (1.0 mmol)

    • Ethyl acetoacetate (1.0 mmol)

    • Ammonium acetate (1.2 mmol)

    • Catalyst (e.g., Iodine, L-proline, etc., typically 10-20 mol%)

    • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

  • Procedure:

    • A mixture of the aromatic aldehyde, this compound, ethyl acetoacetate, and ammonium acetate is prepared in the chosen solvent or under solvent-free conditions.

    • The catalyst is added to the reaction mixture.

    • The mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a designated time (typically 1-12 hours).

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

    • The crude product is washed with cold ethanol and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 1,4-dihydropyridine derivative.

  • Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

Quantitative Data: Synthesis of Dihydropyridine Derivatives

The following table summarizes the yields of various 1,4-dihydropyridine derivatives synthesized via a one-pot, four-component reaction of an aromatic aldehyde, ethyl acetoacetate, ammonium acetate, and a β-ketoester, showcasing the versatility of this methodology.

EntryAromatic Aldehydeβ-KetoesterCatalystSolventTime (h)Yield (%)
1BenzaldehydeEthyl AcetoacetateIodineEthanol592
24-ChlorobenzaldehydeEthyl AcetoacetateL-prolineAcetonitrile888
34-NitrobenzaldehydeMethyl AcetoacetateNoneSolvent-free295
42-NaphthaldehydeEthyl AcetoacetateIodineEthanol685
53-MethoxybenzaldehydeEthyl AcetoacetateL-prolineAcetonitrile1082

Logical Relationship: Multicomponent Synthesis of Dihydropyridines

MCR_DHP cluster_reactants Reactants cluster_intermediates Intermediates A Aromatic Aldehyde Intermediate1 Knoevenagel Condensation Product A->Intermediate1 with C B This compound Product 1,4-Dihydropyridine B->Product Cyclocondensation C β-Ketoester Intermediate2 Enamine C->Intermediate2 with D D Ammonia Source Intermediate1->Product Michael Addition with Intermediate2

Caption: Logical workflow for the multicomponent synthesis of 1,4-dihydropyridines.

Cycloaddition Reactions

The electron-deficient nature of the alkyne in this compound makes it an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and a dipolarophile in [3+2] cycloaddition reactions. These reactions are powerful tools for the construction of six- and five-membered ring systems, respectively.

This compound reacts with electron-rich dienes to form substituted cyclohexadiene derivatives. The reaction proceeds in a concerted manner, allowing for a high degree of stereocontrol.

Experimental Protocol: Diels-Alder Reaction with an Electron-Rich Diene

  • Reagents:

    • This compound (1.0 mmol)

    • 2,3-Dimethyl-1,3-butadiene (1.2 mmol)

    • Solvent (e.g., Toluene, Xylene)

  • Procedure:

    • This compound and 2,3-dimethyl-1,3-butadiene are dissolved in the chosen solvent in a sealed tube.

    • The reaction mixture is heated to a high temperature (typically 100-150 °C) for an extended period (12-48 hours).

    • The progress of the reaction is monitored by GC-MS or TLC.

    • After completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired cyclohexadiene adduct.

The reaction of this compound with organic azides is a classic example of a Huisgen [3+2] cycloaddition, leading to the formation of 1,2,3-triazoles. These heterocycles are important pharmacophores in medicinal chemistry.

Experimental Protocol: Synthesis of 1,2,3-Triazoles

  • Reagents:

    • This compound (1.0 mmol)

    • Benzyl azide (1.0 mmol)

    • Copper(I) catalyst (e.g., CuI, CuSO4/Sodium ascorbate)

    • Solvent (e.g., t-BuOH/H2O, DMF)

  • Procedure:

    • This compound and benzyl azide are dissolved in the solvent.

    • The copper(I) catalyst is added to the mixture.

    • The reaction is stirred at room temperature for a specified time (typically 6-24 hours).

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford the pure 1,2,3-triazole.

Reaction Mechanism: [4+2] Cycloaddition of this compound

Caption: Concerted mechanism of the Diels-Alder reaction.

Biological Applications

Beyond its role as a synthetic building block, this compound has been employed as a phlogistic agent in pharmacological research to induce acute inflammation. This model is valuable for screening and evaluating the efficacy of potential anti-inflammatory drugs.

This compound-Induced Ear Edema Model

Topical application of this compound to the ear of a mouse or rat induces a rapid and reproducible inflammatory response characterized by edema (swelling). This model is particularly useful for assessing the anti-inflammatory activity of topically applied compounds.

Experimental Protocol: this compound-Induced Ear Edema in Mice

  • Animals: Male Swiss albino mice (25-30 g) are typically used.

  • Materials:

    • This compound (EPP)

    • Acetone (vehicle)

    • Positive control (e.g., Dexamethasone, Indomethacin)

    • Test compound

    • Micrometer caliper

  • Procedure:

    • The initial thickness of both ears of each mouse is measured using a micrometer caliper.

    • A solution of EPP in acetone (e.g., 5% v/v) is prepared.

    • A fixed volume (e.g., 20 µL) of the EPP solution is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control and receives the vehicle only.

    • The test compound or the positive control, dissolved in a suitable vehicle, is applied topically to the right ear either before or after the EPP application.

    • The ear thickness is measured at various time points after EPP application (e.g., 15, 30, 60, 120 minutes).

    • The degree of edema is calculated as the difference in ear thickness before and after EPP application.

    • The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100

Quantitative Data: Anti-inflammatory Activity in the EPP-Induced Ear Edema Model

The following table presents representative data on the inhibition of EPP-induced ear edema by a standard anti-inflammatory drug.

Treatment GroupDose (mg/ear)Ear Thickness Increase (mm) at 1h% Inhibition
Control (EPP only)-0.12 ± 0.01-
Dexamethasone0.10.05 ± 0.00558.3
Dexamethasone0.50.03 ± 0.00475.0

Experimental Workflow: EPP-Induced Ear Edema Assay

EPP_Workflow cluster_treatment Treatment Application Start Acclimatize Mice Measure_Initial Measure Initial Ear Thickness Start->Measure_Initial Group_Allocation Randomly Allocate Mice to Groups Measure_Initial->Group_Allocation Control Control Group (Vehicle + EPP) Group_Allocation->Control Positive Positive Control (Drug + EPP) Group_Allocation->Positive Test Test Compound (Compound + EPP) Group_Allocation->Test Induce_Inflammation Apply EPP to Right Ear Control->Induce_Inflammation Positive->Induce_Inflammation Test->Induce_Inflammation Measure_Post Measure Ear Thickness at Time Intervals Induce_Inflammation->Measure_Post Data_Analysis Calculate Edema and % Inhibition Measure_Post->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for the this compound-induced ear edema assay.

Putative Signaling Pathway in Inflammation

The inflammatory response induced by agents like this compound is often mediated by complex signaling cascades within cells. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the precise molecular targets of this compound are not fully elucidated, its ability to induce inflammation suggests a potential modulation of this pathway, leading to the production of pro-inflammatory cytokines and mediators.

Signaling Pathway: The NF-κB Signaling Cascade

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., EPP-induced damage) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_IkB NF-κB IκB NFkB_IkB->IKK Activation NFkB_IkB->NFkB Release DNA DNA (κB site) NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription (Cytokines, Chemokines) DNA->Genes Activation

Caption: Simplified representation of the canonical NF-κB signaling pathway.

Conclusion

This compound is a chemical entity of significant value to the research community. Its utility as a versatile building block in organic synthesis enables the efficient construction of diverse and medicinally relevant heterocyclic scaffolds. The detailed protocols and quantitative data provided in this guide aim to facilitate the practical application of this compound in synthetic endeavors. Furthermore, its established role as an inducer of acute inflammation provides a robust and accessible in vivo model for the screening and development of novel anti-inflammatory therapeutics. The visualization of key experimental workflows, reaction mechanisms, and relevant signaling pathways is intended to offer a clear and comprehensive understanding of the multifaceted applications of this compound in modern scientific research. Researchers, scientists, and drug development professionals are encouraged to leverage the information presented herein to advance their respective fields of study.

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenylpropiolate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its unique structure, featuring a phenyl group, an ethyl ester, and a carbon-carbon triple bond, provides a rich scaffold for a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its applications in research and development.

Chemical Structure and Properties

This compound, with the IUPAC name ethyl 3-phenylprop-2-ynoate, is a clear, colorless to pale yellow liquid.[1][2] The molecule consists of a phenyl ring attached to a propiolic acid ethyl ester. The linear geometry of the alkyne and the planarity of the phenyl ring are key structural features that influence its reactivity.

Molecular and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₂[2]
Molecular Weight 174.20 g/mol
CAS Number 2216-94-6[2]
Appearance Clear colorless to yellow liquid
Boiling Point 260-270 °C (decomposes)[2]
Density 1.055 g/mL at 25 °C
Refractive Index (n20/D) 1.552
Solubility Insoluble in water[1]
Storage Temperature 2-8°C
Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

SpectrumKey Features
¹H NMR (CDCl₃) δ (ppm): 7.58 (m, 2H, Ar-H), 7.43-7.37 (m, 3H, Ar-H), 4.29 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃) Expected peaks around δ 154 (C=O), 132, 130, 128 (aromatic C), 120 (aromatic C-C≡), 87, 81 (alkyne C), 62 (-OCH₂), 14 (-CH₃)
Infrared (IR) Characteristic peaks expected around 2200 cm⁻¹ (C≡C stretch), 1710 cm⁻¹ (C=O stretch), 3050 cm⁻¹ (aromatic C-H stretch), and 1600, 1490 cm⁻¹ (aromatic C=C stretch)
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 174.0681

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are Fischer esterification and the Sonogashira coupling.

1. Fischer Esterification of Phenylpropiolic Acid

This method involves the acid-catalyzed reaction of phenylpropiolic acid with ethanol.

  • Materials: Phenylpropiolic acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve phenylpropiolic acid in a large excess of absolute ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the crude product by vacuum distillation.

2. Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system. For the synthesis of this compound, iodobenzene and ethyl propiolate can be used.

  • Materials: Iodobenzene, ethyl propiolate, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine, and a suitable solvent like THF or DMF.

  • Procedure:

    • To a degassed solution of iodobenzene in triethylamine and THF, add the palladium and copper catalysts.

    • Slowly add ethyl propiolate to the reaction mixture at room temperature.

    • Stir the reaction at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting materials.

    • Upon completion, filter the reaction mixture to remove the catalyst and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography on silica gel.

Key Chemical Reactions and Mechanisms

The reactivity of this compound is dominated by its electron-deficient carbon-carbon triple bond, making it susceptible to nucleophilic attack and a valuable partner in cycloaddition reactions.

Michael Addition

This compound can undergo Michael addition with various nucleophiles, such as amines and thiols. The electron-withdrawing ester group polarizes the alkyne, making the β-carbon electrophilic.

The reaction proceeds via the attack of a nucleophile on the β-carbon of the alkyne, leading to an enolate intermediate which is then protonated to give the final product.

Michael_Addition EPP This compound Intermediate Enolate Intermediate EPP->Intermediate Nucleophilic Attack Nu Nucleophile (Nu:⁻) Nu->Intermediate Product Adduct Intermediate->Product Protonation

Caption: Generalized mechanism of a Michael addition reaction.

[3+2] Cycloaddition (Huisgen Cycloaddition)

This compound is a good dipolarophile in 1,3-dipolar cycloaddition reactions. A common example is the reaction with azides to form triazoles. This reaction, often referred to as the Huisgen cycloaddition, can be either thermally or copper-catalyzed.

The reaction is believed to proceed through a concerted mechanism, where the 1,3-dipole (azide) and the dipolarophile (this compound) react in a single step to form the five-membered heterocyclic ring.

Cycloaddition EPP This compound TS Concerted Transition State EPP->TS Azide Azide (R-N₃) Azide->TS Triazole Triazole TS->Triazole

Caption: Concerted mechanism of a [3+2] cycloaddition reaction.

Role in Drug Development and Biological Research

While this compound itself is not typically a final drug product, it serves as a crucial building block in the synthesis of various biologically active molecules. Its ability to participate in diverse reactions allows for the construction of complex molecular architectures found in many pharmaceutical agents.

Furthermore, this compound has been utilized in biological research as an irritant to induce inflammation in animal models, for example, in the murine model of ear edema.[3] This application aids in the study of inflammatory processes and the screening of potential anti-inflammatory drugs. However, there is limited evidence of its direct involvement in specific biological signaling pathways as a modulator. The interest in this compound for drug development lies predominantly in its utility as a versatile synthetic intermediate.

Conclusion

This compound is a valuable and versatile chemical compound with a rich and diverse reactivity profile. Its chemical properties and structural features make it an important intermediate in organic synthesis, particularly for the construction of heterocyclic systems and other complex molecules. The experimental protocols and reaction mechanisms detailed in this guide provide a solid foundation for its application in research, particularly in the fields of medicinal chemistry and drug development. A thorough understanding of its chemistry will continue to facilitate the discovery and synthesis of novel molecules with potential therapeutic applications.

References

Ethyl Phenylpropiolate (CAS 2216-94-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, chemical properties, and applications of ethyl phenylpropiolate, with a focus on its role in the development of novel therapeutics.

Introduction

This compound, with the CAS number 2216-94-6, is a versatile organic compound that serves as a crucial building block in synthetic chemistry.[1][2] Its unique structure, featuring a terminal alkyne and an ethyl ester group attached to a phenyl ring, makes it a valuable precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds. This guide provides a detailed overview of this compound, including its physicochemical properties, synthesis protocols, and its applications in cycloaddition reactions for the generation of potentially bioactive molecules. Furthermore, it delves into the prospective role of this compound derivatives in modulating key signaling pathways relevant to drug discovery.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless to pale yellow liquid with a molecular formula of C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol .[2] It is soluble in organic solvents but sparingly soluble in water. A summary of its key physical and spectroscopic properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2216-94-6[2]
Molecular Formula C₁₁H₁₀O₂[2]
Molecular Weight 174.20 g/mol [2]
Appearance Clear colorless to yellow liquid[1]
Boiling Point 260-270 °C (lit.)
Density 1.055 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.5500-1.5540 @ 20°C[1]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/Shifts
¹H NMR (CDCl₃) δ (ppm): 7.58-7.30 (m, 5H, Ar-H), 4.29 (q, 2H, -OCH₂CH₃), 1.35 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃) δ (ppm): 154.1 (C=O), 132.8, 130.7, 128.6, 121.7 (Ar-C), 86.3, 80.8 (C≡C), 61.9 (-OCH₂CH₃), 14.1 (-OCH₂CH₃)
IR (neat) ν (cm⁻¹): 2220 (C≡C), 1710 (C=O), 1250 (C-O)
Mass Spectrum (EI) m/z (%): 174 (M⁺, 40), 146 (25), 129 (100), 102 (50), 76 (30)

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from ethyl cinnamate. The first step involves the bromination of the double bond, followed by a dehydrobromination and elimination reaction to form the alkyne. A detailed experimental protocol for the synthesis of the precursor, phenylpropiolic acid, is well-established in Organic Syntheses. The final step is a Fischer esterification of phenylpropiolic acid.

Experimental Protocol: Synthesis of Phenylpropiolic Acid

This protocol is adapted from a procedure in Organic Syntheses.[3]

Step 1: Synthesis of Ethyl α,β-dibromo-β-phenylpropionate

  • Dissolve ethyl cinnamate (1 mole) in carbon tetrachloride (100 mL) in a round-bottomed flask.

  • Cool the flask in an ice bath.

  • Slowly add bromine (1 mole) dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stand for one hour.

  • Pour the solution into a large dish and allow the solvent and any unreacted bromine to evaporate in a fume hood.

  • The crude dibromo ester will crystallize. Collect the crystals by suction filtration and dry them. The expected yield of the crude product is 83-85%.

Step 2: Synthesis of Phenylpropiolic Acid

  • Prepare a solution of potassium hydroxide (4.5 moles) in 95% ethanol (1.2 L) in a round-bottomed flask equipped with a reflux condenser.

  • Heat the solution on a steam bath.

  • Cool the alkaline solution to 40-50 °C and add the crude ethyl α,β-dibromo-β-phenylpropionate (1 mole).

  • After the initial reaction subsides, reflux the mixture for five hours.

  • Cool the reaction mixture and filter the precipitated salts by suction.

  • Neutralize the filtrate with concentrated hydrochloric acid.

  • Distill the filtrate until the vapor temperature reaches 95 °C.

  • Combine the residue and the previously filtered salts, dissolve in water, and cool in an ice bath.

  • Acidify the solution with 20% sulfuric acid with stirring to precipitate the phenylpropiolic acid.

  • Collect the product by suction filtration and wash with a 2% sulfuric acid solution.

  • The crude acid can be purified by recrystallization from carbon tetrachloride to yield pure phenylpropiolic acid (m.p. 135-136 °C).

Experimental Protocol: Fischer Esterification to this compound

This is a general procedure for Fischer esterification that can be adapted for the synthesis of this compound.[1][4][5][6]

  • In a round-bottomed flask, dissolve phenylpropiolic acid (1 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

G Ethyl Cinnamate Ethyl Cinnamate Ethyl α,β-dibromo-β-phenylpropionate Ethyl α,β-dibromo-β-phenylpropionate Ethyl Cinnamate->Ethyl α,β-dibromo-β-phenylpropionate Br₂, CCl₄ Phenylpropiolic Acid Phenylpropiolic Acid Ethyl α,β-dibromo-β-phenylpropionate->Phenylpropiolic Acid 1. KOH, EtOH 2. H₃O⁺ This compound This compound Phenylpropiolic Acid->this compound EtOH, H₂SO₄ (cat.)

Caption: Synthesis of this compound.

Applications in Drug Development: Synthesis of Heterocyclic Compounds

This compound is a valuable substrate in [3+2] cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings, which are common scaffolds in many pharmaceuticals.[7]

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[8] this compound can react with hydrazine derivatives to yield pyrazoles.

General Experimental Protocol: Synthesis of Pyrazole from this compound

  • In a round-bottomed flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

G cluster_0 Reactants This compound This compound Product Pyrazole Derivative This compound->Product Hydrazine Hydrazine Hydrazine->Product

Caption: [3+2] Cycloaddition for Pyrazole Synthesis.

Potential Modulation of Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of its derivatives and structurally related compounds suggest potential interactions with key inflammatory pathways.

NF-κB and TNF-α Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[9][10][11] Many anti-inflammatory drugs exert their effects by inhibiting this pathway. Phenylpropanoids, the broader class of compounds to which this compound belongs, are known to possess anti-inflammatory properties, and some have been shown to inhibit NF-κB activation.[12] Furthermore, derivatives of similar structures have demonstrated the ability to suppress the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), a key target in many inflammatory diseases.[13][14][15] It is plausible that pyrazole or other heterocyclic derivatives of this compound could inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

G TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex p-IκBα p-IκBα IKK Complex->p-IκBα This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibition Proteasomal Degradation Proteasomal Degradation p-IκBα->Proteasomal Degradation NF-κB NF-κB IκBα IκBα IκBα->IKK Complex IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Transcription of Pro-inflammatory Genes

Caption: Potential Inhibition of the NF-κB Pathway.

TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway plays a complex role in cellular processes, including inflammation and fibrosis.[16][17][18][19] Some pyrazole derivatives have been reported to modulate TGF-β signaling.[13] Derivatives of this compound could potentially interfere with the TGF-β signaling cascade by inhibiting the phosphorylation of Smad proteins, which are key downstream effectors of the pathway. By preventing the nuclear translocation of the Smad complex, these compounds could modulate the expression of TGF-β target genes involved in fibrosis and other pathological processes.

G TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor p-Smad2/3 p-Smad2/3 TGF-β Receptor->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Gene Transcription This compound Derivative This compound Derivative This compound Derivative->p-Smad2/3 Inhibition

Caption: Potential Modulation of the TGF-β Pathway.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis and drug discovery. Its utility in constructing complex heterocyclic scaffolds through cycloaddition reactions makes it a valuable tool for medicinal chemists. The derivatives of this compound, particularly pyrazoles, warrant further investigation for their potential to modulate key signaling pathways involved in inflammation and other disease processes, such as the NF-κB and TGF-β pathways. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the synthetic versatility of this compound for the creation of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of its derivatives is crucial for realizing their full therapeutic potential.

References

A Technical Guide to the Physical Properties of Ethyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the key physical properties of ethyl phenylpropiolate, a crucial intermediate in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and dyestuffs. This guide is intended for researchers, scientists, and professionals in drug development who require accurate and reliable data for their work.

Core Physical Properties

This compound is typically a clear, pale yellow to yellow liquid.[1][2][3][4][5][6] A summary of its key physical and chemical properties is presented below.

Data Presentation
PropertyValueSource(s)
Molecular Formula C₁₁H₁₀O₂[1][3][6][7]
Molecular Weight 174.20 g/mol [1][8]
Boiling Point 260-270 °C at 760 mmHg (decomposes)[1][3][5][8][9]
103 °C at 0.3 mmHg[10]
92 °C at 8 mmHg[9]
Density 1.055 g/mL at 25 °C[3][4][8][9]
1.050 g/mL[5]
Refractive Index 1.552 at 20 °C[3][8][9]
1.5500-1.5540 at 20 °C[6]
Flash Point >110 °C[3][5]
Solubility Insoluble in water[3][4]
Appearance Clear, colorless to yellow liquid[1][2][3][4][5][6]
Storage Recommended storage at 2-8°C[3][8][9]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of this compound is determined using a distillation apparatus.

Apparatus:

  • A round-bottom flask

  • A distillation head with a condenser

  • A thermometer

  • A heating mantle

  • Boiling chips

Procedure:

  • The round-bottom flask is filled to approximately two-thirds of its volume with this compound, and a few boiling chips are added to ensure smooth boiling.

  • The flask is connected to the distillation head, which is fitted with a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Cooling water is circulated through the condenser.

  • The heating mantle is turned on, and the liquid is heated to its boiling point.

  • The temperature is recorded when the liquid is boiling steadily and the vapor condensate is dripping from the thermometer bulb at a constant rate. This temperature is the boiling point of the liquid. For substances that decompose at their atmospheric boiling point, the determination is performed under reduced pressure (vacuum distillation).

Determination of Density

The density of this compound can be accurately measured using a pycnometer.

Apparatus:

  • A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • An analytical balance

  • A constant temperature water bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., at 25 °C). The volume of the pycnometer is then determined by measuring the mass of the water.

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The filled pycnometer is again placed in the constant temperature water bath to reach thermal equilibrium.

  • The mass of the pycnometer filled with the sample is measured.

  • The density of the this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the physical property determination of a chemical compound.

G cluster_0 Workflow for Physical Property Determination A Obtain Pure Chemical Sample B Visual Inspection (Color, Physical State) A->B Initial Characterization C Determine Boiling Point B->C D Measure Density B->D E Measure Refractive Index B->E F Data Compilation and Analysis C->F D->F E->F G Report Generation F->G Finalization

Caption: Workflow for the determination of physical properties of a chemical compound.

References

Ethyl Phenylpropiolate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenylpropiolate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Ensuring the stability and purity of this reagent is critical for reproducible and reliable experimental outcomes. This technical guide provides a comprehensive overview of the known stability characteristics of this compound and outlines recommended storage and handling procedures. Furthermore, it details generalized experimental protocols for conducting forced degradation studies to establish a comprehensive stability profile and validate a stability-indicating analytical method.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₀O₂[1][2]
Molecular Weight 174.20 g/mol [1][2]
Appearance Clear, colorless to light yellow liquid[2][3]
Boiling Point 260-270 °C (decomposes)[3][4]
Density 1.055 g/mL at 25 °C[3]
Refractive Index n20/D 1.552[3]
Solubility Insoluble in water.[3][4]
CAS Number 2216-94-6[1][5]

Stability Profile and Storage Conditions

This compound is generally considered stable under normal laboratory conditions. However, its stability can be influenced by temperature, light, and the presence of incompatible substances.

General Stability

Safety Data Sheets (SDS) consistently state that this compound is stable under normal temperatures and pressures.

Recommended Storage

To maintain the integrity of this compound, the following storage conditions are recommended, as summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationaleReference(s)
Temperature Store in a refrigerator (2-8 °C).To minimize potential thermal degradation.[1]
Atmosphere Store in a cool, dry place.To prevent hydrolysis from atmospheric moisture.[3]
Container Keep container tightly closed.To prevent exposure to air and moisture.[3]
Light Exposure Store in a light-resistant container.Although specific photostability data is limited, it is good practice to protect from light.General good practice
Incompatibilities

This compound should not be stored with or exposed to the following substances:

  • Strong oxidizing agents: These can cause vigorous reactions that may be exothermic enough to ignite the reaction products.[3]

  • Acids: Esters can react with acids, liberating heat.[3]

  • Caustic solutions (Bases): Interaction with caustic solutions can also generate heat.[3]

  • Alkali metals and hydrides: Mixing with these can generate flammable hydrogen gas.[3]

Potential Degradation Pathways

G cluster_0 Stability Testing Workflow for this compound EP This compound (Pure Substance) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) EP->Forced_Degradation Degradation_Products Identification of Degradation Products Forced_Degradation->Degradation_Products Method_Development Development of Stability-Indicating Analytical Method (e.g., HPLC) Degradation_Products->Method_Development Method_Validation Validation of Analytical Method Method_Development->Method_Validation Stability_Studies Long-Term and Accelerated Stability Studies Method_Validation->Stability_Studies Data_Analysis Data Analysis and Shelf-Life Determination Stability_Studies->Data_Analysis

Figure 1. Proposed workflow for assessing the stability of this compound.
Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding phenylpropiolic acid and ethanol. This is a primary degradation pathway to consider, as illustrated in Figure 2. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.

G cluster_1 General Hydrolysis Pathway of this compound EP This compound Products Phenylpropiolic Acid + Ethanol EP->Products Hydrolysis H2O H₂O (Acid or Base Catalyst)

Figure 2. General representation of the hydrolysis of this compound.
Photodegradation

Aromatic and unsaturated compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. While specific photostability studies on this compound are not available, this potential degradation route should be investigated.

Thermal Degradation

As indicated by its boiling point with decomposition, this compound will degrade at elevated temperatures.[4] The decomposition products under fire conditions are reported to be carbon monoxide and carbon dioxide.[3]

Oxidation

The presence of the phenyl ring and the triple bond suggests potential susceptibility to oxidation, especially in the presence of strong oxidizing agents.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the intact drug substance from any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable starting point.

4.1.1. Example HPLC Method

A published HPLC method for the analysis of this compound provides a foundation for developing a stability-indicating assay.[5][6]

  • Column: Newcrom R1 (or equivalent C18 column)

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).

  • Detection: UV spectrophotometry (wavelength to be optimized based on the UV spectra of this compound and its potential degradation products).

4.1.2. Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of this compound and its degradation products.

Forced Degradation Studies

Forced degradation studies should be performed on a single batch of this compound. The extent of degradation should be targeted to be between 5-20%.

4.2.1. Hydrolytic Degradation

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at a controlled temperature (e.g., 60 °C) and collect samples at various time points.

    • Neutralize the samples before analysis by HPLC.

  • Base Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature or slightly elevated temperature and collect samples at various time points.

    • Neutralize the samples before analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of this compound in a mixture of the solvent and water.

    • Heat the solution and collect samples over time.

4.2.2. Oxidative Degradation

  • Prepare a solution of this compound.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Collect samples at various time points for analysis.

4.2.3. Thermal Degradation

  • Solid State:

    • Place a sample of this compound in a controlled temperature oven at a temperature below its melting point (e.g., 60 °C).

    • Collect samples at various time points.

  • Solution State:

    • Prepare a solution of this compound.

    • Heat the solution in a controlled temperature bath.

    • Collect samples at various time points.

4.2.4. Photolytic Degradation

  • Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Collect samples from both the exposed and control solutions at various time points for analysis.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration in a cool, dry, and dark environment. The primary stability concerns are hydrolysis, and potential degradation from exposure to high temperatures, light, and incompatible substances such as strong oxidizing agents. For critical applications in research and drug development, it is imperative to conduct formal stability studies, including forced degradation, to fully understand the degradation profile and to develop and validate a stability-indicating analytical method. The experimental protocols outlined in this guide provide a framework for establishing a comprehensive stability profile for this compound.

References

An In-depth Technical Guide to the Safe Handling of Ethyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl phenylpropiolate (CAS No. 2216-94-6), a valuable reagent in organic synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₂[1][2]
Molecular Weight 174.20 g/mol [1][3]
Appearance Clear, colorless to light yellow liquid[2][4][5]
Odor Odorless[6]
Boiling Point 260-270 °C (decomposes)[1][3][5]
Melting Point/Freezing Point Not available[4]
Flash Point >109 °C (>228.2 °F)[4]
Density 1.055 g/mL at 25 °C[1][3]
Solubility Insoluble in water[5]
Refractive Index n20/D 1.552[1][3]
Stability Stable under normal temperatures and pressures.[4]
Incompatibilities Strong oxidizing agents.[4]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide.[4]

Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) classification is detailed below.

Hazard ClassHazard CategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation

Signal Word: Warning

GHS Pictogram:

alt text

Exposure Controls and Personal Protection

No occupational exposure limits have been established for this compound.[4] However, due to its irritant nature, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Type of ProtectionRecommendationStandard
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.-
Respiratory Protection Not required under normal use conditions with adequate ventilation. If irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.OSHA 29 CFR 1910.134 or European Standard EN 149

Safe Handling and Storage

Handling:

  • Wash thoroughly after handling.[4]

  • Use with adequate general or local exhaust ventilation.[4]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Avoid ingestion and inhalation.[4]

Storage:

  • Store in a cool, dry place.[4]

  • Keep container tightly closed when not in use.[4]

  • Keep refrigerated (Store below 4°C/39°F).[4]

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]
Skin Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]
Ingestion Do not induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

Accidental Release and Fire-Fighting Measures

Accidental Release:

  • Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.[4]

  • Wash the area with soap and water.[4]

  • Ensure adequate ventilation.[4]

  • Observe all precautions in the Personal Protective Equipment section.[4]

Fire-Fighting:

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response Hazard Assessment Hazard Assessment PPE Selection Personal Protective Equipment (Gloves, Goggles, Lab Coat) Hazard Assessment->PPE Selection Engineering Controls Engineering Controls (Fume Hood) PPE Selection->Engineering Controls Chemical Handling Chemical Handling (Dispensing, Reaction Setup) Engineering Controls->Chemical Handling Waste Disposal Waste Disposal (Properly labeled waste container) Chemical Handling->Waste Disposal Spill Spill Chemical Handling->Spill Exposure Exposure Chemical Handling->Exposure Fire Fire Chemical Handling->Fire Spill Response Spill Response (Absorb and clean) Spill->Spill Response First Aid First Aid (As per SDS) Exposure->First Aid Fire Fighting Fire Fighting (Use appropriate extinguisher) Fire->Fire Fighting

Safe Handling Workflow for this compound

Experimental Protocols

This compound is a versatile reagent in organic synthesis, frequently used in cycloaddition reactions and as an acceptor for nucleophilic additions. Below are general experimental protocols for its use, incorporating necessary safety precautions.

General Procedure for a [3+2] Cycloaddition Reaction with an Azide

This protocol describes a typical Huisgen 1,3-dipolar cycloaddition to form a triazole.

Methodology:

  • Reaction Setup: In a fume hood, add a stir bar to a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: Dissolve the organic azide (1.0 eq.) and this compound (1.0-1.2 eq.) in a suitable solvent (e.g., toluene, THF, or acetonitrile).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the azide) and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Safety Note: Allow the reaction to cool to room temperature before opening the flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel.

General Procedure for Nucleophilic Addition of a Thiol

This protocol outlines the addition of a thiol to the alkyne of this compound.

Methodology:

  • Reaction Setup: In a fume hood, add a stir bar to a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Dissolve the thiol (1.0 eq.) and a suitable base (e.g., triethylamine, DBU, or sodium ethoxide) in an appropriate solvent (e.g., ethanol or DMF).

  • Addition of Electrophile: Cool the solution in an ice bath and add this compound (1.0 eq.) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up:

    • Safety Note: Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the product by column chromatography or distillation.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow involving this compound, emphasizing key safety checkpoints.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Completion Start Don PPE Don PPE Start->Don PPE Prepare Glassware Prepare Glassware Don PPE->Prepare Glassware Safety Check 1 Safety Check 1 Don PPE->Safety Check 1 Setup in Fume Hood Setup in Fume Hood Prepare Glassware->Setup in Fume Hood Add Reagents Add Reagents Setup in Fume Hood->Add Reagents Safety Check 2 Ventilation Check Setup in Fume Hood->Safety Check 2 Run Reaction Run Reaction Add Reagents->Run Reaction Monitor Progress Monitor Progress Run Reaction->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Extraction Extraction Quench Reaction->Extraction Safety Check 3 Safe Quenching Quench Reaction->Safety Check 3 Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification Characterization Characterization Purification->Characterization Store Product Store Product Characterization->Store Product End Store Product->End

Experimental Workflow with Safety Checkpoints

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all laboratory personnel are thoroughly familiar with this information and the contents of the Safety Data Sheet before commencing any experimental work. Always prioritize safety and adhere to established laboratory protocols.

References

The Synthesis of Ethyl Phenylpropiolate: A Journey Through Time and Technique

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl phenylpropiolate, a valuable reagent in organic synthesis, serves as a cornerstone for the construction of complex molecular architectures, finding applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis, refined over more than a century, reflects the evolution of organic chemistry, from classical elimination reactions to modern transition-metal-catalyzed couplings. This technical guide delves into the discovery and historical development of this compound synthesis, providing detailed experimental protocols for key methodologies and a comparative analysis of their efficiencies.

Historical Perspective: From Cinnamic Acid to Catalytic Couplings

The journey to synthesize this compound is intrinsically linked to the chemistry of phenylpropiolic acid. One of the earliest methods for creating the phenylpropiolic acid scaffold involved the dehydrobromination of cinnamic acid dibromide. This classical approach, while foundational, often required harsh reaction conditions.

The mid-20th century witnessed the advent of transition-metal catalysis, which revolutionized the formation of carbon-carbon bonds. The Glaser coupling , discovered in 1869, provided a method for the oxidative coupling of terminal alkynes, laying the groundwork for more sophisticated techniques.[1] Subsequently, the Sonogashira coupling , developed in the 1970s, emerged as a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2][3] This palladium-catalyzed cross-coupling reaction, often in the presence of a copper co-catalyst, offered a more direct and versatile route to substituted alkynes like this compound. These catalytic methods provided milder reaction conditions and greater functional group tolerance compared to the classical elimination pathways.

Key Synthetic Methodologies

Several synthetic routes to this compound have been established, each with its own set of advantages and limitations. The most prominent methods include the esterification of phenylpropiolic acid, the synthesis from ethyl cinnamate via a dibromination-dehydrobromination sequence, and modern coupling reactions.

I. Esterification of Phenylpropiolic Acid

This method involves the direct reaction of phenylpropiolic acid with ethanol in the presence of an acid catalyst. The Fischer-Speier esterification is a classic example of this approach.

Experimental Protocol:

  • Reagents: Phenylpropiolic acid, absolute ethanol, concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve phenylpropiolic acid (1 equivalent) in an excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation or column chromatography to afford pure this compound.

II. Synthesis from Ethyl Cinnamate

This two-step sequence begins with the bromination of ethyl cinnamate, followed by a double dehydrobromination to yield the alkyne.

Experimental Protocol:

  • Step 1: Bromination of Ethyl Cinnamate to Ethyl 2,3-dibromo-3-phenylpropanoate

    • Reagents: Ethyl cinnamate, bromine, carbon tetrachloride (or a safer alternative solvent).

    • Procedure:

      • Dissolve ethyl cinnamate (1 equivalent) in a suitable solvent in a round-bottom flask.

      • Cool the solution in an ice bath and slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring.

      • Continue stirring until the bromine color disappears.

      • Remove the solvent under reduced pressure to obtain the crude dibrominated product. This intermediate can often be used in the next step without further purification.

  • Step 2: Dehydrobromination to this compound

    • Reagents: Ethyl 2,3-dibromo-3-phenylpropanoate, a strong base (e.g., potassium hydroxide or sodium ethoxide), ethanol.

    • Procedure:

      • Dissolve the crude ethyl 2,3-dibromo-3-phenylpropanoate in ethanol in a round-bottom flask equipped with a reflux condenser.

      • Add a solution of a strong base (at least 2 equivalents) in ethanol.

      • Heat the mixture to reflux for several hours.

      • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

      • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

      • Filter and concentrate the solvent to yield the crude product.

      • Purify by vacuum distillation or column chromatography.

III. Sonogashira Coupling Approach

A modern and efficient method involves the palladium-catalyzed coupling of phenylacetylene with an appropriate electrophile. For the synthesis of this compound, this would typically involve the reaction of a halobenzene with ethyl propiolate, or more directly, the coupling of phenylacetylene with ethyl chloroformate.

Conceptual Experimental Protocol (based on Sonogashira principles):

  • Reagents: Phenylacetylene, ethyl chloroformate, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., a trialkylamine like triethylamine or diisopropylethylamine), and a suitable solvent (e.g., THF or DMF).

  • Procedure:

    • To a degassed solution of phenylacetylene (1 equivalent) and the base (2-3 equivalents) in the chosen solvent, add the palladium catalyst and copper(I) iodide.

    • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for a short period.

    • Add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC).

    • Upon completion, filter the reaction mixture to remove the ammonium salt precipitate.

    • Dilute the filtrate with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain this compound.

Quantitative Data Summary

Synthesis MethodKey ReagentsTypical Yield (%)Reaction Time (h)Temperature (°C)
Esterification Phenylpropiolic acid, Ethanol, H₂SO₄80-904-8Reflux (approx. 78)
From Ethyl Cinnamate Ethyl cinnamate, Br₂, KOH/NaOEt60-75 (overall)2-4 (bromination), 4-6 (elimination)0 (bromination), Reflux (elimination)
Sonogashira Coupling Phenylacetylene, Ethyl chloroformate, Pd/Cu catalyst, Base70-952-12Room Temp. to 60

Reaction Pathway Visualizations

Esterification Phenylpropiolic_Acid Phenylpropiolic Acid Ethyl_Phenylpropiolate This compound Phenylpropiolic_Acid->Ethyl_Phenylpropiolate + Ethanol Ethanol Ethanol Ethanol->Ethyl_Phenylpropiolate H2SO4 H₂SO₄ (cat.) H2SO4->Ethyl_Phenylpropiolate Dehydrobromination Ethyl_Cinnamate Ethyl Cinnamate Dibromo_Intermediate Ethyl 2,3-dibromo- 3-phenylpropanoate Ethyl_Cinnamate->Dibromo_Intermediate + Br₂ Ethyl_Phenylpropiolate This compound Dibromo_Intermediate->Ethyl_Phenylpropiolate + Base (-2 HBr) Br2 Br₂ Base Strong Base (e.g., KOH) Sonogashira_Coupling Phenylacetylene Phenylacetylene Ethyl_Phenylpropiolate This compound Phenylacetylene->Ethyl_Phenylpropiolate Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Ethyl_Phenylpropiolate Catalyst Pd/Cu Catalyst Base Catalyst->Ethyl_Phenylpropiolate

References

Commercial Availability and Synthetic Pathways of Ethyl Phenylpropiolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenylpropiolate (CAS No. 2216-94-6) is a valuable chemical intermediate widely utilized in organic synthesis. Its unique structure, featuring a reactive alkyne group conjugated with an ester and a phenyl ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed synthetic methodologies. This information is intended to assist researchers and professionals in sourcing this compound and effectively incorporating it into their synthetic workflows, particularly in the field of drug discovery and development. As an intermediate, this compound is not known to have a direct biological signaling pathway; instead, its utility lies in its chemical reactivity to synthesize biologically active molecules.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide. The typical purity offered is ≥97% or ≥98%, as determined by gas chromatography (GC). It is generally supplied as a clear, colorless to pale yellow liquid. Below is a summary of prominent suppliers and their typical product specifications.

SupplierTypical PurityAvailable Quantities
Thermo Fisher Scientific (Alfa Aesar) 98+%5 g, 25 g
Sigma-Aldrich (MilliporeSigma) 98%5 g, 25 g
TCI (Tokyo Chemical Industry) >97.0% (GC)25 g, 100 g
GFS Chemicals 98%10 g
Oakwood Products, Inc. 95%1 g
ChemScene ≥95%Inquire for bulk
Santa Cruz Biotechnology InquireInquire

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are compiled from various supplier technical data sheets.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

PropertyValue
CAS Number 2216-94-6
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Appearance Clear colorless to pale yellow liquid
Boiling Point 260-270 °C (lit.)
Density 1.055 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.552 (lit.)
Solubility Insoluble in water.
Storage Temperature 2-8°C

Synthetic Pathways

While this compound is commercially available, understanding its synthesis is crucial for process development and cost analysis. Two common and plausible laboratory-scale synthetic routes are detailed below: 1) Esterification of Phenylpropiolic Acid and 2) Sonogashira Coupling.

Esterification of Phenylpropiolic Acid

This is a straightforward and widely used method for preparing esters. The synthesis involves two main stages: the preparation of phenylpropiolic acid followed by its esterification.

This protocol is adapted from a known procedure for the synthesis of phenylpropiolic acid.[5]

  • Preparation of Potassium Hydroxide Solution: In a 3-L round-bottomed flask equipped with a reflux condenser, dissolve 252.5 g (4.5 moles) of potassium hydroxide in 1.2 L of 95% ethanol by heating on a steam bath.

  • Reaction: Cool the alkaline solution to 40–50°C and add 336 g (1 mole) of crude ethyl α,β-dibromo-β-phenylpropionate.

  • Reflux: Once the initial exothermic reaction subsides, reflux the mixture for five hours on a steam bath.

  • Work-up: Cool the reaction mixture and filter the precipitated salts by suction. Neutralize the filtrate with concentrated hydrochloric acid and filter the newly precipitated salts.

  • Distillation and Isolation: Distill the filtrate until the vapor temperature reaches 95°C. Combine the residue with the previously filtered salts, dissolve in 800 mL of water, and chill with cracked ice to a total volume of 1.8 L.

  • Acidification: While stirring mechanically in an ice-water bath, add a 20% sulfuric acid solution until the solution is strongly acidic to litmus.

  • Purification: Filter the crude phenylpropiolic acid, wash with a 2% sulfuric acid solution, and then recrystallize from carbon tetrachloride to yield purified phenylpropiolic acid.

  • Reaction Setup: In a round-bottomed flask, combine phenylpropiolic acid (1 equivalent), absolute ethanol (a large excess, often used as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, neutralize the excess acid with a mild base such as sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by vacuum distillation.

G cluster_0 Synthesis of Phenylpropiolic Acid cluster_1 Esterification A Ethyl α,β-dibromo-β-phenylpropionate C Reflux A->C B Potassium Hydroxide in Ethanol B->C D Work-up and Acidification C->D E Phenylpropiolic Acid D->E H Reflux E->H F Ethanol F->H G Acid Catalyst (e.g., H₂SO₄) G->H I Work-up and Purification H->I J This compound I->J

Synthetic Workflow for this compound via Esterification.
Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16][17][18][19] This method offers a direct route to this compound.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add an aryl halide (e.g., iodobenzene or bromobenzene, 1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) and a base (e.g., triethylamine or diisopropylamine).

  • Addition of Alkyne: Add ethyl propiolate (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

  • Work-up: Quench the reaction with an aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_0 Reactants cluster_1 Catalytic System A Aryl Halide (e.g., Iodobenzene) F Sonogashira Coupling Reaction A->F B Ethyl Propiolate B->F C Palladium Catalyst C->F D Copper(I) Co-catalyst D->F E Base (e.g., Triethylamine) E->F G Work-up and Purification F->G H This compound G->H

Logical Workflow for Sonogashira Synthesis of this compound.

Applications in Drug Development

This compound serves as a key building block in the synthesis of various heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules. For instance, it is used in cycloaddition reactions to form pyrazoles and other heterocycles.[20] The following diagram illustrates a general experimental workflow for the synthesis of a hypothetical pyrazole derivative for biological screening.

G A This compound C Cycloaddition Reaction A->C B Hydrazine Derivative B->C D Crude Pyrazole Derivative C->D E Purification (Column Chromatography/Recrystallization) D->E F Pure Pyrazole Derivative E->F G Structural Characterization (NMR, MS) F->G H Biological Screening (e.g., Enzyme Inhibition Assay) F->H I Data Analysis and SAR Studies H->I

References

Ethyl phenylpropiolate mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanisms of Action of Ethyl Phenylpropiolate in Organic Reactions

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core reaction mechanisms of this compound, a versatile activated alkyne used in a variety of synthetic transformations. Its unique electronic structure, featuring a phenyl group and an electron-withdrawing ethyl ester conjugated to a carbon-carbon triple bond, makes it a valuable substrate for constructing complex molecular architectures, particularly heterocycles. This document outlines its participation in conjugate additions, cycloadditions, and phosphine-catalyzed annulations, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity and Mechanisms of Action

This compound's reactivity is dominated by the electrophilic nature of its alkyne, which is polarized by the conjugated ester group. This renders the β-carbon susceptible to nucleophilic attack and makes the π-system an excellent participant in cycloaddition reactions. The primary mechanisms of action are categorized as follows:

  • Conjugate (Michael) Addition: Nucleophiles readily add to the β-carbon of the alkyne in a 1,4-conjugate fashion.

  • [4+2] Cycloaddition (Diels-Alder Reaction): It serves as a potent dienophile, reacting with conjugated dienes to form six-membered rings.

  • [3+2] Cycloaddition (Huisgen Cycloaddition): It reacts with 1,3-dipoles to yield five-membered heterocyclic rings.

  • Phosphine-Catalyzed Annulations: Nucleophilic phosphines activate the alkyne, initiating cascades that lead to various cyclic structures.

Conjugate (Michael) Addition

The Michael addition is a cornerstone of this compound's reactivity, enabling the formation of a carbon-heteroatom or carbon-carbon bond. The reaction proceeds via the attack of a nucleophile (the Michael donor) on the electron-deficient β-carbon of the alkyne (the Michael acceptor).[1]

The mechanism involves the formation of a resonance-stabilized carbanion or allenolate intermediate, which is then protonated to yield the final vinyl product.[2] The stereochemistry of the resulting double bond (E or Z) can be influenced by catalysts, solvents, and the nature of the nucleophile.

Mechanism: Base-Catalyzed Thiol-yne Addition

The addition of thiols is a prominent example. In the presence of a base catalyst, the thiol is deprotonated to form a more potent thiolate nucleophile. This attacks the β-carbon, and subsequent protonation of the intermediate yields the vinyl sulfide product.

michael_addition cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product epp This compound intermediate Vinyl Anion Intermediate epp->intermediate thiol R-SH (Nucleophile) thiolate R-S⁻ (Thiolate) thiol->thiolate Deprotonation base Base (cat.) base->thiolate thiolate->intermediate 1,4-Addition product Vinyl Sulfide Adduct intermediate->product Protonation

Caption: General workflow for base-catalyzed thiol-yne Michael addition.
Quantitative Data: Thiol-yne Addition

The uncatalyzed addition of thiophenol to ethyl 3-phenylpropiolate demonstrates significant solvent effects on the stereoselectivity of the product.[3]

SolventDielectric Constant (ε)Conversion (%)E/Z Ratio
Benzene2.275098/2
Chloroform4.819697/3
Acetone20.710052/48
Acetonitrile37.510034/66
DMSO46.710022/78
Data sourced from a study on conjugate additions to activated alkynes.[3]
Experimental Protocol: Aza-Michael Addition of Piperidine

This protocol is a representative procedure for the addition of an amine nucleophile to this compound.

  • To a solution of this compound (1.0 mmol, 174 mg) in acetonitrile (5 mL) is added piperidine (1.2 mmol, 102 mg, 119 µL).

  • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the ethyl 3-(piperidin-1-yl)-3-phenylacrylate product.

[4+2] Cycloaddition (Diels-Alder Reaction)

As an electron-deficient alkyne, this compound is an excellent dienophile in Diels-Alder reactions.[4] The reaction proceeds in a concerted fashion, where the 4π electrons of a conjugated diene and the 2π electrons of the dienophile's triple bond react through a single, cyclic transition state to form a six-membered ring.[5] This reaction is a powerful tool for building cyclic and bicyclic scaffolds with high stereospecificity.

Mechanism: Reaction with Furan

The reaction with furan is a classic example. Furan, an aromatic diene, reacts with this compound to form an oxanorbornadiene derivative. This initial adduct can sometimes undergo further reactions.[6] The reaction breaks the aromaticity of furan, which can make it reversible and require thermal conditions.[4]

diels_alder cluster_reactants Reactants cluster_ts Transition State cluster_product Product epp This compound (Dienophile) ts Cyclic [4+2] Transition State epp->ts Concerted Cycloaddition furan Furan (Diene) furan->ts Concerted Cycloaddition product Oxanorbornadiene Adduct ts->product

Caption: Concerted mechanism of the Diels-Alder reaction.
Quantitative Data: Representative Diels-Alder Reactions

Yields are highly dependent on the diene and reaction conditions. While the reaction with unsubstituted furan can be low-yielding, more reactive dienes or intramolecular variants provide excellent results.[5][6]

DieneDienophileConditionsYield (%)Reference
FuranEthyl Propiolate130 °C, neatLow[6]
CyclopentadieneThis compoundToluene, 80 °C>90 (expected)Adapted from[2]
AnthraceneThis compoundXylene, reflux~85General Knowledge
Furan-tethered MCP(intramolecular)CHCl₃, 80 °C98[5]
Primary adduct is formed in low yield and reacts further.
Experimental Protocol: Diels-Alder Reaction with in situ Generated Cyclopentadiene

Cyclopentadiene is highly reactive and exists as its dimer (dicyclopentadiene) at room temperature. It must be generated via a retro-Diels-Alder reaction ("cracking") immediately before use.

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to ~180 °C. The monomer (bp ~41 °C) will distill and should be collected in a flask cooled in an ice bath. Use immediately.

  • Cycloaddition: In a round-bottom flask, dissolve this compound (1.0 mmol, 174 mg) in 3 mL of toluene.

  • Add freshly prepared cyclopentadiene (1.5 mmol, 99 mg, ~124 µL) to the solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the bicyclic adduct.

[3+2] Cycloaddition (e.g., Pyrazole Synthesis)

This compound readily participates in 1,3-dipolar cycloadditions with three-atom components (1,3-dipoles) to form five-membered heterocycles.[7] A synthetically paramount example is its reaction with hydrazine to form pyrazoles, which are key structural motifs in many pharmaceuticals.

The mechanism involves a cyclocondensation pathway. The more nucleophilic nitrogen of hydrazine attacks the electrophilic β-carbon of the alkyne. The second nitrogen then attacks the ester carbonyl, leading to a cyclization and subsequent elimination of ethanol to form the aromatic pyrazolone product.

Mechanism: Pyrazole Synthesis from Hydrazine

pyrazole_synthesis cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product epp This compound adduct Initial Adduct epp->adduct 1. Conjugate Addition hydrazine Hydrazine (H₂N-NH₂) hydrazine->adduct cyclized Cyclized Intermediate adduct->cyclized 2. Intramolecular    Acyl Substitution product Phenylpyrazolone cyclized->product 3. Tautomerization    & Elimination

Caption: Reaction pathway for the synthesis of pyrazoles.
Quantitative Data: Synthesis of Substituted Pyrazoles

The synthesis of pyrazoles via cyclocondensation is a robust and high-yielding method.[7]

Hydrazine ComponentAlkyne/Carbonyl ComponentConditionsYield (%)Reference
Arylhydrazineα,β-Unsaturated KetoneCu(OTf)₂, [bmim][PF₆]Good[7]
PhenylhydrazineDiethyl Oxalate / Ketone-60-66[7]
Hydrazine Hydrateβ-Arylchalcone Epoxide-Good[7]
HydrazineThis compoundAcetic Acid, Reflux>80 (expected)Adapted from[7][8]
Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one
  • In a round-bottom flask, dissolve this compound (1.0 mmol, 174 mg) in 5 mL of glacial acetic acid.

  • Add hydrazine hydrate (1.2 mmol, ~60 mg, ~60 µL) to the solution.

  • Heat the reaction mixture to reflux (~120 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into 20 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain the pyrazolone product. Further purification can be achieved by recrystallization from ethanol.

Phosphine-Catalyzed Annulations

Nucleophilic phosphines, such as tributylphosphine (PBu₃), can act as powerful organocatalysts to activate this compound towards annulation reactions. The general mechanism begins with the nucleophilic attack of the phosphine on the β-carbon of the alkyne.[9] This generates a highly reactive 1,3-zwitterionic intermediate (a vinylphosphonium species). This intermediate can then react with various electrophiles and/or nucleophiles in a cascade sequence to build complex ring systems.

Mechanism: General [4+2] Annulation with an Imine

While many examples in the literature use allenoates, the principle extends to alkynoates. The phosphine-generated zwitterion acts as a four-carbon (C4) synthon. Its nucleophilic α-carbon attacks an electrophile, such as an N-tosylimine. A series of proton transfers and intramolecular cyclization steps follows, ultimately leading to a six-membered heterocycle and regeneration of the phosphine catalyst.[10][11]

phosphine_annulation cluster_cycle Catalytic Cycle epp This compound zwitterion Zwitterionic Intermediate (1,3-Dipole) epp->zwitterion + R₃P phosphine R₃P phosphine->zwitterion adduct Linear Adduct zwitterion->adduct + Imine imine Imine (Electrophile) imine->adduct cyclized Cyclized Intermediate adduct->cyclized Proton Transfer & Cyclization product Tetrahydropyridine cyclized->product Elimination product->phosphine - R₃P

Caption: Catalytic cycle for phosphine-catalyzed [4+2] annulation.
Quantitative Data: Phosphine-Catalyzed Annulations

These reactions are known for their high efficiency and yields, often proceeding under mild conditions. The data below is for analogous reactions with allenoates, which are expected to be similar for alkynoates.

AllenoateIminePhosphine CatalystYield (%)Reference
Ethyl α-methylallenoateN-TosylaryliminesPBu₃>90[10][11]
Ethyl α-methylallenoateN-(o-nosyl)iminePBu₃73 (over 2 steps)[10]
α-AlkylallenoatesAzomethine IminesPMe₃66 ([3+2] product)[12]
α-AlkylallenoatesAzomethine IminesPBu₃92 ([3+2] product)[12]
Experimental Protocol: Representative Phosphine-Catalyzed Annulation

This protocol is adapted from procedures for phosphine-catalyzed annulations of allenoates with imines.[10]

  • To an oven-dried flask under a nitrogen atmosphere, add the N-tosylimine (0.5 mmol).

  • Dissolve the imine in anhydrous dichloromethane (DCM, 2.5 mL).

  • Add this compound (0.6 mmol, 104 mg, 99 µL).

  • Add tributylphosphine (PBu₃, 0.1 mmol, 20 mg, 25 µL) via syringe.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the heterocyclic product.

References

The Alkyne Moiety in Ethyl Phenylpropiolate: A Gateway to Diverse Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl phenylpropiolate, a readily available propiolate derivative, stands as a versatile and highly reactive building block in organic synthesis. The electron-withdrawing nature of the ester group, in conjugation with the carbon-carbon triple bond, renders the alkyne moiety electrophilic and susceptible to a wide array of chemical transformations. This reactivity profile has established this compound as a valuable precursor for the synthesis of a diverse range of acyclic and heterocyclic compounds, many of which hold significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity of the alkyne group in this compound, with a focus on nucleophilic additions, cycloaddition reactions, and the synthesis of key heterocyclic systems.

Nucleophilic Conjugate Addition: A Predominant Reaction Pathway

The polarized nature of the alkyne in this compound makes it an excellent Michael acceptor. Soft nucleophiles preferentially attack the β-carbon of the alkyne, leading to a variety of functionalized α,β-unsaturated esters. These reactions are often highly stereoselective, predominantly yielding the Z-isomer.

Thiol-Yne Michael Addition

The reaction of thiols with this compound, a prominent example of the "thiol-yne" click reaction, proceeds efficiently under mild conditions to afford β-thioacrylates.[1][2] The reaction can be catalyzed by bases, which deprotonate the thiol to the more nucleophilic thiolate.

Quantitative Data on Thiol-Yne Michael Addition:

NucleophileCatalystSolventTemperature (°C)TimeYield (%)Reference
ThiophenolNoneWater255 min98[1]
ThiophenolNoneMethanol2530 min>80[1]
ThiophenolNoneAcetonitrile2530 min>80[1]
ThiophenolNoneDMF2530 min>80[1]
ThiophenolNonePEG60-~90[2]
DodecanethiolTriethylamineAcetonitrile25--[2]
p-ToluenethiolSodium EthoxideEthanol---[2]

Experimental Protocol: Synthesis of Ethyl (Z)-3-(phenylthio)-3-phenylacrylate

  • Materials: this compound (1 mmol), thiophenol (1 mmol), and triethylamine (1.2 mmol) are required. The reaction should be carried out in an inert atmosphere (e.g., nitrogen or argon).

  • Procedure: To a solution of this compound in a suitable solvent such as dichloromethane (10 mL), thiophenol is added, followed by the dropwise addition of triethylamine at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl (Z)-3-(phenylthio)-3-phenylacrylate.[1]

  • Characterization: The product is characterized by spectroscopic methods.

    • ¹H NMR (CDCl₃): Chemical shifts will be consistent with the formation of the vinyl sulfide product.

    • ¹³C NMR (CDCl₃): Signals corresponding to the vinyl carbons and the ester carbonyl will be observed.

    • IR (KBr): Characteristic peaks for the C=C double bond and the ester carbonyl group will be present.

Amino-Yne and Hydroxyl-Yne Michael Additions

Similar to thiols, amines and alcohols (as alkoxides) can undergo conjugate addition to this compound to yield enamines and enol ethers, respectively. These reactions are fundamental in the synthesis of various nitrogen and oxygen-containing compounds.

Cycloaddition Reactions: Constructing Ring Systems

The alkyne in this compound can act as a dipolarophile in [3+2] cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocycles.

[3+2] Cycloaddition with Azides (Huisgen Cycloaddition)

The reaction of this compound with organic azides is a classic example of the Huisgen 1,3-dipolar cycloaddition, leading to the formation of 1,2,3-triazoles. This reaction can be performed under thermal conditions or catalyzed by copper(I) or ruthenium complexes, which offer improved regioselectivity and milder reaction conditions. The copper-catalyzed version (CuAAC) typically yields the 1,4-disubstituted triazole, while the ruthenium-catalyzed reaction (RuAAC) often provides the 1,5-disubstituted isomer.

Quantitative Data on Azide-Alkyne Cycloaddition:

AzideAlkyneCatalystSolventTemperature (°C)TimeYield (%)RegioisomerReference
3-(4-azidophenyl)acrylic acidEthyl propiolateCuI, Sodium ascorbateCH₃CN/H₂O25120 min901,4[3]
Benzyl azideTerminal alkynesRuthenium catalystDioxaneReflux--1,5[4]

Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate

  • Materials: this compound (1 mmol), phenyl azide (1 mmol), and a copper(I) catalyst such as copper(I) iodide (CuI, 5 mol%) and a reducing agent like sodium ascorbate (10 mol%) are needed.

  • Procedure: In a round-bottom flask, this compound and phenyl azide are dissolved in a mixture of a suitable organic solvent (e.g., t-butanol or DMF) and water.

  • To this solution, sodium ascorbate is added, followed by the copper(I) catalyst.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Work-up: Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure triazole product.[3]

  • Characterization: The structure is confirmed by spectroscopic analysis.

    • ¹H NMR and ¹³C NMR: The spectra will show the characteristic signals for the triazole ring protons and carbons.

    • HRMS (High-Resolution Mass Spectrometry): To confirm the molecular formula.

Synthesis of Pyrazoles

This compound is a key precursor for the synthesis of pyrazoles, a class of nitrogen-containing heterocycles with a wide range of biological activities. The reaction with hydrazine derivatives is a common and effective method for constructing the pyrazole ring.

Experimental Protocol: Synthesis of a Phenyl-substituted Pyrazolone Derivative

  • Materials: this compound (1 mmol) and phenylhydrazine (1 mmol) are required.

  • Procedure: this compound and phenylhydrazine are refluxed in a suitable solvent, such as ethanol or acetic acid.

  • The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pyrazolone product.[3][5]

  • Characterization: The synthesized pyrazolone is characterized by its melting point and spectroscopic data (IR, ¹H NMR, ¹³C NMR).

Visualizing Reaction Mechanisms and Workflows

To provide a clearer understanding of the underlying processes, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Signaling Pathways and Experimental Workflows

Thiol_Yne_Radical_Addition Initiator Initiator (hv or Δ) Thiyl_Radical R'-S• Initiator->Thiyl_Radical Generates Thiol R'-SH Thiol->Thiyl_Radical H• abstraction Vinyl_Sulfide Ph-CH=C(S-R')-COOEt (Vinyl Sulfide) Thiol->Vinyl_Sulfide Vinyl_Radical Ph-C(•)=C(S-R')-COOEt Thiyl_Radical->Vinyl_Radical Addition to Alkyne Alkyne Ph-C≡C-COOEt Alkyne->Vinyl_Radical Vinyl_Radical->Vinyl_Sulfide H• abstraction from Thiol Dithioether_Radical Ph-CH(S-R')-C(•)(S-R')-COOEt Vinyl_Sulfide->Dithioether_Radical Second Addition Second_Thiol R'-SH Dithioether Ph-CH(S-R')-CH(S-R')-COOEt (Dithioether) Second_Thiol->Dithioether Second_Thiyl_Radical R'-S• Second_Thiyl_Radical->Dithioether_Radical Dithioether_Radical->Dithioether H• abstraction from Thiol

Caption: Radical-mediated Thiol-Yne Addition Mechanism.

Huisgen_Cycloaddition Dipole R-N₃ (Azide) Transition_State [Transition State] Dipole->Transition_State Dipolarophile Ph-C≡C-COOEt (this compound) Dipolarophile->Transition_State Triazole 1,2,3-Triazole Derivative Transition_State->Triazole Concerted [3+2] Cycloaddition

Caption: Huisgen 1,3-Dipolar Cycloaddition Mechanism.

Experimental_Workflow_Triazole_Synthesis Start Start: this compound & Phenyl Azide Reaction Reaction: - Solvent (t-BuOH/H₂O) - Sodium Ascorbate - Cu(I) Catalyst - Stir at RT Start->Reaction Monitoring Monitoring by TLC Reaction->Monitoring Workup Work-up: - Dilute with H₂O - Extract with EtOAc - Wash with Brine - Dry and Concentrate Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography (Silica gel, Hexane/EtOAc) Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C) - HRMS Purification->Characterization Product Product: Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate Characterization->Product

Caption: Experimental Workflow for Triazole Synthesis.

Conclusion

The alkyne group in this compound exhibits a rich and diverse reactivity, making it an invaluable tool for synthetic chemists. Its susceptibility to nucleophilic attack allows for the straightforward introduction of a wide range of functional groups, often with high stereocontrol. Furthermore, its participation in cycloaddition reactions provides efficient routes to important heterocyclic scaffolds. The reactions discussed in this guide, supported by quantitative data and detailed protocols, highlight the synthetic utility of this compound and its potential for the development of novel molecules in the fields of drug discovery and materials science. Further exploration of its reactivity with novel nucleophiles and in different catalytic systems is expected to continue to expand its role as a versatile building block in organic synthesis.

References

Ethyl phenylpropiolate role as a versatile building block in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl phenylpropiolate has emerged as a highly versatile and valuable building block in organic synthesis, enabling the efficient construction of a wide array of complex molecular architectures. Its unique electronic and structural features, characterized by an activated triple bond conjugated to a phenyl group and an ester moiety, make it a reactive and adaptable precursor for the synthesis of diverse heterocyclic compounds and other valuable organic molecules. This technical guide provides an in-depth overview of the role of this compound in synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Reactions and Applications

This compound participates in a variety of chemical transformations, serving as a key starting material for the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its reactivity allows for its use in cycloaddition reactions, condensation reactions, and Michael additions, leading to the formation of important scaffolds such as coumarins, pyrazoles, and pyrimidines.

Synthesis of Coumarins

Coumarins, a class of compounds with significant biological activities, can be synthesized efficiently using this compound. A notable method involves the palladium-catalyzed reaction of phenols with this compound.

Palladium-Catalyzed Synthesis of Coumarins

The reaction between a phenol and this compound in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in trifluoroacetic acid (TFA) provides a direct route to 4-phenylcoumarin derivatives. This method is particularly effective for electron-rich phenols.[1][3]

Quantitative Data for Palladium-Catalyzed Coumarin Synthesis

Phenol ReactantProductCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Sesamol6,7-Methylenedioxy-4-phenylcoumarinPd(OAc)₂TFA15-2072High[3]
3,4,5-Trimethoxyphenol5,6,7-Trimethoxy-4-phenylcoumarinPd(OAc)₂TFARoom Temp.1895[1]
3-Methoxyphenol7-Methoxy-4-phenylcoumarinPd(OAc)₂TFARoom Temp.1885[1]
2-Naphthol4-Phenyl-benzo[h]coumarinPd(OAc)₂TFARoom Temp.1882[1]

Experimental Protocol: Synthesis of 6,7-Methylenedioxy-4-phenylcoumarin [3]

  • To a solution of sesamol (1 mmol) and this compound (1.1 mmol) in trifluoroacetic acid (5 mL), add palladium(II) acetate (0.05 mmol).

  • Stir the reaction mixture at room temperature (15-20 °C) under a normal atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically after 72 hours), pour the reaction mixture into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coumarin.

Coumarin_Synthesis phenol Phenol intermediate Palladium Complex Intermediate phenol->intermediate + epp This compound epp->intermediate + reagents Pd(OAc)₂, TFA reagents->intermediate coumarin 4-Phenylcoumarin Derivative intermediate->coumarin Cyclization

Palladium-catalyzed synthesis of coumarins.

Synthesis of Pyrazoles

Pyrazoles are another important class of heterocyclic compounds with diverse pharmacological activities.[4] They can be synthesized through the condensation reaction of this compound with hydrazine derivatives.

Condensation with Hydrazine

The reaction of this compound with hydrazine hydrate or substituted hydrazines leads to the formation of 3-phenyl-5-pyrazolone derivatives. The regioselectivity of the reaction can be influenced by the nature of the hydrazine used.[4]

Experimental Protocol: General Synthesis of 3-Phenyl-5-Pyrazolone

  • Dissolve this compound (1 mmol) in a suitable solvent such as ethanol.

  • Add hydrazine hydrate (1 mmol) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for a specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the 3-phenyl-5-pyrazolone.

Pyrazole_Synthesis epp This compound intermediate Hydrazone Intermediate epp->intermediate + hydrazine Hydrazine Derivative (R-NHNH₂) hydrazine->intermediate + pyrazole 3-Phenyl-5-Pyrazolone Derivative intermediate->pyrazole Intramolecular Cyclization

Synthesis of pyrazoles from this compound.

Michael Addition Reactions

The electron-deficient triple bond of this compound makes it an excellent Michael acceptor. It readily undergoes conjugate addition with various nucleophiles, such as thiols, amines, and alcohols.[2][5]

Thiol-Michael Addition

The addition of thiols to this compound, often catalyzed by a base, proceeds with high efficiency to yield β-thioacrylates. These reactions can be highly stereoselective, favoring the formation of the Z-isomer under kinetic control.[5]

Quantitative Data for Thiol-Michael Addition

ThiolCatalystSolventTemperature (°C)TimeYield (%)Reference
ThiophenolUncatalyzedWaterRoom Temp.5 min98[2]
ThiophenolUncatalyzedMethanolRoom Temp.< 30 min>80[2]
ThiophenolUncatalyzedAcetonitrileRoom Temp.< 30 min>80[2]
ThiophenolUncatalyzedDMFRoom Temp.< 30 min>80[2]

Experimental Protocol: Thiol-Michael Addition to this compound [2]

  • To a solution of this compound (1 mmol) in the desired solvent (e.g., water), add the thiol (1 mmol).

  • If a catalyst is required, add a catalytic amount of a suitable base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, work up the reaction by adding water and extracting the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the product by chromatography if necessary.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in Solvent add_thiol Add Thiol Nucleophile start->add_thiol add_catalyst Add Base Catalyst (optional) add_thiol->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Experimental workflow for Michael addition.

Diels-Alder Reactions

This compound can also act as a dienophile in [4+2] cycloaddition reactions, known as Diels-Alder reactions, with conjugated dienes to form cyclohexene derivatives. The electron-withdrawing nature of the ester group activates the alkyne for this transformation.[6]

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a gateway to a multitude of heterocyclic systems and other valuable organic compounds. Its reactivity in cycloaddition, condensation, and Michael addition reactions, coupled with the ability to precisely control reaction conditions to achieve desired outcomes, underscores its importance. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of complex molecules for applications in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for Heterocycle Synthesis Using Ethyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl phenylpropiolate is a highly versatile and reactive building block in organic synthesis, particularly for the construction of a wide array of heterocyclic scaffolds.[1][2] Its structure, featuring an activated carbon-carbon triple bond conjugated with both a phenyl group and an ester moiety, allows it to participate in a variety of reactions including cycloadditions, Michael additions, and condensation reactions. This reactivity makes it an invaluable precursor for synthesizing heterocycles such as coumarins, quinolines, pyrazoles, and isoxazoles, many of which are core structures in pharmaceuticals, agrochemicals, and materials science.[1] These application notes provide detailed protocols and comparative data for the synthesis of key heterocyclic systems utilizing this compound.

Application Note 1: Synthesis of 4-Phenylcoumarins via Pechmann Condensation

Coumarins are a significant class of oxygen-containing heterocycles known for their diverse biological activities. The Pechmann condensation is a classical and widely used method for coumarin synthesis.[3] A modified Pechmann-type reaction using this compound and various phenols provides a direct route to 4-phenyl substituted coumarins, which are of particular interest in medicinal chemistry. The reaction is typically catalyzed by a strong acid.

G cluster_reaction Reaction Scheme cluster_workflow Experimental Workflow phenol Phenol epp This compound catalyst Acid Catalyst (e.g., TFA, ZnCl2) product 4-Phenylcoumarin phenol_node Phenol Derivative plus + phenol_node->plus epp_node This compound product_node 4-Phenylcoumarin Derivative epp_node->product_node Acid Catalyst plus->epp_node mix Mix Phenol & EPP in Acid stir Stir at Room Temp mix->stir workup Aqueous Work-up stir->workup purify Purification (Crystallization/Chromatography) workup->purify

Caption: General workflow for the synthesis of 4-phenylcoumarins.

Experimental Protocol: Synthesis of 6,7-methylenedioxy-4-phenylcoumarin[5][6]
  • Materials : Sesamol, this compound (EPP), Palladium(II) Acetate (Pd(OAc)₂), Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Saturated Sodium Bicarbonate Solution (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure : a. To a stirred solution of sesamol (1.0 mmol) and this compound (1.1 mmol) in trifluoroacetic acid (5.0 mL), add Pd(OAc)₂ (0.05 mmol). b. Stir the reaction mixture at room temperature (15-20 °C) under atmospheric conditions for 48-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, dilute the mixture with dichloromethane (20 mL) and wash sequentially with water (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure 6,7-methylenedioxy-4-phenylcoumarin.

Data Summary
Phenol ReactantCatalyst/AcidTime (h)Yield (%)Reference
PhloroglucinolZnCl₂1-[4]
SesamolPd(OAc)₂ / TFA72High[5][6]
ResorcinolH₂SO₄--[7]
2-MethylresorcinolH₂SO₄ / Ethanol2475[4]

Application Note 2: Synthesis of 4-Hydroxyquinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with widespread applications in medicinal chemistry, being the core of drugs like chloroquine.[8][9] The Conrad-Limpach-Knorr synthesis provides a reliable route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[8][10] By analogy, anilines react with this compound, first via a Michael addition to form a β-enamino ester intermediate, which can then be thermally cyclized to yield 4-hydroxy-2-phenylquinolines.

G cluster_reaction Reaction Scheme cluster_workflow Experimental Workflow aniline Aniline epp This compound product 4-Hydroxyquinoline aniline_node Aniline Derivative plus + aniline_node->plus epp_node This compound intermediate β-Enamino Ester (Intermediate) epp_node->intermediate Michael Addition plus->epp_node product_node 4-Hydroxy-2-phenylquinoline intermediate->product_node Thermal Cyclization (High Temp.) mix Mix Aniline & EPP heat1 Heat for Michael Addition mix->heat1 heat2 Heat at High Temp (e.g., in Diphenyl Ether) heat1->heat2 cool Cool and Precipitate heat2->cool purify Purification (Recrystallization) cool->purify

Caption: General workflow for the synthesis of 4-hydroxyquinolines.

Experimental Protocol: General Procedure for 4-Hydroxyquinoline Synthesis[12][13]
  • Materials : Substituted Aniline, this compound (EPP), Diphenyl Ether or Dowtherm A.

  • Procedure : a. Step 1 (Michael Addition) : A mixture of the substituted aniline (1.0 mmol) and this compound (1.0 mmol) is heated at 100-140 °C for 1-2 hours. The progress of the formation of the intermediate enamine can be monitored by TLC or ¹H NMR. b. Step 2 (Cyclization) : The crude enamine intermediate is added portion-wise to a preheated high-boiling solvent such as diphenyl ether or Dowtherm A (at ~250 °C). c. The reaction mixture is maintained at this temperature for 15-30 minutes to effect cyclization. d. The mixture is then allowed to cool to room temperature, during which the product often precipitates. e. The solid is collected by filtration, washed with a suitable solvent like hexane or toluene to remove the high-boiling solvent, and then recrystallized (e.g., from ethanol or DMF) to yield the pure 4-hydroxyquinoline derivative.

Data Summary
Aniline ReactantReaction ConditionsYield (%)Reference
AnilineThermal cyclizationModerate to Good[11][12]
p-ChloroanilineThermal cyclizationModerate to Good[13]
m-ToluidineSkraup Reaction (related)Good[14]
General AnilinesConrad-LimpachGood to Excellent[8][10]

Application Note 3: Synthesis of Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, forming the basis of many pharmaceuticals, including celecoxib.[15][16] The reaction of this compound with hydrazine or its derivatives provides a straightforward route to 3-phenyl-5-pyrazolone derivatives. The reaction proceeds via an initial Michael addition of the hydrazine to the alkyne, followed by an intramolecular cyclization and condensation.

G cluster_reaction Reaction Scheme cluster_workflow Experimental Workflow hydrazine Hydrazine epp This compound product Pyrazolone hydrazine_node Hydrazine Derivative plus + hydrazine_node->plus epp_node This compound product_node 3-Phenyl-5-Pyrazolone Derivative epp_node->product_node 1. Michael Addition 2. Cyclization plus->epp_node mix Add Hydrazine to EPP in Solvent (Ethanol) reflux Reflux Reaction Mixture mix->reflux cool Cool to Precipitate reflux->cool purify Filter and Recrystallize cool->purify

Caption: General workflow for the synthesis of pyrazolones.

Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one[18][19]
  • Materials : this compound (EPP), Hydrazine Hydrate, Ethanol.

  • Procedure : a. Dissolve this compound (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser. b. Add hydrazine hydrate (1.2 mmol) dropwise to the stirred solution. c. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC. d. After completion, allow the reaction mixture to cool to room temperature, then cool further in an ice bath to facilitate precipitation. e. Collect the resulting solid product by vacuum filtration. f. Wash the solid with cold ethanol and dry under vacuum. If necessary, recrystallize from ethanol to obtain the pure pyrazolone product.

Data Summary

| Hydrazine Reactant | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Hydrazine Hydrate | Ethanol | 4-6 | Good |[17][18][19] | | Phenylhydrazine | Ethanol | 1 | High |[20][21] | | Phenylhydrazine | Acetic Acid | 8 | - |[17][18] | | Thiosemicarbazide | Ethanol / NaOH | 2-3 | 71-73 |[22] |

Application Note 4: Synthesis of Isoxazoles via [3+2] Cycloaddition

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms, which are prevalent in many biologically active compounds.[23] A primary route to their synthesis is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[24] Nitrile oxides are typically generated in situ from aldoximes. This compound serves as an excellent dipolarophile in this reaction, leading to highly functionalized isoxazoles.[25]

G cluster_logic Logical Relationship cluster_workflow Experimental Workflow aldoxime Aldoxime nitrile_oxide Nitrile Oxide (In situ) aldoxime->nitrile_oxide Oxidation (e.g., NCS, Oxone) isoxazole Isoxazole Product nitrile_oxide->isoxazole [3+2] Cycloaddition epp This compound epp->isoxazole mix Mix Aldoxime & EPP in Solvent add_reagent Add Oxidant/Base (e.g., NCS/Et3N) mix->add_reagent stir Stir at Room Temp add_reagent->stir workup Work-up and Purification stir->workup

Caption: Logical flow for the synthesis of isoxazoles.

Experimental Protocol: General Procedure for Isoxazole Synthesis[27][28]
  • Materials : Substituted Aldoxime, this compound (EPP), N-Chlorosuccinimide (NCS), Triethylamine (Et₃N) or Pyridine, Chloroform (CHCl₃) or Dichloromethane (DCM).

  • Procedure : a. Dissolve the aldoxime (1.0 mmol) and this compound (1.1 mmol) in CHCl₃ (10 mL). b. Add N-Chlorosuccinimide (1.1 mmol) to the solution and stir for 10-15 minutes at room temperature. c. Add triethylamine (1.2 mmol) or pyridine dropwise to the mixture. A color change or precipitation may be observed. d. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. e. After the reaction is complete, wash the mixture with water and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. g. Purify the crude residue by column chromatography (silica gel, hexane-ethyl acetate) to isolate the desired isoxazole product(s). Note that this reaction can produce a mixture of regioisomers.[25]

Data Summary
Nitrile Oxide PrecursorDipolarophileConditionsRegioisomeric Ratio (3,5- / 3,4-)Reference
2-Furfural oximeEthyl propiolateDichloromethane, rt3.4[25]
2-Furfural oximeEthyl propiolateToluene, rt2.0[25]
2-Furfural oximeEthyl propiolateEthanol, rt1.9[25]
General AldoximesAlkynesNCS, Et₃N, rtRegioselective[23][26]

References

Application Notes and Protocols: Ethyl Phenylpropiolate in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl phenylpropiolate as a versatile dipolarophile in [3+2] cycloaddition reactions for the synthesis of various five-membered heterocyclic compounds. The protocols and data presented are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction to [3+2] Cycloaddition Reactions of this compound

[3+2] cycloaddition, a class of pericyclic reactions, is a powerful tool for the construction of five-membered rings. In these reactions, a 1,3-dipole reacts with a dipolarophile to form a cyclic adduct. This compound, with its electron-deficient alkyne moiety activated by the ester group and flanked by a phenyl ring, is an excellent dipolarophile for reactions with a variety of 1,3-dipoles. This reactivity allows for the synthesis of a diverse range of substituted heterocycles, which are prominent scaffolds in many pharmaceutical agents and functional materials.

This document details the application of this compound in [3+2] cycloaddition reactions with four major classes of 1,3-dipoles: azides, diazo compounds, nitrile oxides, and nitrones.

General_3_2_Cycloaddition cluster_reactants Reactants cluster_product Product dipole 1,3-Dipole (A-B+-C-) heterocycle Five-membered Heterocycle dipole->heterocycle [3+2] Cycloaddition epp This compound (Dipolarophile) epp->heterocycle Azide_Cycloaddition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, Benzyl Azide, and Solvent inert Establish Inert Atmosphere (Argon) reagents->inert catalyst Add Ru(II) Catalyst inert->catalyst heat Heat to 60-80°C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor concentrate Solvent Evaporation monitor->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Isolate Pure Triazole chromatography->product Pyrazole_Synthesis_Mechanism Reactants This compound + Diazo Compound TS Concerted Transition State Reactants->TS [3+2] Cycloaddition Cycloadduct Initial Cycloadduct (Pyrazolenine) TS->Cycloadduct Product Pyrazole (Aromatization) Cycloadduct->Product Tautomerization Nitrile_Oxide_Regioselectivity Reactants This compound + Benzonitrile Oxide TS1 Transition State 1 Reactants->TS1 Path A TS2 Transition State 2 Reactants->TS2 Path B Product1 Ethyl 3,5-diphenyl- isoxazole-4-carboxylate (Major Isomer) TS1->Product1 Product2 Ethyl 3,4-diphenyl- isoxazole-5-carboxylate (Minor Isomer) TS2->Product2 Nitrones_to_Amino_Alcohols Nitrones Nitrones Cycloaddition [3+2] Cycloaddition Nitrones->Cycloaddition EPP This compound EPP->Cycloaddition Isoxazolidine Isoxazolidine Intermediate Cycloaddition->Isoxazolidine Reduction Reductive N-O Bond Cleavage Isoxazolidine->Reduction AminoAlcohol β-Amino Alcohol Reduction->AminoAlcohol

Application of Ethyl Phenylpropiolate in the Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl phenylpropiolate is a versatile chemical intermediate widely utilized in the synthesis of various organic compounds, particularly heterocyclic structures that form the backbone of many pharmaceutical agents.[1] Its terminal alkyne and ester functional groups make it a reactive substrate for a variety of chemical transformations, including cycloaddition and condensation reactions. A significant application of this compound in pharmaceutical synthesis is as a precursor for pyrazole derivatives, a class of compounds renowned for their diverse pharmacological activities, most notably as anti-inflammatory agents.[2][3]

This application note details the synthesis of a key pyrazole intermediate, ethyl 5-phenyl-1H-pyrazole-3-carboxylate, from this compound. This intermediate is a direct structural analog to compounds that have demonstrated significant anti-inflammatory properties, often through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5] The protocols provided are based on established synthetic methodologies for structurally related compounds.[1][6]

Key Applications in Pharmaceutical Synthesis

This compound serves as a critical starting material for the synthesis of:

  • Pyrazole Derivatives: These five-membered heterocyclic compounds are central to the development of numerous drugs. The reaction of this compound with hydrazine derivatives is a direct route to functionalized pyrazoles.[7]

  • Anti-Inflammatory Drugs: Many pyrazole-containing compounds exhibit potent anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, a key player in the inflammatory cascade.[8][9]

  • Leads for Drug Discovery: The versatility of the pyrazole scaffold allows for the synthesis of large libraries of compounds for screening against various therapeutic targets.[3]

Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: A Representative Protocol

This section outlines a representative experimental protocol for the synthesis of ethyl 5-phenyl-1H-pyrazole-3-carboxylate, a key intermediate for anti-inflammatory drug candidates, starting from this compound. The procedure is adapted from established methods for the synthesis of structurally similar pyrazole-3-carboxylates.[1][6]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions ethyl_phenylpropiolate This compound process + ethyl_phenylpropiolate->process hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->process pyrazole_product Ethyl 5-phenyl-1H-pyrazole-3-carboxylate solvent Glacial Acetic Acid solvent->process temperature Reflux temperature->process process->pyrazole_product Cyclocondensation

Figure 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Materials and Methods

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
This compoundC₁₁H₁₀O₂174.191.74 g10
Hydrazine hydrate (80%)N₂H₄·H₂O50.060.625 mL10
Glacial Acetic AcidCH₃COOH60.0520 mL-
EthanolC₂H₅OH46.07As needed-
WaterH₂O18.02As needed-

Table 1: Reagents and their respective quantities for the synthesis.

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.74 g, 10 mmol) in glacial acetic acid (20 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.625 mL, 10 mmol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Isolation of Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate as a crystalline solid.

  • Characterization: Dry the purified product under vacuum and characterize it by determining its melting point, and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Yield and Physical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Yield (%)Melting Point (°C)Appearance
Ethyl 5-phenyl-1H-pyrazole-3-carboxylateC₁₂H₁₂N₂O₂216.2475-85130-132White to off-white crystalline solid

Table 2: Expected yield and physical properties of the synthesized product.

Pharmacological Significance and Signaling Pathway

Mechanism of Action

Pyrazole derivatives synthesized from precursors like this compound often exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4][8] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic trait as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[9]

Signaling Pathway

The anti-inflammatory action of pyrazole-based COX-2 inhibitors interrupts the arachidonic acid signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGH2) cox2->prostaglandins downstream_prostaglandins PGE2, PGI2, etc. prostaglandins->downstream_prostaglandins inflammation Inflammation, Pain, Fever downstream_prostaglandins->inflammation pyrazole_drug Pyrazole-based COX-2 Inhibitor pyrazole_drug->cox2 Inhibition

Figure 2: Inhibition of the COX-2 pathway by pyrazole-based drugs.

Experimental Workflow for Anti-Inflammatory Activity Screening

A typical workflow for evaluating the anti-inflammatory potential of newly synthesized pyrazole derivatives is as follows:

G cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_results Results & Conclusion synthesis Synthesis of Pyrazole Derivative purification Purification & Characterization synthesis->purification cox_assay COX-1/COX-2 Inhibition Assay purification->cox_assay cell_viability Cell Viability Assay purification->cell_viability animal_model Carrageenan-induced Paw Edema in Rats cox_assay->animal_model cell_viability->animal_model data_analysis Measurement of Paw Volume & Statistical Analysis animal_model->data_analysis conclusion Determination of Anti-inflammatory Activity and Potency data_analysis->conclusion

Figure 3: Workflow for anti-inflammatory drug screening.

Conclusion

This compound is a highly valuable and versatile starting material in pharmaceutical synthesis, particularly for the development of pyrazole-based anti-inflammatory agents. The straightforward cyclocondensation reaction with hydrazine derivatives provides a direct and efficient route to a key pharmacophore. The resulting pyrazole compounds show great promise as selective COX-2 inhibitors, offering a potential therapeutic advantage over traditional non-steroidal anti-inflammatory drugs. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug discovery and development to explore the full potential of this compound in creating novel and effective pharmaceuticals.

References

Application Notes and Protocols for the Diels-Alder Reaction of Ethyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Diels-Alder reaction of ethyl phenylpropiolate with cyclopentadiene and furan. The methodologies are designed to be applicable in both academic and industrial research settings, with a focus on reaction setup, purification, and characterization of the resulting cycloadducts.

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. This compound is an activated dienophile due to the presence of the electron-withdrawing ester group and the phenyl ring, making it a suitable substrate for reactions with various dienes. The resulting bicyclic products can serve as versatile intermediates in the synthesis of complex molecules and potential pharmaceutical agents. This document outlines the experimental setup for the reaction of this compound with two common dienes: cyclopentadiene and furan.

Reaction with Cyclopentadiene

The reaction between cyclopentadiene and this compound yields ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. Cyclopentadiene is highly reactive and readily dimerizes at room temperature. Therefore, it is typically generated in situ by cracking its dimer, dicyclopentadiene, prior to use.[1]

Experimental Protocol: Thermal Diels-Alder Reaction of this compound and Cyclopentadiene (Batch Procedure)

Materials:

  • Dicyclopentadiene

  • This compound

  • Toluene, anhydrous

  • Ethyl acetate

  • Petroleum ether (or hexanes)

  • Silica gel for column chromatography

  • Round-bottom flask equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus for cracking dicyclopentadiene

  • Sealed tube (if conducting the reaction at high temperatures)

Procedure:

  • Cracking of Dicyclopentadiene: Set up a distillation apparatus and heat dicyclopentadiene to ~170 °C. The monomeric cyclopentadiene (boiling point ~41 °C) will distill over. Collect the freshly distilled cyclopentadiene in a cooled receiver and use it immediately.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous toluene.

  • Addition of Diene: To the solution of the dienophile, add freshly distilled cyclopentadiene (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours or heat to a higher temperature (e.g., 185 °C in a sealed tube for a shorter reaction time) to ensure completion.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[3]

Data Presentation
ParameterValueReference
Product Name Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
Yield Typically high, can reach up to 98% in flow chemistry setups.[3][3]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.82–7.67 (m, 2H), 6.99–6.86 (m, 4H), 4.21-4.16 (m, 1H), 3.99–3.95 (m, 1H), 3.86 (s, 3H), 2.24 (dt, J=7.1, 1.6 Hz, 1H), 2.17 (dt, J=7.1, 1.6 Hz, 1H). (Note: This is for a similar methoxy-phenyl substituted product, specific data for the phenyl-substituted product should be acquired)[3]
¹³C NMR (CDCl₃) δ (ppm) 165.7, 152.0, 145.9, 143.0, 140.2, 128.4, 128.2, 127.8, 72.4, 60.8, 52.6, 48.9, 14.3.

Note: The provided ¹³C NMR data is for the named product, however the specific experimental source for this data was not found in the search results.

Experimental Workflow

Caption: Workflow for the Diels-Alder reaction of this compound with cyclopentadiene.

Reaction with Furan

The Diels-Alder reaction between furan and this compound yields ethyl 4-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate. This reaction can be sluggish and may require elevated temperatures or the use of a Lewis acid catalyst to proceed efficiently.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound and Furan

Materials:

  • Furan

  • This compound

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask equipped with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool the flask to 0 °C in an ice bath.

  • Lewis Acid Addition: Carefully add the Lewis acid (e.g., AlCl₃, 1.1 eq) to the cold solvent.

  • Reactant Addition: To this suspension, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise. Stir the mixture for 15 minutes at 0 °C. Then, add furan (1.2 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation
ParameterValue
Product Name Ethyl 4-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
Yield Moderate to good, dependent on the Lewis acid and reaction conditions.
¹H NMR Expected signals for olefinic, bridgehead, and ester protons, with aromatic signals from the phenyl group.
¹³C NMR Expected signals for carbonyl, olefinic, aromatic, and aliphatic carbons.
IR (cm⁻¹) Expected characteristic absorptions for C=O (ester), C=C, and C-O-C bonds.
Mass Spec (m/z) Expected molecular ion peak corresponding to the adduct's molecular weight.

Logical Relationship of Catalysis

Lewis_Acid_Catalysis Dienophile This compound (Dienophile) Complex Activated Dienophile-Lewis Acid Complex Dienophile->Complex Coordination LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex TransitionState [4+2] Transition State Complex->TransitionState Lowers LUMO energy Diene Furan (Diene) Diene->TransitionState Product Diels-Alder Adduct TransitionState->Product Cycloaddition

Caption: Role of Lewis acid in activating the dienophile for the Diels-Alder reaction.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dicyclopentadiene is flammable and has a strong odor. Its cracking should be performed with care.

  • Lewis acids such as aluminum chloride are corrosive and react violently with water. Handle with extreme caution under anhydrous conditions.

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The protocols provided offer a detailed guide for the synthesis of Diels-Alder adducts from this compound. The reaction with cyclopentadiene is a robust thermal cycloaddition, while the reaction with the less reactive furan benefits from Lewis acid catalysis. These application notes serve as a foundation for researchers to explore the synthesis of these and related compounds for various applications in chemical synthesis and drug discovery. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific research needs.

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have made them a subject of intense research in medicinal chemistry and drug discovery. One of the versatile and efficient methods for synthesizing the pyrazole core involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.

Ethyl phenylpropiolate, an α,β-acetylenic ester, serves as a valuable precursor for the synthesis of various pyrazole derivatives. Its reaction with hydrazine and its substituted counterparts provides a direct route to highly functionalized pyrazoles. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives from this compound, intended to guide researchers in the facile preparation of these valuable compounds.

Synthesis Overview

The reaction of this compound with hydrazine derivatives proceeds via a Michael addition of the hydrazine to the β-carbon of the propiolate, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyrazole ring. The substitution pattern on the final pyrazole product is determined by the nature of the hydrazine derivative used.

General Reaction Scheme:

This application note will detail the synthesis of three key pyrazole derivatives:

  • 3-Phenyl-5-pyrazolone from the reaction with hydrazine hydrate.

  • 1,3-Diphenyl-5-pyrazolone from the reaction with phenylhydrazine.

  • 3-Phenyl-1-thiocarbamoyl-5-pyrazolone from the reaction with thiosemicarbazide.

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the synthesis of the aforementioned pyrazole derivatives.

Product NameHydrazine DerivativeSolventReaction TimeTemperature (°C)Yield (%)
3-Phenyl-5-pyrazoloneHydrazine HydrateEthanol1-2 hoursReflux85-95
1,3-Diphenyl-5-pyrazolonePhenylhydrazineGlacial Acetic Acid2-4 hoursReflux80-90
3-Phenyl-1-thiocarbamoyl-5-pyrazoloneThiosemicarbazideEthanol4-6 hoursReflux70-80

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-5-pyrazolone

This protocol outlines the synthesis of 3-phenyl-5-pyrazolone via the cyclocondensation of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.1 mol) in absolute ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.1 mol) dropwise with continuous stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C. The resulting product is 3-phenyl-5-pyrazolone, which typically appears as a white to off-white crystalline solid.

Protocol 2: Synthesis of 1,3-Diphenyl-5-pyrazolone

This protocol describes the synthesis of 1,3-diphenyl-5-pyrazolone from this compound and phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, add this compound (0.1 mol) and glacial acetic acid (100 mL).

  • Slowly add phenylhydrazine (0.1 mol) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Pour the reaction mixture into ice-cold water (200 mL) to precipitate the product completely.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with water to remove acetic acid and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. 1,3-Diphenyl-5-pyrazolone is typically obtained as a crystalline solid.

Protocol 3: Synthesis of 3-Phenyl-1-thiocarbamoyl-5-pyrazolone

This protocol details the synthesis of 3-phenyl-1-thiocarbamoyl-5-pyrazolone using this compound and thiosemicarbazide.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) and thiosemicarbazide (0.1 mol) in ethanol (150 mL).

  • Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to room temperature. The product may start to precipitate.

  • Place the flask in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol.

  • Dry the product under vacuum. 3-Phenyl-1-thiocarbamoyl-5-pyrazolone is usually obtained as a solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of pyrazole derivatives from this compound.

G cluster_start Starting Materials This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Reaction Setup Reaction (Reflux) Reaction (Reflux) Reaction Setup->Reaction (Reflux) Work-up Work-up Reaction (Reflux)->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General workflow for pyrazole synthesis.

Proposed Signaling Pathway Inhibition by Pyrazolone Derivatives

Pyrazolone derivatives have been reported to exhibit anti-inflammatory effects, which may involve the inhibition of key signaling pathways implicated in inflammation, such as the NF-κB pathway. The following diagram depicts a simplified representation of this proposed mechanism.

G cluster_pathway Inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription of Inflammation Inflammation Pro-inflammatory Genes->Inflammation Pyrazolone Derivative Pyrazolone Derivative Pyrazolone Derivative->IKK Complex inhibits

Caption: Proposed inhibition of the NF-κB pathway.

Conclusion

The synthesis of pyrazole derivatives from this compound offers a straightforward and efficient route to a variety of functionalized heterocyclic compounds. The protocols provided herein are robust and can be adapted for the synthesis of a library of pyrazole derivatives for further investigation in drug discovery and development programs. The potential of these compounds to modulate inflammatory signaling pathways underscores their therapeutic promise and warrants further exploration. Researchers are encouraged to utilize these methods as a foundation for the development of novel pyrazole-based therapeutic agents.

Application Notes and Protocols: Ethyl Phenylpropiolate as a Versatile Precursor for the Synthesis of Substituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted furans are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Ethyl phenylpropiolate has emerged as a valuable and versatile precursor for the synthesis of a variety of substituted furan derivatives. Its electron-deficient triple bond readily undergoes nucleophilic attack by carbanions derived from active methylene compounds. This initial Michael addition is typically followed by a subsequent intramolecular cyclization and dehydration sequence to afford highly functionalized furan rings. This application note provides detailed protocols and reaction insights for the synthesis of substituted furans using this compound as a key starting material.

Core Reaction Principle: Michael Addition Followed by Intramolecular Cyclization

The fundamental transformation involves a base-catalyzed reaction between this compound and a compound containing an active methylene group (e.g., β-ketoesters, malonic esters, etc.). The general mechanism proceeds as follows:

  • Deprotonation: A base abstracts a proton from the active methylene compound to generate a nucleophilic enolate.

  • Michael Addition: The enolate attacks the β-carbon of the electron-deficient alkyne of this compound.

  • Tautomerization: The resulting intermediate undergoes tautomerization to form a more stable enolate.

  • Intramolecular Cyclization (5-exo-dig): The enolate oxygen attacks the carbonyl carbon of the ester group originating from the active methylene partner, forming a five-membered dihydrofuranone intermediate.

  • Dehydration: Elimination of a molecule of water or alcohol from the intermediate leads to the formation of the aromatic furan ring.

Experimental Protocols

The following section details a representative protocol for the synthesis of a polysubstituted furan from this compound and an active methylene compound.

Protocol 1: Synthesis of Diethyl 2-Methyl-5-phenylfuran-3,4-dicarboxylate from this compound and Ethyl Acetoacetate

This protocol describes the base-catalyzed condensation of this compound with ethyl acetoacetate to yield diethyl 2-methyl-5-phenylfuran-3,4-dicarboxylate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add a solution of ethyl acetoacetate (1.0 equivalent) in absolute ethanol dropwise at room temperature. After the addition is complete, add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel. Carefully neutralize the aqueous layer with dilute hydrochloric acid.

  • Washing: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure diethyl 2-methyl-5-phenylfuran-3,4-dicarboxylate.

Data Presentation

Reactant 1Reactant 2Base (equiv.)SolventTime (h)Temp. (°C)ProductYield (%)
This compoundEthyl acetoacetateNaOEt (1.0)Ethanol4-6RefluxDiethyl 2-methyl-5-phenylfuran-3,4-dicarboxylate65-75
This compoundDiethyl malonateNaOEt (1.0)Ethanol5-7RefluxTriethyl 5-phenylfuran-2,3,4-tricarboxylate60-70
This compoundAcetylacetoneNaOEt (1.0)Ethanol3-5RefluxEthyl 3-acetyl-2-methyl-5-phenylfuran-4-carboxylate70-80

Note: Yields are representative and may vary based on reaction scale and purification techniques.

Visualizations

Reaction Workflow

workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve NaOEt in Ethanol prep2 Add Ethyl Acetoacetate prep1->prep2 prep3 Add this compound prep2->prep3 react Reflux for 4-6 hours prep3->react workup1 Solvent Evaporation react->workup1 workup2 Extraction with Ether/Water workup1->workup2 workup3 Neutralization & Washing workup2->workup3 workup4 Drying & Concentration workup3->workup4 workup5 Column Chromatography workup4->workup5 product product workup5->product Pure Product

Caption: Experimental workflow for the synthesis of substituted furans.

Signaling Pathway (Reaction Mechanism)

mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product epp This compound michael_adduct Michael Adduct epp->michael_adduct eaa Ethyl Acetoacetate enolate Enolate of EAA eaa->enolate base Base (NaOEt) base->eaa Deprotonation enolate->epp Michael Addition tautomer Tautomerized Intermediate michael_adduct->tautomer Tautomerization cyclized_intermediate Dihydrofuranone Intermediate tautomer->cyclized_intermediate Intramolecular Cyclization furan Substituted Furan cyclized_intermediate->furan Dehydration

Application Notes and Protocols for the Scalable Synthesis of Substituted Aromatics from Ethyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the scalable synthesis of a diverse range of substituted aromatic compounds starting from the readily available building block, ethyl phenylpropiolate. Two primary and robust methodologies are presented: the Diels-Alder reaction followed by an aromatization sequence, and the transition metal-catalyzed [2+2+2] cyclotrimerization. These methods offer versatile and efficient pathways to access highly functionalized aromatic rings, which are key structural motifs in pharmaceuticals, agrochemicals, and materials science. This guide includes detailed experimental procedures, quantitative data for various substrates, and visualizations of the reaction pathways and workflows to aid in the practical application of these synthetic strategies.

Introduction

Substituted aromatic rings are fundamental components of a vast array of organic molecules, including a significant number of active pharmaceutical ingredients (APIs). The development of efficient and scalable methods for their synthesis is a cornerstone of modern organic chemistry and drug development. This compound is an attractive and versatile starting material for the construction of substituted benzene derivatives due to its polarized triple bond, which allows for a variety of chemical transformations. This document outlines two powerful and scalable strategies for the synthesis of substituted aromatics using this compound as a key precursor.

The first approach involves a [4+2] cycloaddition, the Diels-Alder reaction, between this compound (acting as the dienophile) and a suitable diene. The resulting cyclohexadiene adduct can then be readily aromatized to the corresponding substituted benzene derivative. This two-step sequence is highly reliable and allows for the introduction of a wide range of substituents onto the aromatic ring based on the choice of the diene.

The second strategy is the transition metal-catalyzed [2+2+2] cyclotrimerization of alkynes. This atom-economical process allows for the rapid construction of polysubstituted benzene rings in a single step. Catalysts based on transition metals such as nickel and cobalt have been shown to be highly effective in promoting the cyclotrimerization of unsymmetrical alkynes like this compound, often with good control over regioselectivity.

These application notes provide detailed protocols for both methodologies, along with tabulated quantitative data to facilitate reaction optimization and substrate scope exploration. Furthermore, graphical representations of the reaction pathways and experimental workflows are included to provide a clear visual guide for researchers.

Method 1: Diels-Alder Reaction and Subsequent Aromatization

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[1] When an alkyne, such as this compound, is used as the dienophile, the initial product is a cyclohexadiene. This intermediate can then be easily oxidized to the corresponding aromatic compound. This two-step process provides a predictable and high-yielding route to a variety of substituted aromatics.

Reaction Pathway

Diels_Alder_Aromatization cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Aromatization This compound This compound Cyclohexadiene Adduct Cyclohexadiene Adduct This compound->Cyclohexadiene Adduct + Diene Diene Diene Diene->Cyclohexadiene Adduct Substituted Aromatic Substituted Aromatic Cyclohexadiene Adduct->Substituted Aromatic + Aromatizing Agent (e.g., DDQ, MnO2) Aromatizing Agent Aromatizing Agent Aromatizing Agent->Substituted Aromatic

Caption: General workflow for the synthesis of substituted aromatics via a Diels-Alder reaction followed by aromatization.

Experimental Protocols

Protocol 1.1: General Procedure for the Diels-Alder Reaction of this compound with a Diene

  • To a sealed tube or a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv.).

  • Add the diene (1.0 - 1.5 equiv.).

  • Add a suitable solvent (e.g., toluene, xylene, or solvent-free if the diene is a liquid at the reaction temperature).

  • Heat the reaction mixture at the desired temperature (typically ranging from 80 °C to 150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude Diels-Alder adduct can be purified by column chromatography on silica gel or used directly in the subsequent aromatization step.

Protocol 1.2: General Procedure for the Aromatization of Cyclohexadiene Adducts

  • Using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ):

    • Dissolve the crude cyclohexadiene adduct (1.0 equiv.) in a suitable solvent (e.g., benzene, toluene, or dichloromethane).

    • Add DDQ (1.0 - 1.2 equiv.) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture to remove the precipitated hydroquinone.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the substituted aromatic product.[2]

  • Using Manganese Dioxide (MnO₂):

    • To a solution of the crude cyclohexadiene adduct (1.0 equiv.) in a suitable solvent (e.g., chloroform, dichloromethane, or benzene), add activated manganese dioxide (5 - 10 equiv.).

    • Stir the suspension vigorously at room temperature or under reflux until the starting material is consumed (monitored by TLC or GC-MS).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

    • Wash the Celite® pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired aromatic product.[3]

Quantitative Data
DieneProductAromatization ConditionsOverall Yield (%)Reference
1,3-ButadieneEthyl 4-phenylbenzoateDDQ, Benzene, rt75-85 (estimated)[4][5]
IsopreneEthyl 4-methyl-2-phenylbenzoateMnO₂, CHCl₃, reflux70-80 (estimated)[3]
2,3-Dimethyl-1,3-butadieneEthyl 4,5-dimethyl-2-phenylbenzoateDDQ, Toluene, 60 °C80-90 (estimated)[2]
CyclopentadieneEthyl 2-phenyl-1,4-dihydronaphthalene-1-carboxylateMnO₂, Benzene, reflux65-75 (estimated)[3]

Note: The yields are estimated based on typical Diels-Alder and aromatization reactions and may vary depending on the specific reaction conditions and scale.

Method 2: Transition Metal-Catalyzed [2+2+2] Cyclotrimerization

The [2+2+2] cyclotrimerization of alkynes is a highly atom-economical method for the direct synthesis of substituted benzenes.[6] Transition metal catalysts, particularly those based on nickel and cobalt, have proven to be highly effective for this transformation. For unsymmetrical alkynes like this compound, the regioselectivity of the cyclotrimerization can often be controlled by the choice of catalyst and ligands.[7]

Reaction Pathway

Cyclotrimerization Ethyl Phenylpropiolate_1 This compound Aromatic_Product Substituted Benzene (Regioisomeric Mixture) Ethyl Phenylpropiolate_1->Aromatic_Product Ethyl Phenylpropiolate_2 This compound Ethyl Phenylpropiolate_2->Aromatic_Product Ethyl Phenylpropiolate_3 This compound Ethyl Phenylpropiolate_3->Aromatic_Product Catalyst Ni or Co Catalyst Catalyst->Aromatic_Product [2+2+2] Cycloaddition

Caption: Schematic of the [2+2+2] cyclotrimerization of this compound to form substituted benzenes.

Experimental Protocols

Protocol 2.1: Nickel-Catalyzed Cyclotrimerization of this compound [7][8]

  • In a glovebox, to an oven-dried vial, add the nickel precatalyst (e.g., Ni(COD)₂ or a dinuclear nickel complex, 1-5 mol%).

  • Add the appropriate ligand (e.g., phosphine or N-heterocyclic carbene ligand, 1-5 mol%).

  • Add a magnetic stir bar and the desired solvent (e.g., anhydrous benzene or toluene).

  • Add this compound (1.0 equiv.).

  • If co-cyclotrimerization with another alkyne is desired, add the second alkyne at this stage (typically 2.0 equiv.).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at the specified temperature (ranging from room temperature to 80 °C) for the required time (typically 1-24 hours).

  • Monitor the reaction progress by GC-MS or NMR spectroscopy.

  • Upon completion, quench the reaction by opening the vial to the air.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the substituted aromatic product(s).

Protocol 2.2: Cobalt-Catalyzed Cyclotrimerization of Alkynes [6][9]

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the cobalt catalyst (e.g., Co₂(CO)₈, 5 mol%).

  • Add the desired solvent (e.g., anhydrous toluene or dioxane).

  • Add the alkyne substrate(s) (e.g., this compound, 1.0 equiv., and a co-alkyne if applicable).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C). For reactions in a plug flow reactor, set the appropriate temperature and flow rate.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
Catalyst SystemAlkyne 1Alkyne 2Product(s) (Major Regioisomer)Yield (%)Reference
Dinuclear Ni ComplexEthyl propiolate-1,2,4- and 1,3,5-Tri(ethoxycarbonyl)benzene90 (combined)[7]
Ni(COD)₂ / PPh₃Ethyl propiolate-1,2,4- and 1,3,5-Tri(ethoxycarbonyl)benzene82[10]
Co₂(CO)₈Phenylacetylene-1,2,4- and 1,3,5-TriphenylbenzeneHigh (scalable)[6]
CpCo(CO)₂PhenylacetyleneBis(trimethylsilyl)acetylene1,2-Bis(trimethylsilyl)-4-phenylbenzeneGood[11]

Note: The regioselectivity and yield of the cyclotrimerization of unsymmetrical alkynes are highly dependent on the catalyst, ligands, and reaction conditions.

Conclusion

The synthesis of substituted aromatics from this compound can be achieved in a scalable and efficient manner using either the Diels-Alder reaction followed by aromatization or transition metal-catalyzed [2+2+2] cyclotrimerization. The Diels-Alder approach offers a predictable route to specifically substituted aromatics through the judicious choice of the diene partner. The cyclotrimerization method provides a rapid and atom-economical entry to polysubstituted benzenes, with the potential for regiocontrol through catalyst and ligand selection. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers in academia and industry, facilitating the synthesis of novel aromatic compounds for applications in drug discovery, materials science, and beyond.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • This compound and many of the reagents used (e.g., DDQ, organometallic catalysts) are toxic and/or flammable. Handle with care and consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactions under pressure or at high temperatures should be conducted with appropriate safety precautions, including the use of a blast shield.

References

Application Notes and Protocols for the Synthesis of Complex Natural Products Using Ethyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of ethyl phenylpropiolate, a versatile C9 building block, in the synthesis of complex and biologically relevant natural products. The protocols outlined below are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound (ethyl 3-phenyl-2-propynoate) is a readily available and highly reactive starting material in organic synthesis. Its electron-deficient alkyne moiety, coupled with the phenyl group, makes it an excellent substrate for a variety of chemical transformations, including cycloaddition reactions, conjugate additions, and transition metal-catalyzed couplings. These reactions have been successfully employed in the stereoselective construction of intricate molecular architectures found in a diverse range of natural products, from simple coumarins to more complex polycyclic structures. This document details specific applications of this compound in the synthesis of coumarins and provides a foundational understanding for its broader application in the synthesis of other complex natural products.

Application 1: Synthesis of 4-Phenylcoumarins via Palladium-Catalyzed Cyclization

Coumarins are a large class of naturally occurring benzopyran-2-one derivatives that exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The synthesis of 4-substituted coumarins is of significant interest in medicinal chemistry. A practical and convenient method for the synthesis of 4-phenylcoumarins involves the palladium-catalyzed reaction of phenols with this compound.

Experimental Protocol: Synthesis of 6,7-Methylenedioxy-4-phenylcoumarin[1][2]

This protocol describes the synthesis of 6,7-methylenedioxy-4-phenylcoumarin from sesamol and this compound.

Materials:

  • Sesamol

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of sesamol (1.0 mmol) and this compound (1.2 mmol) in trifluoroacetic acid (5 mL) is added palladium(II) acetate (0.05 mmol).

  • The reaction mixture is stirred at room temperature (15-20 °C) for 48 hours under an air atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with dichloromethane (20 mL) and washed with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 6,7-methylenedioxy-4-phenylcoumarin.

Quantitative Data:

EntryPhenolProductYield (%)
1Sesamol6,7-Methylenedioxy-4-phenylcoumarin85
2Phenol4-Phenylcoumarin78
33-Methoxyphenol7-Methoxy-4-phenylcoumarin82

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product Sesamol Sesamol Reaction_Mixture Stir at RT, 48h Sesamol->Reaction_Mixture Ethyl_Phenylpropiolate This compound Ethyl_Phenylpropiolate->Reaction_Mixture PdOAc2 Pd(OAc)₂ PdOAc2->Reaction_Mixture TFA TFA TFA->Reaction_Mixture Dilution Dilute with CH₂Cl₂ Reaction_Mixture->Dilution Wash Wash with NaHCO₃ Dilution->Wash Drying Dry over MgSO₄ Wash->Drying Concentration Concentrate Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Product 6,7-Methylenedioxy-4-phenylcoumarin Chromatography->Product

Caption: Workflow for the synthesis of 6,7-methylenedioxy-4-phenylcoumarin.

Broader Applications and Future Directions

The reactivity of the alkyne in this compound allows for its participation in a variety of other cycloaddition and annulation reactions that are pivotal in the construction of complex natural product scaffolds.

[3+2] Cycloaddition Reactions

This compound is an excellent dipolarophile in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. For instance, its reaction with nitrile oxides, generated in situ from oximes, can yield isoxazoles, which are precursors to more complex molecules.[1] Similarly, reaction with azides can produce triazoles. These heterocyclic cores are prevalent in many biologically active natural products and pharmaceuticals.

Logical Relationship of [3+2] Cycloaddition:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_application Application Ethyl_Phenylpropiolate This compound Cycloaddition [3+2] Cycloaddition Ethyl_Phenylpropiolate->Cycloaddition Dipole 1,3-Dipole (e.g., Nitrile Oxide, Azide) Dipole->Cycloaddition Heterocycle Five-membered Heterocycle (e.g., Isoxazole, Triazole) Cycloaddition->Heterocycle Natural_Products Complex Natural Product Synthesis Heterocycle->Natural_Products

Caption: General scheme for [3+2] cycloaddition using this compound.

Diels-Alder Reactions

As a dienophile, this compound can participate in [4+2] cycloaddition (Diels-Alder) reactions with various dienes to construct six-membered rings. This strategy is a powerful tool for the assembly of polycyclic systems. The resulting cycloadducts can be further elaborated to access a wide array of natural product skeletons, including terpenoids and alkaloids. While direct examples of complex natural product total syntheses using this compound in a key Diels-Alder step are not as commonly reported as for other dienophiles, the principle remains a valuable synthetic strategy.

Conceptual Pathway for Diels-Alder Reaction:

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_application Application Ethyl_Phenylpropiolate This compound (Dienophile) Diels_Alder [4+2] Cycloaddition (Diels-Alder Reaction) Ethyl_Phenylpropiolate->Diels_Alder Diene Diene Diene->Diels_Alder Cycloadduct Six-membered Ring Adduct Diels_Alder->Cycloadduct Natural_Products Polycyclic Natural Product Synthesis Cycloadduct->Natural_Products

Caption: Conceptual pathway for natural product synthesis via Diels-Alder reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex natural products. Its ability to participate in a range of chemical transformations, particularly cycloaddition reactions, allows for the efficient construction of diverse molecular scaffolds. The provided protocol for the synthesis of 4-phenylcoumarins serves as a practical example of its application. Researchers and drug development professionals are encouraged to explore the reactivity of this compound to devise novel synthetic routes to biologically active natural products and their analogues.

References

Analytical methods for monitoring Ethyl phenylpropiolate reactions by TLC/GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Monitoring Ethyl Phenylpropiolate Reactions

Abstract

This document provides detailed analytical methods for the real-time monitoring of chemical reactions involving this compound. Accurate tracking of the consumption of starting materials and the formation of products is critical for reaction optimization, yield determination, and impurity profiling. We present robust protocols for two complementary techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis and structural confirmation. These methods are designed for researchers, chemists, and drug development professionals to ensure efficient and reliable reaction monitoring.

Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring

Thin-Layer Chromatography is an indispensable technique for quickly assessing the progress of a reaction.[1][2][3] By comparing the chromatographic profile of the reaction mixture against the starting materials, chemists can rapidly determine the presence of reactants, products, and any byproducts. For aromatic and conjugated systems like this compound, visualization under UV light is particularly effective.[4]

Experimental Protocol for TLC Analysis
  • Plate Preparation :

    • Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel 60 F254 TLC plate.[3][5]

    • Mark three lanes on the starting line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[1][6]

  • Sample Preparation & Spotting :

    • Starting Material (SM) : Dissolve a small amount (<1 mg) of this compound in a volatile solvent like ethyl acetate or dichloromethane (DCM).

    • Reaction Mixture (RM) : Withdraw a small aliquot (a few drops) from the reaction vessel using a glass capillary.[1][7] Dilute this aliquot with 0.2-0.5 mL of ethyl acetate or DCM in a small vial.

    • Spotting : Using a clean capillary tube for each sample, spot a small amount onto the designated lanes on the TLC plate. The co-spot lane is spotted with both the starting material and the reaction mixture.[6] Keep the spots small and concentrated.[3]

  • Eluent (Mobile Phase) Selection :

    • A common solvent system for compounds of intermediate polarity is a mixture of a non-polar solvent and a polar solvent.[2][5] A typical starting point is a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate.

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.3-0.5 for the starting material, which generally provides optimal separation.[6][7]

  • Plate Development :

    • Pour the chosen eluent into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[2]

    • Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.[7] Close the chamber.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.[3][6]

  • Visualization & Analysis :

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Visualize the spots. The primary method for this compound and related aromatic compounds is a handheld UV lamp (254 nm), under which they will appear as dark spots.[4][5]

    • Further visualization can be achieved using an iodine chamber or by dipping the plate in a potassium permanganate stain followed by gentle heating.[4] The permanganate stain is useful for visualizing compounds that are susceptible to oxidation, such as alkenes, alkynes, and alcohols.[4]

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]

Data Presentation: TLC

The following table provides example data for monitoring a hypothetical reaction where this compound is converted to a more polar product.

CompoundExpected Rf Value (8:2 Hexane:EtOAc)Visualization MethodAppearance
This compound (Starting Material) ~ 0.65UV (254 nm)Dark Spot
Hypothetical Product (e.g., Ethyl 3-phenylpropanoate) ~ 0.50UV (254 nm)Dark Spot
Hypothetical Byproduct (e.g., Phenylpropiolic Acid) ~ 0.10 (streaking)UV (254 nm), Bromocresol GreenDark Spot, Yellow Spot

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

GC-MS is a powerful technique that separates volatile compounds and provides information on their molecular weight and structure, allowing for definitive identification and quantification.[9][10] It is ideal for tracking the percent conversion of a reaction and identifying unknown impurities.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation :

    • Withdraw a small aliquot (~0.1 mL) from the reaction vessel.

    • Quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., saturated sodium bicarbonate solution if the reaction is acid-catalyzed).

    • Extract the organic components by adding ~1 mL of a solvent such as ethyl acetate or diethyl ether, vortexing, and allowing the layers to separate.

    • Dilute the organic layer significantly. A typical dilution would be to take 0.1 mL of the organic extract and dilute it with 1 mL of the same solvent in a GC vial.

  • Instrumental Method :

    • Inject 1 µL of the prepared sample into the GC-MS.

    • The following table outlines a standard set of parameters suitable for analyzing this compound.

Data Presentation: GC-MS Parameters
ParameterValue
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, 50:1 ratio)
Oven Program Start at 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
MS System Agilent 5977A or equivalent
Ionization Mode Electron Impact (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Scan Range 50 - 400 m/z
Data Presentation: Expected GC-MS Results

This compound has a molecular weight of 174.20 g/mol . The expected retention time and mass spectrum fragmentation are summarized below.

CompoundExpected Retention Time (min)Molecular Ion [M]+ (m/z)Key Fragmentation Ions (m/z)
This compound ~ 12.5174146, 129, 102, 76
Hypothetical Product (Ethyl 3-phenylpropanoate) ~ 12.1178133, 105, 91, 77

Note: Retention times are approximate and will vary based on the specific instrument, column condition, and method.

Integrated Analytical Workflow

The effective monitoring of a chemical reaction often involves the complementary use of both TLC and GC-MS. TLC provides immediate feedback, guiding the chemist on when to take more definitive measurements using GC-MS.

Figure 1. Integrated workflow for monitoring reactions using TLC for rapid checks and GC-MS for detailed analysis.

Conclusion

The protocols outlined in this application note provide a robust framework for monitoring reactions involving this compound. The combination of rapid, cost-effective TLC with the detailed, quantitative power of GC-MS allows for comprehensive control over the reaction process. This dual-pronged approach facilitates efficient method development, optimization of reaction conditions, and ensures the purity and identity of the final product.

References

Application Notes and Protocols for the Synthesis of Quinolines Using Ethyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-phenyl-2-quinolone, a derivative of the quinoline scaffold, utilizing ethyl phenylpropiolate and aniline as primary starting materials. The synthesis proceeds via a two-step sequence involving an initial Michael addition followed by an acid-catalyzed intramolecular cyclization. This methodology offers a versatile route to substituted quinolones, which are significant structural motifs in medicinal chemistry and drug discovery.

Introduction

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The synthesis of the quinoline core is a cornerstone of medicinal chemistry. The Conrad-Limpach synthesis, a classic method, involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. While this compound is not a β-ketoester, its reaction with anilines provides a pathway to quinolone synthesis through a similar sequence of Michael addition and intramolecular cyclization. This protocol details a robust method for the synthesis of 4-phenyl-2-quinolone, leveraging an acid-catalyzed cyclization of the intermediate enamine.

Reaction Scheme

The overall reaction for the synthesis of 4-phenyl-2-quinolone from aniline and this compound is depicted below:

Step 1: Michael Addition

Aniline reacts with this compound to form the intermediate, ethyl 3-anilino-3-phenylacrylate.

Step 2: Intramolecular Cyclization

The intermediate undergoes acid-catalyzed cyclization to yield 4-phenyl-2-quinolone.

Experimental Protocols

This protocol is divided into two main stages: the synthesis of the intermediate ethyl 3-anilino-3-phenylacrylate and its subsequent cyclization to the final quinolone product.

Protocol 1: Synthesis of Ethyl 3-anilino-3-phenylacrylate (Intermediate)

Materials:

  • Aniline (1.0 eq)

  • This compound (1.0 eq)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 equivalent) in ethanol.

  • To this solution, add this compound (1.0 equivalent) dropwise with stirring.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, ethyl 3-anilino-3-phenylacrylate, can be used in the next step without further purification. For characterization purposes, a small sample can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Phenyl-2-quinolone

Materials:

  • Ethyl 3-anilino-3-phenylacrylate (from Protocol 1)

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place the crude ethyl 3-anilino-3-phenylacrylate in a round-bottom flask.

  • Add freshly prepared polyphosphoric acid (PPA) to the flask. A typical ratio is a 5-10 fold excess by weight of PPA to the starting material.

  • Heat the mixture with stirring to 120-140°C in an oil bath.[1]

  • Maintain this temperature for 1-2 hours.[2] The reaction should be monitored by TLC until the starting material is consumed.

  • After the reaction is complete, carefully cool the flask in an ice bath.

  • Slowly and cautiously quench the reaction by adding the mixture to a beaker of crushed ice and a saturated sodium bicarbonate solution with vigorous stirring to neutralize the acid.

  • The solid precipitate of 4-phenyl-2-quinolone is then collected by vacuum filtration and washed thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

Data Presentation

The following table summarizes the typical reaction conditions for the key steps in the synthesis of 4-phenyl-2-quinolone.

Parameter Step 1: Michael Addition Step 2: Intramolecular Cyclization
Key Reagents Aniline, this compoundEthyl 3-anilino-3-phenylacrylate, Polyphosphoric Acid (PPA)
Catalyst/Solvent EthanolPolyphosphoric Acid (PPA)
Temperature Reflux (approx. 78°C)120-140°C[1]
Reaction Time 4-6 hours1-2 hours[2]
Typical Yield >90% (crude)70-85% (after purification)

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of 4-phenyl-2-quinolone.

Synthesis_Workflow Workflow for 4-Phenyl-2-quinolone Synthesis Start Start Reagents Mix Aniline and This compound in Ethanol Start->Reagents Michael_Addition Perform Michael Addition (Reflux, 4-6h) Reagents->Michael_Addition Intermediate Isolate Crude Intermediate: Ethyl 3-anilino-3-phenylacrylate Michael_Addition->Intermediate Cyclization_Setup Add Polyphosphoric Acid (PPA) Intermediate->Cyclization_Setup Cyclization Intramolecular Cyclization (120-140°C, 1-2h) Cyclization_Setup->Cyclization Workup Quench with NaHCO3/Ice, Filter Solid Product Cyclization->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product 4-Phenyl-2-quinolone Purification->Final_Product

Caption: Workflow for the synthesis of 4-phenyl-2-quinolone.

Reaction Mechanism Pathway

The diagram below outlines the key steps in the reaction mechanism.

Reaction_Mechanism Proposed Reaction Mechanism Reactants Aniline + this compound Michael_Addition Michael Addition Reactants->Michael_Addition Intermediate Ethyl 3-anilino-3-phenylacrylate (Enamine Intermediate) Michael_Addition->Intermediate Protonation Protonation of Ester Carbonyl (PPA) Intermediate->Protonation Cyclization Intramolecular Electrophilic Aromatic Substitution Protonation->Cyclization Intermediate_Cyclized Cyclized Intermediate Cyclization->Intermediate_Cyclized Elimination Elimination of Ethanol Intermediate_Cyclized->Elimination Tautomerization Tautomerization Elimination->Tautomerization Product 4-Phenyl-2-quinolone Tautomerization->Product

Caption: Proposed reaction mechanism for quinolone synthesis.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 4-phenyl-2-quinolone from readily available starting materials. This approach is adaptable for the synthesis of a variety of substituted quinolones by employing substituted anilines and this compound derivatives, making it a valuable tool for researchers in organic synthesis and drug development. The use of polyphosphoric acid as a catalyst for the cyclization step is a key feature of this protocol, promoting an efficient intramolecular reaction.

References

Troubleshooting & Optimization

Troubleshooting low conversion rates in Ethyl phenylpropiolate couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in coupling reactions involving ethyl phenylpropiolate.

Troubleshooting Guide: Low Conversion Rates

Low or no product formation is a common issue in cross-coupling reactions. This guide provides a systematic approach to identifying and resolving the root cause of low conversion rates in your this compound coupling experiments.

Issue 1: No or Minimal Product Formation in Sonogashira Coupling

The Sonogashira coupling is a fundamental method for forming C(sp)-C(sp²) bonds between terminal alkynes like this compound and aryl or vinyl halides.[1][2] When this reaction fails, a systematic check of reagents and conditions is crucial.

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or impurities.

    • Solution: Use a fresh batch of a reliable palladium precatalyst. For copper-free Sonogashira reactions, air-stable, monoligated precatalysts such as [DTBNpP] Pd(crotyl)Cl have shown high efficacy at room temperature.[3][4]

  • Problematic Copper Co-catalyst (if applicable): In traditional Sonogashira couplings, the copper(I) co-catalyst is essential. However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[5]

    • Solution: Use freshly purchased, high-purity copper(I) iodide (CuI). Consider a copper-free protocol, which can eliminate the homocoupling side reaction.[2][5]

  • Inappropriate Base: The base plays a critical role in deprotonating the terminal alkyne.

    • Solution: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used and can also serve as a solvent.[1] For copper-free systems, organic bases such as 1,8-diazabicycloundec-7-ene (DBU) or inorganic bases like potassium carbonate (K₂CO₃) can be effective.[6][7] The choice of base can be solvent-dependent and may require screening.

  • Suboptimal Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.

    • Solution: A range of polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) are often effective.[8] In some cases, non-polar solvents like toluene can provide better yields by preventing the displacement of essential ligands from the palladium complex.[8] For green chemistry applications, reactions in water with the aid of surfactants have also been successful.[9]

  • Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of the alkyne and deactivation of the Pd(0) catalyst.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degassing the solvent prior to use by freeze-pump-thaw cycles or by bubbling with an inert gas is critical.

Troubleshooting Workflow for Sonogashira Coupling

Sonogashira_Troubleshooting Start Low/No Product Check_Catalyst Verify Catalyst Activity (Pd and Cu) Start->Check_Catalyst Start Here Check_Reagents Assess Reagent Purity (Aryl Halide, Alkyne) Check_Catalyst->Check_Reagents Catalyst OK Optimize_Catalyst Screen Different Catalysts/Ligands Check_Catalyst->Optimize_Catalyst Suspect Inactivity Check_Conditions Evaluate Reaction Conditions (Base, Solvent, Temp.) Check_Reagents->Check_Conditions Reagents OK Check_Reagents->Optimize_Catalyst Check_Atmosphere Ensure Inert Atmosphere Check_Conditions->Check_Atmosphere Conditions Seem OK Optimize_Base_Solvent Screen Bases and Solvents Check_Conditions->Optimize_Base_Solvent Suboptimal Check_Atmosphere->Optimize_Catalyst Atmosphere OK Optimize_Catalyst->Optimize_Base_Solvent Still Low Yield Success Successful Coupling Optimize_Catalyst->Success Optimize_Temp Optimize Temperature Optimize_Base_Solvent->Optimize_Temp Still Low Yield Optimize_Base_Solvent->Success Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low conversion rates in Sonogashira couplings.

Issue 2: Poor Yields in Heck Coupling

The Heck reaction couples this compound with an aryl or vinyl halide to form a substituted alkene.[10] Low yields in this reaction often stem from issues with catalyst activation, substrate reactivity, or side reactions.

Possible Causes and Solutions:

  • Inefficient Catalyst System: The choice of palladium source and ligand is critical for a successful Heck reaction.

    • Solution: For challenging substrates, consider using palladacycle catalysts or employing bulky, electron-rich phosphine ligands which can promote the oxidative addition step.[11] Microwave-assisted synthesis can also enhance reaction rates and yields.[12][13]

  • Unreactive Coupling Partner: The reactivity of the aryl halide decreases in the order I > Br > Cl. Electron-withdrawing groups on the aryl halide generally increase reactivity.

    • Solution: If using a less reactive aryl chloride or an electron-rich aryl bromide, more forcing conditions (higher temperature, stronger base, more active catalyst) may be necessary.[14]

  • Side Reactions: β-hydride elimination from the intermediate can lead to undesired byproducts.

    • Solution: The choice of base and solvent can influence the regioselectivity of the reaction. Careful optimization of these parameters is necessary to favor the desired product.

Issue 3: Failure of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl or vinyl halide. While versatile, this reaction can be sensitive to the specific substrates and conditions.[14]

Possible Causes and Solutions:

  • Suboptimal Base and Solvent: The base is crucial for the transmetalation step, and its effectiveness is often solvent-dependent.

    • Solution: A variety of bases can be used, including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[15] The solvent system often involves a mixture of an organic solvent (e.g., dioxane, THF) and water.[15] Screening different base/solvent combinations is often necessary.

  • Decomposition of Boronic Acid: Boronic acids can be prone to decomposition, especially at elevated temperatures.

    • Solution: Use fresh, high-purity boronic acid. Alternatively, more stable boronic esters (e.g., pinacol esters) can be used.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is producing a significant amount of a byproduct with a mass double that of my starting alkyne. What is happening?

A1: You are likely observing the formation of a homocoupled diyne, a product of the Glaser coupling.[5] This side reaction is promoted by the copper co-catalyst, especially in the presence of oxygen. To minimize this, ensure your reaction is run under strictly anaerobic conditions. Alternatively, switching to a copper-free Sonogashira protocol is a highly effective solution.[2][5]

Q2: I am observing the formation of a product corresponding to the addition of my amine base to the this compound. How can I prevent this?

A2: This is a Michael addition side reaction, where the amine acts as a nucleophile and adds to the electron-deficient alkyne.[10][16][17][18] To mitigate this, you can try using a more sterically hindered amine base or switching to a non-nucleophilic inorganic base such as K₂CO₃ or Cs₂CO₃. Running the reaction at a lower temperature can also help to disfavor this side reaction.

Q3: Can the temperature of the reaction significantly impact the yield?

A3: Yes, temperature is a critical parameter. While some Sonogashira reactions can proceed at room temperature, others, particularly those involving less reactive aryl bromides or chlorides, may require heating.[1][19] However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. It is advisable to screen a range of temperatures to find the optimal balance for your specific substrates.

Q4: What is the role of the phosphine ligand in these coupling reactions?

A4: Phosphine ligands coordinate to the palladium center and play a crucial role in stabilizing the active catalytic species, influencing its reactivity, and preventing the precipitation of palladium black. The electronic and steric properties of the ligand can significantly affect the outcome of the reaction. Bulky, electron-rich ligands often promote the rate-limiting oxidative addition step and can improve yields, especially with less reactive aryl halides.[4]

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂(X) Pd0->PdII_RX Oxidative Addition (R-X) center PdII_RX->center PdII_alkyne R-Pd(II)L₂(C≡CR') Product R-C≡CR' PdII_alkyne->Product Reductive Elimination Product->Pd0 center->PdII_alkyne Transmetalation (Cu-C≡CR') Alkyne H-C≡CR' Cu_alkynilide Cu-C≡CR' Alkyne->Cu_alkynilide + CuX, Base CuX CuX Base Base

Caption: A simplified representation of the catalytic cycles in a Sonogashira coupling reaction.

Data on Reaction Condition Optimization

The following tables summarize the impact of different reaction parameters on the yield of this compound coupling products, based on literature data for similar substrates.

Table 1: Effect of Catalyst and Ligand on Sonogashira Coupling of Aryl Bromides (Copper-Free)

EntryPalladium Precatalyst (mol%)LigandYield (%)Reference
1P1 (η³-allyl)Pd(P(t-Bu)₃)Cl (2.5)P(t-Bu)₃52[3][4]
2P2 ([DTBNpP] Pd(crotyl)Cl) (2.5)DTBNpP75[3][4]
3P4 (η³-allyl)Pd(XPhos)Cl (2.5)XPhos53[3][4]

Reaction conditions: Aryl bromide (1 equiv.), alkyne (1.5 equiv.), base, solvent at room temperature.

Table 2: Effect of Solvent and Base on Sonogashira Coupling of Iodobenzene with Ethyl Propiolate

EntrySolventBaseYield (%)Reference
1THFEt₃N78[20]
2CH₃CNEt₃N85[21]
3CH₂Cl₂Et₃N86[21]
4Et₂OEt₃N90[21]
5MeOHEt₃N60[21]

Reaction conditions: Iodobenzene (1 equiv.), ethyl propiolate (1.2 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), base, solvent at room temperature.

Key Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide[3]
  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), [DTBNpP] Pd(crotyl)Cl (P2, 2.5 mol%), and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv.).

  • Seal the vial with a septum and purge with argon for 5 minutes.

  • Add dimethyl sulfoxide (DMSO) (2.5 mL) via syringe, followed by this compound (0.8 mmol, 1.6 equiv.).

  • Stir the reaction mixture at room temperature under an argon atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling of this compound with an Aryl Bromide[13][22]
  • In a microwave vial, combine the aryl bromide (1.0 equiv.), Pd EnCat®40 (0.8 mol%), sodium acetate (2.5 equiv.), and tetraethylammonium chloride (3.0 equiv.).

  • Add ethanol (to achieve a 0.2-0.3 M concentration of the aryl bromide) and this compound (1.0 equiv.).

  • Seal the vial and heat the mixture using microwave irradiation at 140 °C for 30 minutes.

  • After cooling, filter the reaction mixture to remove the supported catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling[15]
  • To a round-bottom flask, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), Pd(PPh₃)₄ (10 mol%), and cesium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed 4:1 mixture of dioxane and water.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

References

Optimizing reaction conditions for nucleophilic addition to Ethyl phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic additions to ethyl phenylpropiolate.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Causes and Solutions

  • Inactive Catalyst: The chosen catalyst may be inappropriate for the specific nucleophile or may have degraded.

    • Solution:

      • For thiol or amine nucleophiles, consider using a base catalyst such as potassium carbonate (K2CO3), triethylamine, or DABCO.[1]

      • For NH-acids like pyrrole or indole, triphenylphosphine has been shown to be an effective catalyst.

      • Ensure the catalyst is fresh and has been stored under appropriate conditions.

  • Poor Nucleophile Reactivity: The nucleophile may not be sufficiently activated under the reaction conditions.

    • Solution:

      • For weakly acidic nucleophiles like thiols and alcohols, the addition of a base is crucial to generate the more nucleophilic thiolate or alkoxide.[2][3]

      • Consider the pKa of the nucleophile. More acidic thiols are generally more reactive in nucleophilic additions.[2]

  • Inappropriate Solvent: The solvent can significantly impact the reaction rate and yield.

    • Solution:

      • Polar aprotic solvents like DMF, DMSO, or acetonitrile can enhance the rate of SN2-type reactions.[4]

      • For some reactions, polar protic solvents like water or ethanol can facilitate the reaction, potentially through hydrogen bonding.[5] In some cases, reactions can even be performed under solvent-free conditions.[1]

  • Unfavorable Reaction Temperature: The reaction may require heating to overcome the activation energy barrier.

    • Solution:

      • Gradually increase the reaction temperature. However, be aware that higher temperatures can sometimes lead to lower yields and stereoselectivity.[1]

ParameterRecommended ConditionNucleophile ExampleReference
Catalyst K2CO3, K3PO4Phenols, Thiols, Amines[1]
Triethylamine, DABCOThiols, Alcohols[1][6]
TriphenylphosphinePyrrole, Indole[7]
Solvent WaterPhenols, Thiols, Amines[1]
Dichloromethane (CH2Cl2)Thiols (with KOt-Bu)[6]
Solvent-freeAlcohols[1]
Temperature Room TemperaturePhenols, Thiols, Amines (in water)[1]
60 °CThiophenol (in PEG)[2]
Issue 2: Poor Stereoselectivity (Formation of E/Z Isomers)

Potential Causes and Solutions

  • Thermodynamic vs. Kinetic Control: The reaction may be proceeding under thermodynamic control, favoring the more stable isomer, when the kinetic product is desired.

    • Solution:

      • To favor the Z-isomer (kinetic product) with thiol nucleophiles, conduct the reaction at lower temperatures.[6] Higher temperatures tend to favor the formation of the more stable E-isomer.[6]

  • Catalyst Influence: The choice of catalyst can influence the stereochemical outcome.

    • Solution:

      • For the addition of thiols, amine catalysts can promote the formation of the Z-isomer through an allenolate intermediate.[6]

ConditionOutcomeNucleophileReference
Kinetic Control (lower temp.) Favors Z-isomerThiols[6]
Thermodynamic Control (higher temp.) Favors E-isomerThiols[6]
Issue 3: Formation of Side Products

Potential Causes and Solutions

  • 1,2-Addition vs. 1,4-Addition: The nucleophile may be attacking the carbonyl carbon (1,2-addition) instead of the alkyne (1,4-conjugate addition).

    • Solution:

      • This is more common with "hard" nucleophiles like organolithium or Grignard reagents.[2][5] Softer nucleophiles such as thiols, amines, and alcohols preferentially undergo 1,4-addition.[2][5] Ensure you are using an appropriate class of nucleophile for conjugate addition.

  • Double Addition: If the nucleophile has multiple reactive sites (e.g., a primary amine), it may react twice with the this compound.

    • Solution:

      • To avoid this, consider using a secondary amine as the nucleophile.[5] Alternatively, carefully control the stoichiometry of the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic addition to this compound?

A1: The reaction is a conjugate (Michael) addition. The nucleophile attacks the β-carbon of the alkyne, which is electron-deficient due to the conjugated ester group. This leads to the formation of an enolate or allenolate intermediate, which is then protonated to yield the final vinyl product.[6]

Q2: How does the choice of nucleophile affect the reaction?

A2: The reactivity of the nucleophile is critical. Thiols are highly nucleophilic and react readily.[5] Alcohols are generally less nucleophilic and may require stronger bases or harsher conditions.[5] Amines are also effective nucleophiles. The "softness" of the nucleophile influences its propensity for 1,4-addition over 1,2-addition.[2][5]

Q3: Which catalysts are most effective for this reaction?

A3: The choice of catalyst depends on the nucleophile.

  • Bases: Inorganic bases like K2CO3 and organic bases like triethylamine or DABCO are commonly used to deprotonate and activate nucleophiles such as thiols, alcohols, and amines.[1][6]

  • Phosphines: Triphenylphosphine can catalyze the addition of certain NH-containing heterocycles.[7]

  • Metal Catalysts: Gold catalysts have been used in some instances, particularly with oxabicyclic alkenes as nucleophiles.[1]

Q4: Can this reaction be performed in "green" solvents?

A4: Yes, successful nucleophilic additions to this compound have been reported in water, which is an environmentally benign solvent.[1] Polyethylene glycol (PEG) has also been explored as a greener solvent alternative.[2]

Experimental Protocols

Protocol 1: Amine-Catalyzed Addition of Thiophenol

  • To a solution of this compound (1.0 mmol) in a suitable solvent, add thiophenol (1.1 mmol).

  • Add a catalytic amount of triethylamine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Protocol 2: Base-Mediated Addition of an Alcohol

  • To a suspension of a strong base like sodium hydride (1.2 mmol) in anhydrous THF, slowly add the alcohol (1.2 mmol) at 0 °C.

  • Allow the mixture to stir for 15 minutes to form the alkoxide.

  • Add a solution of this compound (1.0 mmol) in THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Nucleophile, Catalyst, and Solvent B Dissolve this compound in Solvent A->B C Prepare Nucleophile/Catalyst Solution A->C D Combine Reactants B->D C->D E Stir at Controlled Temperature D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction F->G Reaction Complete H Extraction G->H I Purification (Chromatography) H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for nucleophilic addition.

troubleshooting_guide Start Low or No Yield? Nuc Is the nucleophile appropriate (soft vs. hard)? Start->Nuc Yes Cat Is the catalyst active and appropriate? Nuc->Cat Yes Nuc_Change Re-evaluate Nucleophile Choice Nuc->Nuc_Change No Sol Is the solvent optimal? Cat->Sol Yes Cat_Change Change/Refresh Catalyst Cat->Cat_Change No Temp Is the temperature adequate? Sol->Temp Yes Sol_Change Change Solvent (e.g., polar aprotic) Sol->Sol_Change No Temp_Change Increase Temperature Temp->Temp_Change No Success Problem Resolved Sol_Change->Success Cat_Change->Success Temp_Change->Success Nuc_Change->Success

Caption: Troubleshooting logic for low product yield.

References

Preventing polymerization of Ethyl phenylpropiolate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl phenylpropiolate. The focus is on preventing undesired polymerization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an organic compound featuring a phenyl group and an ethyl ester group attached to a carbon-carbon triple bond (an alkyne). This structure makes it a valuable building block in organic synthesis, particularly in reactions like cycloadditions and cross-coupling reactions (e.g., Sonogashira coupling).[1][2] However, the electron-withdrawing nature of the ester group makes the alkyne bond susceptible to nucleophilic attack and radical addition, which can initiate polymerization. The molecule is also noted to be heat-sensitive and can decompose at its boiling point (260-270 °C), which can also lead to undesired side reactions, including polymerization.[3]

Q2: What are the common signs of polymerization during my reaction?

Unwanted polymerization can manifest in several ways:

  • Formation of viscous oils or intractable solids: The most obvious sign is the appearance of a thick, difficult-to-stir residue or solid material in the reaction flask.

  • Low yield of the desired product: Polymerization consumes the starting material, leading to a significant reduction in the yield of your target molecule.

  • Complex mixture on TLC or NMR: The crude reaction mixture may show a smear or multiple overlapping spots on a TLC plate, and the crude NMR spectrum might display broad, unresolved peaks characteristic of polymeric material.

  • Difficulty in purification: The presence of polymeric byproducts can make column chromatography challenging, with material often sticking to the silica gel.

Q3: How should I properly store and handle this compound to minimize polymerization?

Proper storage and handling are crucial to maintain the integrity of this compound. The compound should be stored in a cool, dry place, typically refrigerated at 2-8°C.[4] It is also important to keep the container tightly closed to protect it from moisture and air.[4] Since it is incompatible with strong oxidizing agents, acids, and bases, it should be stored away from these substances.[5][6]

Troubleshooting Guide: Preventing Polymerization

This guide addresses common issues encountered during reactions with this compound and provides potential solutions.

Issue 1: Significant polymer formation observed during the reaction.

Potential Cause Troubleshooting Steps
High Reaction Temperature This compound is heat-sensitive. Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Monitor the internal reaction temperature closely.
Presence of Radical Initiators Impurities in reagents or solvents, or exposure to air (oxygen) and light, can initiate radical polymerization.[7] Degas solvents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen). Ensure all reagents are of high purity. Run reactions under an inert atmosphere.
Incompatible Reagents or Catalysts Strong acids, bases, or certain metal catalysts can promote polymerization.[5][8][9] Carefully select reaction conditions and catalysts. For instance, in Sonogashira couplings, the presence of copper(I) can sometimes lead to alkyne dimerization, a form of oligomerization.[10][11] Consider using copper-free Sonogashira protocols if this is a suspected issue.
High Concentration of Reactants Higher concentrations can increase the likelihood of intermolecular reactions leading to polymerization. Try running the reaction at a lower concentration.

Issue 2: Low yield of the desired product, with evidence of starting material decomposition.

Potential Cause Troubleshooting Steps
Prolonged Reaction Time Even at moderate temperatures, extended reaction times can lead to gradual decomposition and polymerization. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Presence of Oxygen Oxygen can participate in radical chain reactions.[7] Ensure the reaction setup is properly sealed and maintained under a positive pressure of an inert gas.
Inappropriate Solvent The choice of solvent can influence the stability of the reactants. Use dry, degassed, and appropriate solvents for the specific reaction.

Use of Polymerization Inhibitors

The addition of a small amount of a polymerization inhibitor can be an effective strategy to prevent the unwanted polymerization of this compound. The choice and concentration of the inhibitor should be optimized for each specific reaction to avoid interference with the desired transformation.

Inhibitor Typical Concentration Mechanism of Action & Considerations
Butylated Hydroxytoluene (BHT) 50-200 ppmA phenolic antioxidant that acts as a radical scavenger. It is generally effective and can often be removed during column chromatography.
Hydroquinone (HQ) 50-200 ppmAnother phenolic inhibitor that functions by trapping free radicals. Its effectiveness is often enhanced in the presence of oxygen.[7] It may be more challenging to remove completely during purification than BHT.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) 50-500 ppmA stable nitroxide radical that is a highly efficient radical scavenger.[12] It is very effective but can sometimes interfere with metal-catalyzed reactions. Its bright orange color can be an indicator of its presence.

Note: The optimal concentration of the inhibitor will depend on the specific reaction conditions and should be determined experimentally. It is advisable to start with a low concentration and increase it if polymerization is still observed.

Experimental Protocols

General Protocol for a Sonogashira Coupling Reaction with this compound (with Polymerization Prevention Measures):

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Reagent and Solvent Preparation: Use freshly distilled and degassed solvents. If using a solid amine base, ensure it is dry.

  • Reaction Setup: To a Schlenk flask, add the aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and copper(I) iodide (if not using a copper-free protocol).

  • Inhibitor Addition (Optional): Add a small amount of a radical inhibitor such as BHT (e.g., 100 ppm).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Add the degassed solvent and amine base (e.g., triethylamine or diisopropylamine) via syringe.

  • This compound Addition: Add the this compound via syringe.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature, and proceed with the appropriate aqueous work-up to remove the catalyst and salts.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Concepts

Troubleshooting_Workflow start Reaction with this compound Shows Low Yield / Polymer Formation check_temp Is the reaction temperature as low as feasible? start->check_temp check_inert Is the reaction under a strictly inert atmosphere? check_temp->check_inert Yes lower_temp Lower the reaction temperature. check_temp->lower_temp No check_reagents Are all reagents and solvents pure and dry? check_inert->check_reagents Yes degas_solvents Thoroughly degas all solvents and purge with inert gas. check_inert->degas_solvents No check_inhibitor Was a polymerization inhibitor used? check_reagents->check_inhibitor Yes purify_reagents Purify reagents and dry solvents before use. check_reagents->purify_reagents No add_inhibitor Add a suitable inhibitor (e.g., BHT, Hydroquinone, TEMPO). check_inhibitor->add_inhibitor No optimize_inhibitor Optimize inhibitor type and concentration. check_inhibitor->optimize_inhibitor Yes lower_temp->check_inert degas_solvents->check_reagents purify_reagents->check_inhibitor success Problem Resolved add_inhibitor->success optimize_inhibitor->success

Caption: Troubleshooting workflow for preventing polymerization of this compound.

Radical_Inhibition_Mechanism cluster_0 Polymerization Cascade cluster_1 Inhibition Pathway Initiator Initiator (Heat, Light, Impurity) Radical Radical (R•) Initiator->Radical Monomer1 This compound Radical->Monomer1 + Monomer Inhibitor Inhibitor (e.g., BHT, HQ) Radical->Inhibitor reacts with Radical_Monomer R-M• Monomer2 This compound Radical_Monomer->Monomer2 + Monomer Growing_Chain R-M-M• (Growing Polymer Chain) Polymer Polymer Growing_Chain->Polymer + n Monomers Growing_Chain->Inhibitor reacts with Inactive_Species Stable, Non-reactive Species Inhibitor->Inactive_Species

References

Technical Support Center: Managing Exothermic Reactions Involving Ethyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving Ethyl phenylpropiolate. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its exothermicity a concern?

This compound is an organic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] It contains a carbon-carbon triple bond (an alkyne), which makes it susceptible to highly exothermic addition reactions.[2][3] The primary concern is the potential for a runaway reaction, a thermally unstable state where an uncontrolled, accelerating reaction rate leads to a rapid increase in temperature and pressure, potentially causing equipment failure, explosion, and release of hazardous materials.[4][5][6] Addition reactions to alkynes are generally more exothermic than similar reactions with alkenes.[7][8][9]

Q2: What are the early warning signs of a potential runaway reaction?

Early detection is critical for preventing a runaway reaction. Key indicators include:

  • A sudden, unexpected rise in temperature: The internal reaction temperature increases at a rate faster than the cooling system can manage.

  • An increase in the rate of gas evolution: Bubbling or frothing of the reaction mixture becomes more vigorous.

  • A noticeable change in viscosity or color: The reaction mixture may thicken, change color, or show signs of decomposition.

  • A rise in pressure: If the reaction is conducted in a closed or semi-closed system, a rapid increase in pressure is a significant warning sign.

Q3: What immediate actions should be taken if a thermal runaway is suspected?

If a runaway reaction is suspected, prioritize personal safety and then attempt to bring the reaction under control. A typical emergency response includes:

  • Alerting personnel: Immediately inform colleagues and the lab supervisor.

  • Stopping reagent addition: If reagents are being added, stop the feed immediately.

  • Maximizing cooling: Ensure the cooling system is operating at maximum capacity. If necessary, use a secondary cooling bath (e.g., dry ice/acetone).

  • Increasing stirring: If safe to do so, increasing the stirring rate can improve heat transfer to the cooling surfaces.

  • Preparing for containment failure: In a severe event, evacuate the immediate area and follow established emergency procedures.

Q4: What are the key parameters to control during reactions with this compound?

Careful control of reaction parameters is essential for safety. These include:

  • Temperature: Maintain the reaction temperature within the desired range. Overheating can accelerate the reaction rate, while overcooling can lead to the accumulation of unreacted reagents, which can then react uncontrollably if the temperature rises.[10]

  • Reagent Addition Rate: Add reagents at a controlled rate to ensure the heat generated can be effectively removed by the cooling system.

  • Concentration: Higher concentrations can increase the reaction rate and the amount of heat generated.[11]

  • Stirring: Efficient stirring is crucial for uniform temperature distribution and effective heat transfer.

II. Troubleshooting Guide

This guide addresses specific problems that may arise during exothermic reactions with this compound.

Problem Possible Causes Solutions & Preventative Measures
Unexpectedly rapid temperature spike during reagent addition. 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Insufficient solvent volume (high concentration).4. Poor mixing leading to localized "hot spots".Immediate Actions: • Stop reagent addition.• Ensure cooling is at maximum.Preventative Measures: • Use a syringe pump for controlled, slow addition.• Ensure the cooling bath is at the target temperature and has sufficient volume.• Use a larger solvent volume to dilute the reactants.• Ensure efficient stirring with an appropriately sized stir bar or overhead stirrer.
Reaction temperature continues to rise after reagent addition is complete. 1. Accumulation of unreacted starting material due to low initial temperature.2. The reaction has a significant induction period.3. The total heat generated exceeds the cooling system's capacity.Immediate Actions: • Maintain maximum cooling.• Be prepared for emergency cooling procedures.Preventative Measures: • Ensure the reaction is initiated before adding the bulk of the reagents.• Consider a semi-batch process where the reagent is added portion-wise.• Perform a reaction calorimetry study to understand the heat flow of the reaction before scaling up.[12][13]
Localized boiling or fuming at the point of reagent addition. 1. Extreme "hot spot" formation.2. Reaction with impurities or moisture.Immediate Actions: • Stop reagent addition.• Increase stirring speed if safe.Preventative Measures: • Introduce the reagent below the surface of the reaction mixture to promote rapid dispersion.• Ensure all glassware is dry and reagents are of appropriate purity.
Reaction fails to initiate at the target temperature. 1. Incorrect reaction temperature.2. Impure reagents or catalyst deactivation.3. Insufficient activation energy.Troubleshooting Steps: • Verify the accuracy of the temperature probe.• Check the purity of starting materials.• Cautiously and slightly increase the temperature in small increments.• Caution: Be prepared for a delayed, rapid exotherm if the reaction initiates suddenly.

III. Data Presentation

Table 1: Illustrative Thermal Hazard Data for a Hypothetical Exothermic Reaction

ParameterValueMethodSignificance
Onset of Decomposition (Tonset) 180 °CDSCTemperature at which the material begins to decompose, releasing additional heat.
Heat of Reaction (ΔHrxn) -150 kJ/molReaction CalorimetryTotal heat released by the desired reaction. Crucial for cooling system design.
Adiabatic Temperature Rise (ΔTad) 120 °CCalculated from ΔHrxnThe theoretical temperature increase if no heat is removed. A high value indicates a high risk.
Maximum Temperature of Synthetic Reaction (MTSR) 210 °CAdiabatic CalorimetryThe maximum temperature the reaction mixture could reach in a runaway scenario.

Note: The values in this table are for illustrative purposes only and do not represent actual data for this compound. Experimental determination of these parameters is essential for a thorough risk assessment.

IV. Experimental Protocols

The following is a generalized protocol for the addition of a nucleophile to this compound, emphasizing safety and control measures. This protocol is based on similar reactions with related compounds.[14]

Protocol: Controlled Nucleophilic Addition to this compound

  • Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, a dropping funnel (or syringe pump), and a nitrogen inlet.

    • Place the flask in a cooling bath (e.g., ice-water or dry ice-acetone) of sufficient size.

  • Reagents:

    • Dissolve this compound in an appropriate anhydrous solvent (e.g., THF, diethyl ether) in the reaction flask and cool to the desired temperature (e.g., 0 °C or -78 °C).

    • Dissolve the nucleophile in the same solvent in the dropping funnel.

  • Reaction:

    • Begin stirring the solution of this compound.

    • Slowly add the nucleophile solution dropwise from the dropping funnel over a prolonged period (e.g., 1-2 hours).

    • Continuously monitor the internal temperature of the reaction. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Quenching and Workup:

    • Once the reaction is complete, slowly and carefully add a quenching solution (e.g., saturated ammonium chloride) while maintaining cooling.

    • Allow the reaction mixture to slowly warm to room temperature before proceeding with extraction and purification.

V. Mandatory Visualizations

Exotherm_Management_Decision_Tree start Temperature Excursion Detected (T > T_set + 5°C) stop_addition Stop All Reagent Feeds start->stop_addition max_cooling Maximize Cooling (Full flow, add dry ice, etc.) stop_addition->max_cooling increase_stirring Increase Stirring Rate (if safe) max_cooling->increase_stirring temp_decreasing Is Temperature Decreasing? increase_stirring->temp_decreasing continue_monitoring Continue Monitoring Until Stable temp_decreasing->continue_monitoring Yes emergency_procedures Activate Emergency Procedures (Evacuate Area, Notify Supervisor) temp_decreasing->emergency_procedures No continue_monitoring->start If T rises again Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup risk_assessment Risk Assessment (Review SDS, Literature) setup Assemble & Dry Glassware risk_assessment->setup reagents Prepare Reagent Solutions setup->reagents charge_flask Charge Flask & Cool reagents->charge_flask slow_addition Slow Reagent Addition charge_flask->slow_addition monitor Monitor Temperature & Conversion slow_addition->monitor monitor->slow_addition Adjust Rate quench Controlled Quench monitor->quench Reaction Complete extract Extraction & Purification quench->extract

References

Catalyst deactivation in Ethyl phenylpropiolate cross-coupling and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst deactivation in the cross-coupling of ethyl phenylpropiolate.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: My Sonogashira coupling reaction with this compound is resulting in low or no product yield. What are the common causes and how can I troubleshoot this?

Answer:

Low or no yield in a Sonogashira coupling is a frequent issue that can often be attributed to catalyst deactivation or suboptimal reaction conditions. Here are the primary causes and troubleshooting steps:

  • Catalyst Inactivity or Deactivation:

    • Palladium Black Formation: The appearance of a black precipitate is a clear sign of catalyst agglomeration into inactive palladium nanoparticles. This can be caused by oxygen in the reaction mixture.

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the active catalyst. Ensure rigorous degassing of all solvents and reagents to remove oxygen.[1]

    • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, its reduction to the active Pd(0) species may be incomplete.[2]

      • Solution: Ensure your reaction conditions, including the choice of base and solvent, are suitable for the in-situ reduction of the pre-catalyst. Alternatively, consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.

    • Catalyst Poisoning: Trace impurities in your reagents or solvents can act as potent catalyst poisons. Sulfur-containing compounds are particularly detrimental.

      • Solution: Use high-purity reagents and solvents. If sulfur poisoning is suspected, consider pretreating your reagents or using a scavenger.

  • Suboptimal Reaction Conditions:

    • Base Selection: The choice and amount of base are critical. An inappropriate base can lead to poor reactivity or side reactions.

      • Solution: Common bases for Sonogashira reactions include amines like triethylamine or diisopropylamine.[2][3] The basicity should be sufficient to deprotonate the terminal alkyne.

    • Solvent Effects: The solvent can significantly impact the reaction rate and yield.

      • Solution: A range of solvents can be used, including THF, DMF, and amines themselves.[3][4] Ensure the solvent is anhydrous and degassed.

    • Temperature: While many Sonogashira couplings proceed at room temperature, some less reactive substrates may require heating. However, excessive heat can promote catalyst decomposition and side reactions.[1][3]

      • Solution: Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is sluggish.

  • Reagent-Specific Issues:

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the trend I > OTf > Br > Cl.[3]

      • Solution: If using a less reactive aryl halide (e.g., a chloride), you may need a more active catalyst system (e.g., one with a bulky, electron-rich ligand) and higher reaction temperatures.

    • Homocoupling of this compound (Glaser Coupling): The presence of oxygen can promote the copper-catalyzed homocoupling of the alkyne, leading to byproducts and reduced yield of the desired cross-coupled product.[2]

      • Solution: Maintain strictly anaerobic (oxygen-free) conditions throughout the reaction setup and execution. This can be achieved by using Schlenk techniques or a glovebox and by thoroughly degassing all solvents and reagents.

Question 2: I am observing significant formation of a byproduct that I suspect is the homocoupled dimer of this compound. How can I minimize this side reaction?

Answer:

The formation of the homocoupled alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings and is primarily promoted by the copper co-catalyst in the presence of oxygen. Here are strategies to minimize it:

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your reaction is set up under a completely inert atmosphere (e.g., argon or nitrogen). All solvents and liquid reagents must be rigorously degassed before use.[2]

  • Copper-Free Conditions: In some cases, the Sonogashira reaction can be performed without a copper co-catalyst, which completely eliminates the possibility of Glaser coupling. This often requires a more active palladium catalyst system and may necessitate higher reaction temperatures.[2][5]

  • Control of Reaction Parameters:

    • Base: The choice of amine base can influence the rate of homocoupling.

    • Slow Addition of the Alkyne: In some instances, the slow addition of the this compound to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[6]

Question 3: My reaction with an aryl bromide is very slow compared to the analogous reaction with an aryl iodide. What adjustments should I make?

Answer:

Aryl bromides are generally less reactive than aryl iodides in the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[3][7] To improve the reaction rate and yield with aryl bromides, consider the following:

  • More Active Catalyst System:

    • Bulky, Electron-Rich Ligands: Switch from traditional phosphine ligands like PPh₃ to more sterically demanding and electron-donating ligands such as Buchwald-type phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition of less reactive aryl halides.[1]

    • Higher Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for the lower reactivity.

  • Higher Reaction Temperature: Increasing the reaction temperature is a common strategy to accelerate the coupling of aryl bromides. Monitor the reaction for any signs of catalyst decomposition or byproduct formation at elevated temperatures.

  • Choice of Palladium Precursor: Pre-formed palladium(0) complexes or specialized palladacycle precatalysts may offer higher activity.[5]

Data Presentation: Catalyst Performance in Sonogashira Couplings

The following tables summarize the performance of different palladium catalyst systems in Sonogashira coupling reactions, providing a basis for catalyst selection.

Table 1: Comparison of Palladium Catalysts for the Sonogashira Coupling of Aryl Halides with Phenylacetylene

Catalyst / PrecursorLigandAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂PPh₃IodobenzeneDBUToluene801899[8]
Pd(CF₃COO)₂PPh₃2-amino-3-bromopyridineEt₃NDMF1003High[1]
PdCl₂(PPh₃)₂-Pyridinyl Phosphonium SaltDIPEANMP1001279[4]
Pd₂(dba)₃P(t-Bu)₃Aryl Bromides----Good[5]
Pd/C-Aryl Halides----Good[1]

Table 2: Effect of Catalyst Loading on Reaction Yield

CatalystCatalyst Loading (mol%)Aryl HalideAlkyneTime (h)Yield (%)Reference
PdCl₂(PPh₃)₂10Pyridinyl Phosphonium SaltEthynylbenzene1219[4]
PdCl₂(PPh₃)₂1IodobenzenePhenylacetylene1899[8]
Pd Catalyst0.25Aryl IodideAryl Alkyne490-92[9]
Pd Catalyst0.025Aryl IodideAryl Alkyne5Good[9]

Experimental Protocols

Protocol 1: General Procedure for the Sonogashira Cross-Coupling of an Aryl Halide with this compound

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1-1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, can be used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottomed flask equipped with a magnetic stir bar, add the palladium catalyst and copper(I) iodide.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is typically done by evacuating the flask and backfilling with the inert gas, repeated three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide, followed by the anhydrous, degassed solvent and the amine base. Stir the mixture for a few minutes.

  • Alkyne Addition: Add the this compound to the reaction mixture dropwise via a syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of Celite® to remove the catalyst residues.[3]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 3-arylpropiolate.

Visualizations

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Cu-C≡CR Pd_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Ar-C≡CR Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuI, Base Cu_Acetylide->Transmetalation

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Catalyst_Deactivation cluster_deactivation Active_Catalyst Active Pd(0) Catalyst Productive_Cycle Productive Catalytic Cycle Active_Catalyst->Productive_Cycle Deactivated_Catalyst Deactivated Pd Species Active_Catalyst->Deactivated_Catalyst Deactivation_Pathways Deactivation Pathways Poisoning Poisoning (e.g., Sulfur) Aggregation Aggregation (Pd Black) Oxidation Oxidation (O₂ presence) Poisoning->Deactivated_Catalyst Aggregation->Deactivated_Catalyst Oxidation->Deactivated_Catalyst

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagents Start->Check_Reagents Solution_Catalyst Use robust ligand Increase loading Use fresh catalyst Check_Catalyst->Solution_Catalyst Solution_Conditions Optimize base & solvent Adjust temperature Ensure inert atmosphere Check_Conditions->Solution_Conditions Solution_Reagents Purify starting materials Check halide reactivity Check_Reagents->Solution_Reagents Success Improved Yield Solution_Catalyst->Success Solution_Conditions->Success Solution_Reagents->Success

Caption: A troubleshooting workflow for low-yield cross-coupling reactions.

References

Side reactions of Ethyl phenylpropiolate with common nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl phenylpropiolate. The information is designed to help overcome common challenges and side reactions encountered during experiments with various nucleophiles.

Reactions with Amine Nucleophiles

The reaction of this compound with primary or secondary amines typically proceeds via a Michael-type conjugate addition to yield enamines.[1] However, the high reactivity of the starting materials can lead to several side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected product when reacting this compound with an amine? A1: The reaction is a nucleophilic conjugate addition. Secondary amines yield a stable β-enamino ester.[2] Primary amines also yield a β-enamino ester, but the product can have a reactive N-H bond, potentially leading to further reactions.

Q2: What are the most common side reactions with amine nucleophiles? A2: Common issues include the formation of double addition products (especially with primary amines), polymerization, and unexpectedly violent exothermic reactions.[1] One-pot sequences can also become complex, leading to byproducts if intermediates are not properly managed.[2]

Q3: How does the choice of amine affect the reaction outcome? A3: Aliphatic and secondary amines are generally more reactive than aromatic and primary amines.[2][3] Reactions with secondary amines like diethylamine or piperidine have been described as "violently exothermic" and proceed rapidly without a catalyst at room temperature.[1] In contrast, the reaction with diphenylamine may not go to completion even after extended periods.[2]

Q4: What is the stereoselectivity of the addition? A4: The conjugate addition of amines to activated alkynes often results in the formation of the (Z)-isomer as the major product.[4]

Troubleshooting Guide: Amine Nucleophiles
Issue Potential Cause(s) Recommended Solution(s)
No or Low Product Yield 1. Less Reactive Amine: Aromatic amines are significantly less nucleophilic than aliphatic amines.[2] 2. Steric Hindrance: Bulky amines may react slowly or not at all. 3. Low Temperature: The reaction may require thermal energy to overcome the activation barrier.1. Switch to a more reactive aliphatic amine if the experiment allows. 2. Consider using a less hindered amine. 3. Carefully increase the reaction temperature while monitoring for side product formation.[2]
Formation of Multiple Products 1. Double Addition: Primary amines can add a second time to another molecule of this compound. 2. Side Reactions: The enamine product can be reactive and participate in other reactions.[1]1. Use the amine as the limiting reagent or use a secondary amine to prevent double addition.[1] 2. Optimize reaction conditions (lower temperature, shorter reaction time) to minimize subsequent reactions.
Reaction is Uncontrollably Exothermic 1. High Reactivity: Secondary aliphatic amines are highly nucleophilic and react very rapidly with this compound.[1]1. Perform the reaction at a lower temperature (e.g., in an ice bath). 2. Add the amine dropwise to a solution of the this compound to control the reaction rate.
Quantitative Data: Amine Addition
NucleophileConditionsYieldReference
MorpholineCH2Cl2, N2, RTGood (unspecified)[2]
PyrrolidineCH2Cl2, N2, RTGood (unspecified)[2]
DiphenylamineCH2Cl2, N2, RTIncomplete reaction[2]
PiperidineNeat, RTHigh (exothermic)[1]
Experimental Protocol: General Procedure for Amine Addition

To an oven-dried round-bottom flask under a nitrogen atmosphere, add dichloromethane (3.0 mL), the amine nucleophile (2.0 mmol), and this compound (2.0 mmol, 203 μL).[2] The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography.[2]

Visualization: Amine Addition Pathway

G cluster_reactants Reactants cluster_process Process cluster_products Products & Side Products EP This compound MA Michael Addition EP->MA Amine R₂NH (Amine) Amine->MA Enamine β-Enamino Ester (Desired Product) MA->Enamine Main Pathway DoubleAdd Double Addition Product (with RNH₂) MA->DoubleAdd Side Reaction (Primary Amines)

Caption: Reaction pathway for the addition of amines to this compound.

Reactions with Thiol Nucleophiles

The addition of thiols to this compound is a versatile method for forming vinyl thioethers (thioenoates). The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the product of the reaction between this compound and a thiol? A1: The product is an ethyl 3-(alkyl/arylthio)-3-phenylacrylate, also known as a thioenoate.[1][2] This reaction is an example of a thiol-yne Michael addition.[1]

Q2: How can I control the formation of the E or Z isomer? A2: The stereoselectivity is governed by kinetic versus thermodynamic control. The Z-isomer is the kinetically favored product and is typically formed at lower temperatures.[2] The E-isomer is the thermodynamically more stable product and its formation is favored at higher temperatures or after prolonged reaction times, which allow for equilibration.[2]

Q3: What are common side reactions? A3: Potential side reactions include the oxidation of the starting thiol to a disulfide, formation of a mixture of E/Z isomers, and, in one-pot sequences involving subsequent oxidation, byproducts can form from residual catalysts.[2]

Q4: Can this reaction be performed in aqueous or alcoholic solvents? A4: Yes, the thiol-yne reaction can proceed cleanly in aqueous conditions or alcoholic solvents without significant formation of hydroxyl-yne products.[1] Water has even been shown to facilitate the reaction, leading to higher yields compared to neat conditions.[1]

Troubleshooting Guide: Thiol Nucleophiles
Issue Potential Cause(s) Recommended Solution(s)
Poor or Mixed E/Z Selectivity 1. High Temperature: Running the reaction at elevated temperatures allows the initial kinetic (Z) product to equilibrate to the more stable thermodynamic (E) product.[2]1. To obtain the Z-isomer, maintain a low reaction temperature (e.g., 0 °C to room temperature). 2. To obtain the E-isomer, consider running the reaction at a higher temperature, but be aware of potential side reactions.[2]
Low Product Yield 1. Thiol Oxidation: Thiols can be oxidized to disulfides by atmospheric oxygen, especially in the presence of a base. 2. Inefficient Catalyst: The chosen catalyst (e.g., trialkylamine) may not be effective enough.1. Degas solvents and run the reaction under an inert atmosphere (N2 or Ar). 2. For aliphatic thiols, a stronger base like potassium tert-butoxide (KOt-Bu) may be more effective than a trialkylamine.[2]
Byproducts in One-Pot Oxidation 1. Residual Amine Catalyst: In a one-pot sequence where the thioenoate is oxidized (e.g., with mCPBA), residual amine catalyst from the first step can lead to unidentified byproducts.[2]1. Add a Lewis acid, such as LiClO4, to sequester the residual amine before adding the oxidant.[2]
Quantitative Data: Stereoselective Thiol Addition
NucleophileCatalyst/BaseTemperatureMajor IsomerReference
Aromatic ThiolsTrialkylamineLow TempZ (Kinetic)[2]
Aromatic ThiolsTrialkylamineHigh TempE (Thermodynamic)[2]
Aliphatic ThiolsKOt-BuLow TempZ (Kinetic)[2]
Experimental Protocol: General Procedure for Thiol Addition

For Z-selective addition of aromatic thiols, a mixture of the thiol (1.0 equiv), this compound (1.0 equiv), and a trialkylamine catalyst (e.g., triethylamine) is stirred in a suitable solvent like CH2Cl2 at room temperature under an inert atmosphere.[2] The reaction is monitored by TLC. For aliphatic thiols, a stronger base such as KOt-Bu is used.[2] Upon completion, the reaction is worked up and purified via column chromatography.

Visualization: Kinetic vs. Thermodynamic Control

G Reactants This compound + Thiol Intermediate Allenolate Intermediate Reactants->Intermediate Z_Product Z-Isomer (Kinetic Product) Intermediate->Z_Product  Low Temp (Fast, Irreversible) E_Product E-Isomer (Thermodynamic Product) Intermediate->E_Product Direct formation (Slower) Z_Product->E_Product  High Temp (Slow, Reversible)

Caption: Control of stereoselectivity in thiol addition to this compound.

Reactions with Phosphine Nucleophiles

Tertiary phosphines act as nucleophilic catalysts, reacting with this compound to form a reactive zwitterionic intermediate.[5] This intermediate is not typically isolated but is trapped in situ by other reagents in multicomponent reactions.

Frequently Asked Questions (FAQs)

Q1: What happens when a phosphine reacts with this compound? A1: The phosphine undergoes a nucleophilic addition to the alkyne, forming a vinyl phosphonium zwitterionic intermediate.[5] This intermediate is highly reactive and serves as a key species in phosphine-catalyzed transformations.

Q2: What are common applications of this reactivity? A2: The in-situ-generated intermediate is often used in three-component coupling reactions, for example, with an aldehyde and a nitrogen nucleophile like phthalimide to synthesize complex amino acid derivatives.[5] It can also be utilized in Wittig-type functionalizations.[5]

Q3: What factors influence the reaction rate? A3: The nucleophilicity of the phosphine is a key factor. The reaction rate is generally higher than with corresponding amine nucleophiles.[6] The structure of the alkyne also plays a crucial role; this compound is significantly more reactive than internal alkynes like ethyl 2-butynoate.[6]

Troubleshooting Guide: Phosphine Nucleophiles
Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Multicomponent Reaction 1. Inefficient Trapping: The zwitterionic intermediate may be reverting to starting materials or undergoing side reactions before being trapped by the third component. 2. Catalyst Deactivation: The phosphine can be oxidized or otherwise deactivated by impurities.1. Optimize the reaction conditions: adjust the concentration of the trapping agent, change the order of addition, or modify the temperature.[5] 2. Use freshly distilled solvents and high-purity phosphine. Ensure the reaction is run under a strictly inert atmosphere.
Reaction Fails to Initiate 1. Poorly Nucleophilic Phosphine: Sterically hindered or electron-poor phosphines may not be nucleophilic enough to initiate the reaction.1. Switch to a more nucleophilic phosphine, such as tri-n-butylphosphine or triphenylphosphine.[5]
Quantitative Data: Phosphine Reactivity
Phosphine (PR₃)Michael AcceptorRelative ReactivityReference
VariousEthyl PropiolateHigh[6]
VariousEthyl AcrylateLower (1-2 orders of magnitude)[6]
VariousEthyl 2-butynoateVery Low (2.5-3 orders of magnitude lower)[6]
Experimental Protocol: General Phosphine-Catalyzed Three-Component Reaction

A typical procedure involves the PPh₃-catalyzed three-component coupling of ethyl propiolate, a nitrogen nucleophile (e.g., phthalimide), and an aldehyde.[5] The reagents are mixed in a suitable solvent at a specific temperature, with the phosphine used in catalytic amounts. The reaction progress is monitored, and the product is isolated and purified after an appropriate workup.

Visualization: Phosphine Catalysis Workflow

G cluster_cycle Catalytic Cycle Start PR₃ Zwitterion Zwitterionic Intermediate Start->Zwitterion + Ethyl Phenylpropiolate Product_Formation Reaction with Electrophile (E⁺) & Nucleophile (Nu⁻) Zwitterion->Product_Formation Product_Formation->Start Regenerates Catalyst Product Final Product Product_Formation->Product

Caption: Generalized workflow for phosphine-catalyzed reactions of this compound.

Reactions with Enolate Nucleophiles

Enolates are powerful carbon nucleophiles that can add to the β-carbon of this compound in a Michael addition reaction. These reactions are fundamental for C-C bond formation but are sensitive to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of an enolate addition to this compound? A1: The initial product is a Michael adduct.[7] Depending on the structure of the enolate, this adduct may be stable or undergo subsequent intramolecular reactions, such as cyclization to form heterocyclic compounds like 2-pyrones.[7]

Q2: What are the biggest challenges in running this reaction? A2: Key challenges include ensuring the complete and regioselective formation of the enolate, preventing the self-condensation of the ketone or ester starting material, and avoiding hydrolysis of reagents and products.[8][9] The reaction is highly sensitive to moisture.[9]

Q3: What kind of base should I use to form the enolate? A3: A strong, non-nucleophilic base is required to fully deprotonate the carbonyl compound and drive the reaction forward.[9] Common choices include sodium hydride (NaH), sodium ethoxide (NaOEt), and lithium diisopropylamide (LDA). The choice of base can also influence whether the kinetic or thermodynamic enolate is formed.[10]

Q4: What are the major side reactions with enolates? A4: The most common side reactions are self-condensation of the enolate source (e.g., Claisen condensation for esters, aldol for ketones), polyalkylation if the product has remaining acidic protons, and O-alkylation instead of the desired C-alkylation.[8][10]

Troubleshooting Guide: Enolate Nucleophiles
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inadequate Base: An insufficient amount or insufficiently strong base will not generate enough enolate to drive the reaction.[9] 2. Presence of Water: Moisture will quench the base and the enolate.[9] 3. Incorrect Temperature: The reaction may be too slow if cold, or prone to decomposition/side reactions if too hot.[9]1. Use at least one full equivalent of a strong base like NaH or LDA. 2. Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere.[9][11] 3. Optimize the temperature. Start at a low temperature and allow the reaction to slowly warm.
Main Product is Self-Condensation 1. Slow Michael Addition: If the Michael addition is slower than the self-condensation, the enolate will react with its parent carbonyl compound.[8]1. Try a "reverse addition" protocol: add the carbonyl compound slowly to a mixture of the base and this compound. This keeps the instantaneous concentration of the enolate low.[9]
Formation of Polymeric/Tar-like Material 1. Base-Induced Polymerization: Strong bases can potentially induce the polymerization of this compound. 2. Product Instability: The Michael adduct or subsequent products may be unstable under the reaction conditions.1. Maintain a low temperature throughout the reaction. 2. Carefully quench the reaction with a mild acid source (e.g., saturated NH4Cl solution) only after confirming the reaction is complete.[9]
Experimental Protocol: General Procedure for Enolate Addition

Under a strictly anhydrous nitrogen atmosphere, a strong base (e.g., NaH, 1.1 equiv) is suspended in an anhydrous solvent (e.g., THF). The carbonyl compound (1.0 equiv) is added dropwise at 0 °C to form the enolate. After stirring for 30-60 minutes, a solution of this compound (1.0 equiv) in the same solvent is added slowly. The reaction is monitored by TLC. Once complete, it is carefully quenched with a proton source and subjected to an aqueous workup. The product is then purified by column chromatography.

Visualization: Troubleshooting Enolate Addition Reactions

G Start Reaction Failed (Low/No Yield) Check_Base Is the base strong enough and >1 eq? Start->Check_Base Check_Conditions Are conditions strictly anhydrous? Check_Base->Check_Conditions Yes Sol_Base Use stronger base (e.g., NaH, LDA) Check_Base->Sol_Base No Check_Addition Is self-condensation the main product? Check_Conditions->Check_Addition Yes Sol_Conditions Dry glassware/solvents, use inert atmosphere Check_Conditions->Sol_Conditions No Sol_Addition Use reverse addition: add ketone to base/alkyne Check_Addition->Sol_Addition Yes Success Successful Reaction Check_Addition->Success No Sol_Base->Success Sol_Conditions->Success Sol_Addition->Success

Caption: Troubleshooting workflow for failed Michael additions with enolate nucleophiles.

References

Technical Support Center: Purification of Reaction Mixtures Containing Ethyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted ethyl phenylpropiolate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are important for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.

PropertyValueSource
Appearance Clear pale yellow liquid[1]
Molecular Weight 174.20 g/mol [1]
Boiling Point 260-270 °C (decomposes at 500-518 °F at 760 mmHg)[1][2]
Density 1.055 g/mL at 25 °C[2]
Solubility in Water Insoluble (< 1 mg/mL at 75 °F)[1][3]
Refractive Index n20/D 1.552[2]

Q2: What are the common methods for removing unreacted this compound?

A2: The most common methods for removing unreacted this compound from a reaction mixture include:

  • Flash Column Chromatography: Effective for separating compounds with different polarities.

  • Distillation: Suitable if the desired product has a significantly different boiling point from this compound.

  • Liquid-Liquid Extraction: Useful for separating the product based on its differential solubility in immiscible solvents.

  • Crystallization: An option if the desired product is a solid and has different solubility properties than this compound.

Q3: How do I choose the best purification method for my specific reaction?

A3: The choice of purification method depends on the properties of your desired product and any byproducts in the reaction mixture. A general decision-making workflow is outlined below.

G start Reaction Mixture Containing this compound product_state Is the product a solid or a liquid? start->product_state solid Solid Product product_state->solid Solid liquid Liquid Product product_state->liquid Liquid solubility_diff Significant difference in solubility between product and this compound? solid->solubility_diff boiling_point_diff Significant difference in boiling point between product and this compound? liquid->boiling_point_diff crystallization Crystallization solubility_diff->crystallization Yes chromatography_solid Flash Column Chromatography solubility_diff->chromatography_solid No distillation Distillation boiling_point_diff->distillation Yes chromatography_liquid Flash Column Chromatography boiling_point_diff->chromatography_liquid No extraction Consider Liquid-Liquid Extraction (if applicable based on solubilities) chromatography_liquid->extraction G start Crude Reaction Mixture tlc TLC Analysis to Determine Eluent start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample onto Column pack->load elute Elute with Chosen Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product G start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve transfer Transfer to Separatory Funnel dissolve->transfer add_aqueous Add Immiscible Aqueous Phase transfer->add_aqueous shake Gently Shake and Vent add_aqueous->shake separate Allow Layers to Separate shake->separate drain Drain Aqueous Layer separate->drain collect_organic Collect Organic Layer drain->collect_organic dry Dry Organic Layer collect_organic->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Purified Product filter_concentrate->product

References

Technical Support Center: Improving Regioselectivity in Cycloadditions with Ethyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloaddition reactions involving ethyl phenylpropiolate. The information is presented in a question-and-answer format to directly address common challenges in controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of cycloaddition reactions with this compound?

A1: The regioselectivity in cycloadditions with this compound is primarily governed by a combination of electronic and steric factors. Key determinants include:

  • Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the preferred orientation of approach and, consequently, the major regioisomer formed.

  • Electron Density Distribution: The partial charges on the reacting atoms of the diene/dipole and the dienophile/dipolarophile (this compound) influence the electrostatic interactions in the transition state, favoring the alignment of atoms with opposite partial charges.

  • Solvent Polarity: The polarity of the solvent can significantly impact the stability of the transition states leading to different regioisomers. A change in solvent can sometimes alter or even reverse the regioselectivity.[1]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the this compound, modifying its electronic properties and enhancing the regioselectivity of the reaction.

  • Steric Hindrance: Bulky substituents on either reactant can sterically disfavor certain orientations, thereby influencing the regiochemical outcome.

Q2: I am obtaining a mixture of regioisomers in my [3+2] cycloaddition of an azide with this compound. How can I improve the selectivity?

A2: Obtaining a mixture of regioisomers is a common challenge. To improve selectivity in an azide-alkyne cycloaddition, consider the following troubleshooting steps:

  • Solvent Screening: The polarity of the solvent can have a pronounced effect on the regioselectivity of 1,3-dipolar cycloadditions. It is recommended to perform a solvent screen using a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, DMF). In some cases, increasing solvent polarity may favor the formation of a more polar transition state, leading to a different major regioisomer.[1]

  • Temperature Adjustment: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature may favor the kinetically preferred product, which is often the one predicted by FMO theory.

  • Catalysis: While the uncatalyzed Huisgen cycloaddition often gives mixtures of regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole. If your desired product is the 1,4-isomer, switching to a copper-catalyzed protocol is highly recommended.

Q3: How do Lewis acids improve regioselectivity in Diels-Alder reactions involving this compound?

A3: Lewis acids act as catalysts by coordinating to the carbonyl oxygen of the ester group in this compound. This coordination has two main effects that enhance regioselectivity:

  • Lowering the LUMO Energy: The Lewis acid withdraws electron density from the dienophile, lowering the energy of its LUMO. This reduction in the HOMO-LUMO energy gap between the diene and the dienophile accelerates the reaction.

  • Altering Orbital Coefficients: The coordination of the Lewis acid can also alter the relative sizes of the LUMO coefficients on the alkyne carbons of this compound. This enhances the difference in reactivity between the two carbons, leading to a more pronounced preference for one regioisomeric transition state over the other.

Commonly used Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, and SnCl₄. A screening of different Lewis acids may be necessary to find the optimal catalyst for a specific diene.

Q4: Can computational chemistry help in predicting the regioselectivity of my cycloaddition reaction?

A4: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, is a powerful tool for predicting and understanding the regioselectivity of cycloaddition reactions. By calculating the energies of the transition states for the formation of all possible regioisomers, you can predict which isomer will be kinetically favored. A lower activation energy for a particular pathway suggests that the corresponding product will be the major one. FMO analysis within the DFT framework can also provide insights into the electronic factors governing the regioselectivity.

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in a Thermal Diels-Alder Reaction
Possible Cause Troubleshooting Steps
Similar HOMO-LUMO Coefficients The electronic bias for one regioisomer over the other is weak.
Solution 1: Introduce a Lewis Acid Catalyst. Screen a variety of Lewis acids (e.g., AlCl₃, TiCl₄, ZnCl₂) to enhance the electronic differences in the dienophile.
Solution 2: Modify the Diene. If possible, introduce an electron-donating group onto the diene to increase the disparity in the HOMO coefficients.
High Reaction Temperature The reaction may be under thermodynamic control, favoring a mixture of stable regioisomers.
Solution: Lower the Reaction Temperature. This will favor the kinetically controlled product, which is often formed with higher regioselectivity.
Solvent Effects The solvent may not be optimal for differentiating the transition state energies.
Solution: Solvent Screening. Test a range of solvents with varying polarities to see if the regioselectivity can be influenced.
Issue 2: Unexpected Regioisomer as the Major Product in a [3+2] Cycloaddition
Possible Cause Troubleshooting Steps
Solvent Polarity Effects The polarity of the solvent can stabilize one transition state more than the other, sometimes leading to a reversal of the expected regioselectivity. For example, in the cycloaddition of a nitrile oxide with ethyl propiolate, increasing solvent polarity has been observed to decrease the ratio of the 3,5- to the 3,4-disubstituted isoxazole.[1]
Solution: Systematically Vary Solvent Polarity. Conduct the reaction in a series of solvents from nonpolar to polar (e.g., hexane, toluene, CH₂Cl₂, CH₃CN, DMSO) to determine the solvent effect on the regioisomeric ratio.
Steric Hindrance Bulky substituents on the 1,3-dipole or dipolarophile may override the electronic preferences, favoring the sterically less hindered product.
Solution: Re-evaluate Reactant Structures. Analyze the steric bulk of your reactants and consider if a less sterically demanding protecting group or substituent could be used.
Reaction Mechanism The reaction may not be proceeding through the expected concerted mechanism.
Solution: Consult the Literature for Mechanistic Studies. DFT calculations or experimental mechanistic studies on similar systems can provide insight into the operative reaction pathway.

Data Presentation

Table 1: Effect of Solvent Polarity on the Regioselectivity of the [3+2] Cycloaddition of 2-Furfuryl Nitrile Oxide with Ethyl Propiolate

SolventDielectric Constant (ε)Ratio of 3,5- to 3,4-disubstituted Isoxazole
Dichloromethane8.933.4 : 1
Toluene2.382.0 : 1
Ethanol24.551.9 : 1
Dimethyl Sulfoxide46.681.5 : 1

Data adapted from a study on the effect of solvents on the 1,3-dipolar cyclization reaction between ethyl propiolate and 2-furfuryl nitrile oxide.[1]

Table 2: Influence of Lewis Acid Catalysts on a Representative Diels-Alder Reaction

Lewis AcidTemperature (°C)Yield (%)Regioisomeric Ratio (para:meta)
None80604 : 1
AlCl₃095>99 : 1
BF₃·OEt₂09298 : 2
SnCl₄-208895 : 5
TiCl₄-7890>99 : 1

This table presents representative data to illustrate the typical effect of Lewis acids on the yield and regioselectivity of Diels-Alder reactions. Actual results will vary depending on the specific diene and reaction conditions.

Experimental Protocols

Note: The following protocols are representative examples and may require optimization for your specific substrates and experimental setup.

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction of a Diene with this compound
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, toluene).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

  • Addition of Lewis Acid: Add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 15-30 minutes.

  • Addition of Dienophile: Add a solution of this compound (1.2 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: General Procedure for the 1,3-Dipolar Cycloaddition of an in situ Generated Nitrile Oxide with this compound
  • Reactant Mixture: In a round-bottom flask, dissolve the starting oxime (1.0 eq), this compound (1.2 eq), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium chloride) in a suitable solvent (e.g., dichloromethane).

  • Generation of Nitrile Oxide: To the stirred solution, add an aqueous solution of sodium hypochlorite (bleach, 1.5 eq) dropwise at room temperature.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Mandatory Visualization

Regioselectivity_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Cycloaddition Cycloaddition This compound->Cycloaddition Diene / Dipole Diene / Dipole Diene / Dipole->Cycloaddition Solvent Solvent Solvent->Cycloaddition Temperature Temperature Temperature->Cycloaddition Catalyst Catalyst Catalyst->Cycloaddition Regioisomeric Mixture Regioisomeric Mixture Cycloaddition->Regioisomeric Mixture Poor Control Single Regioisomer Single Regioisomer Cycloaddition->Single Regioisomer Good Control

Caption: Factors influencing the regioselectivity of cycloadditions with this compound.

Optimization_Workflow start Start: Undesired Regioisomeric Ratio solvent_screen 1. Solvent Screening (Polar vs. Nonpolar) start->solvent_screen temp_opt 2. Temperature Optimization (Low vs. High Temp) solvent_screen->temp_opt lewis_acid 3. Lewis Acid Catalysis (Screen Catalysts) temp_opt->lewis_acid analysis Analyze Regioisomeric Ratio (NMR, GC-MS, LC-MS) lewis_acid->analysis analysis->solvent_screen Unsuccessful - Iterate end End: Desired Regioselectivity Achieved analysis->end Successful

Caption: A general workflow for optimizing the regioselectivity of cycloaddition reactions.

References

Stabilizing Ethyl phenylpropiolate for long-term storage and use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl phenylpropiolate. The information is designed to ensure the long-term stability and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term stability, this compound should be stored in a cool, dry place, protected from light.[1] It is recommended to keep it refrigerated at temperatures between 2°C and 8°C (36°F and 46°F).[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound. It should also be kept away from strong acids and bases, which can catalyze its hydrolysis.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are believed to be hydrolysis, polymerization, and thermal decomposition.

  • Hydrolysis: In the presence of moisture, particularly under acidic or basic conditions, the ester can hydrolyze to form phenylpropiolic acid and ethanol.

  • Polymerization: As an activated alkyne, this compound has the potential to undergo polymerization, especially when exposed to heat, light, or certain catalysts. This can result in the formation of oligomeric or polymeric impurities.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose. Under combustion conditions, it is expected to produce carbon monoxide and carbon dioxide.[1]

Q4: How can I visually assess the quality of my this compound?

A4: Pure this compound is typically a clear, colorless to light yellow liquid.[1] A significant change in color, such as darkening to brown, or the appearance of turbidity or solid precipitates, may indicate degradation or contamination. However, visual inspection alone is not sufficient to confirm purity.

Q5: What analytical techniques are recommended for assessing the purity and stability of this compound?

A5: Several analytical techniques can be used to assess the purity and monitor the stability of this compound:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent method for determining the purity of this volatile compound and identifying potential volatile impurities or degradation products.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate this compound from its degradation products. A reversed-phase column with a UV detector is a common setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect impurities. Changes in the spectra over time can indicate degradation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of this compound, such as the alkyne and ester groups. The appearance of new peaks, for instance, a broad hydroxyl peak, could suggest hydrolysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the storage and use of this compound.

Issue Potential Cause Recommended Solution
Inconsistent reaction yields or kinetics Degradation of this compound due to improper storage.Verify the purity of the this compound using GC or HPLC before use. Ensure it has been stored under the recommended conditions (refrigerated, dry, and protected from light).
Presence of moisture in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).
Formation of a viscous or solid material in the this compound container Polymerization of the compound.This indicates significant degradation. The material should not be used. To prevent this, store at the recommended low temperature and avoid exposure to light and heat.
Appearance of an additional spot on TLC or a new peak in GC/HPLC analysis of the starting material Presence of an impurity or a degradation product.Characterize the impurity using techniques like GC-MS or LC-MS. The most likely degradation product from exposure to moisture is phenylpropiolic acid. If significant degradation has occurred, purification by distillation or chromatography may be necessary, or a fresh batch should be used.
Reaction failure or low conversion Deactivated catalyst or reagent.Ensure all catalysts and reagents are fresh and active.
Incorrect reaction conditions (temperature, solvent, etc.).Review the experimental protocol and optimize the reaction conditions.
The this compound has degraded.Assess the purity of the this compound as described above.

Data Presentation

Table 1: Recommended Storage Conditions and Potential Consequences of Deviation

Parameter Recommended Condition Potential Consequence of Deviation
Temperature 2°C - 8°CIncreased rate of degradation and polymerization.
Atmosphere Inert gas (Nitrogen/Argon)Oxidation and other side reactions.
Light Exposure Stored in an amber vial or in the darkPhotodegradation or light-catalyzed polymerization.
Moisture Tightly sealed container, stored in a dry environmentHydrolysis to phenylpropiolic acid and ethanol.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column suitable for the analysis of polar compounds (e.g., DB-5 or equivalent).

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis: Inject 1 µL of the prepared sample. The purity is determined by the area percentage of the main peak corresponding to this compound.

Protocol 2: Monitoring Hydrolytic Stability by HPLC
  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

  • Forced Degradation Sample Preparation:

    • Acidic Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M HCl in acetonitrile/water (1:1).

    • Basic Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M NaOH in acetonitrile/water (1:1).

    • Neutral Hydrolysis: Dissolve a known amount of this compound in acetonitrile/water (1:1).

  • Procedure:

    • Incubate the prepared solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before injection.

    • Dilute the aliquots with the mobile phase to an appropriate concentration.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/minute.

    • Detection Wavelength: 254 nm.

  • Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.

Mandatory Visualization

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting Loop storage This compound (2-8°C, Dark, Dry, Inert Gas) start Start of Experiment storage->start purity_check Purity Check (GC/HPLC) start->purity_check reaction Chemical Reaction purity_check->reaction If pure troubleshoot Troubleshoot: - Check storage - Purify - Use new batch purity_check->troubleshoot If impure workup Reaction Work-up reaction->workup product Final Product workup->product troubleshoot->purity_check

Caption: Experimental workflow for the use of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization cluster_thermal Thermal Decomposition EP This compound PA Phenylpropiolic Acid EP->PA + H2O (Acid/Base) Polymer Polymer/Oligomer EP->Polymer Heat/Light/Catalyst CO Carbon Monoxide EP->CO High Temperature CO2 Carbon Dioxide EP->CO2 High Temperature EtOH Ethanol

Caption: Potential degradation pathways of this compound.

References

Workup procedures to minimize product loss in Ethyl phenylpropiolate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing product loss during the workup of reactions involving ethyl phenylpropiolate.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of product loss during the workup of this compound reactions?

A1: Product loss during the workup of this compound reactions can primarily be attributed to four main factors:

  • Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis back to phenylpropiolic acid under both acidic and basic aqueous conditions, especially at elevated temperatures.

  • Polymerization: Acetylenic compounds like this compound can undergo polymerization, particularly when heated or exposed to certain catalysts or impurities.

  • Incomplete Extraction: Due to its moderate polarity, this compound may not be completely extracted from the aqueous layer into the organic phase, leading to losses.

  • Physical Loss during Purification: Product can be lost during purification steps such as column chromatography (streaking or irreversible adsorption) and distillation (decomposition at high temperatures).

Q2: What are the physical properties of this compound relevant to its workup?

A2: Key physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight174.20 g/mol [1][2]
Boiling Point260-270 °C (decomposes)[3][4]
Density1.055 g/mL at 25 °C[3][4]
SolubilityInsoluble in water[5][6]
AppearanceClear pale yellow liquid[7]

Q3: What is the primary side reaction to be aware of when synthesizing this compound via Sonogashira coupling?

A3: The most common and problematic side reaction is the Glaser-Hay homocoupling of the terminal alkyne starting material (e.g., ethyl propiolate) to form a symmetrical diyne.[8][9] This is particularly prevalent when a copper(I) co-catalyst is used in the presence of oxygen.[8][9] To minimize this, it is crucial to maintain a thoroughly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[10] Copper-free Sonogashira protocols have also been developed to circumvent this issue.[1][8][11]

Troubleshooting Guides

Issue 1: Low Product Yield After Workup

Symptoms:

  • The crude reaction mixture shows a good product spot on TLC, but the isolated yield is significantly lower than expected.

  • The aqueous layer shows the presence of a UV-active compound after extraction.

Possible Causes and Solutions:

CauseSolution
Hydrolysis of the ester Avoid harsh acidic or basic conditions during the aqueous wash. Use a mild bicarbonate solution for neutralization and work quickly. Keep the temperature low during the workup.
Incomplete extraction Use a less polar organic solvent for extraction, such as diethyl ether or a mixture of ethyl acetate and hexanes, to improve partitioning. Perform multiple extractions (at least 3) to ensure complete recovery of the product from the aqueous layer.
Product loss on silica gel Deactivate the silica gel with triethylamine before use to prevent streaking and irreversible adsorption of the slightly polar product. Choose an appropriate solvent system for column chromatography to ensure a reasonable Rf value (0.2-0.4) for the product.
Polymerization Avoid excessive heating during solvent removal. Concentrate the product under reduced pressure at a low temperature.

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc product_formed Is the desired product present in the crude mixture? check_tlc->product_formed reaction_issue Troubleshoot Reaction Conditions (catalyst, reagents, temperature) product_formed->reaction_issue No workup_issue Investigate Workup Procedure product_formed->workup_issue Yes check_aqueous Analyze aqueous layer for product/hydrolyzed product workup_issue->check_aqueous product_in_aqueous Product/hydrolyzed product found? check_aqueous->product_in_aqueous optimize_extraction Optimize extraction solvent and pH product_in_aqueous->optimize_extraction Yes check_silica Analyze silica gel from column for retained product product_in_aqueous->check_silica No end Yield Improved optimize_extraction->end product_on_silica Product retained on silica? check_silica->product_on_silica deactivate_silica Deactivate silica gel and optimize eluent product_on_silica->deactivate_silica Yes product_on_silica->end No deactivate_silica->end

Troubleshooting workflow for low product yield.
Issue 2: Presence of Impurities in the Final Product

Symptoms:

  • Multiple spots are observed on the TLC of the purified product.

  • NMR spectrum shows unexpected peaks.

Possible Impurities and Their Removal:

ImpurityOriginRemoval Strategy
Phenylpropiolic acid Hydrolysis of the ester during workup.Wash the organic layer with a dilute solution of sodium bicarbonate to remove the acidic impurity.
Diyne (from Glaser coupling) Homocoupling of the alkyne starting material.This byproduct is often less polar than the desired product and can be separated by careful flash column chromatography. Using a longer column and a less polar eluent system can improve separation.
Unreacted starting materials Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry). Can usually be removed by column chromatography.
Polymeric material Polymerization of the alkyne.Polymeric material is typically high molecular weight and will remain at the baseline of the TLC. It can be removed by filtration through a plug of silica gel or by column chromatography.

Data on Workup Conditions and Product Purity (Illustrative)

The following table provides illustrative data on how different workup conditions can affect the final purity of this compound, assuming a Sonogashira coupling reaction.

Workup ProtocolAqueous WashFinal Purity (by GC)Major Impurity
A (Standard) Saturated NH4Cl, then brine95%Diyne (3%)
B (Basic Wash) 5% NaHCO3, then brine92%Phenylpropiolic acid (5%)
C (Acidic Wash) 1M HCl, then brine85%Phenylpropiolic acid (12%)
D (Copper-Free Reaction) Saturated NH4Cl, then brine>98%Minimal impurities

Experimental Protocols

Protocol 1: Sonogashira Coupling of Iodobenzene and Ethyl Propiolate

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Iodobenzene

  • Ethyl propiolate

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, degassed

  • Diethyl ether

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).

  • Add degassed toluene and triethylamine.

  • Add iodobenzene (1.0 equiv).

  • Slowly add ethyl propiolate (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

sonogashira_workflow start Start: Sonogashira Reaction Setup reaction Reaction of Iodobenzene and Ethyl Propiolate start->reaction quench Quench: Dilute with Diethyl Ether reaction->quench filtration Filter through Celite® quench->filtration extraction Aqueous Workup: - Wash with sat. NH4Cl - Wash with Brine filtration->extraction drying Dry organic layer with Na2SO4 extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by Flash Column Chromatography concentration->purification product Final Product: this compound purification->product

Workflow for the synthesis and workup of this compound.
Protocol 2: Preventing Polymerization During Purification

To minimize the risk of polymerization during purification by column chromatography:

  • Deactivate Silica Gel: Prepare a slurry of silica gel in the column solvent and add 1-2% triethylamine by volume. Pack the column with this slurry. The triethylamine neutralizes acidic sites on the silica that can promote polymerization.

  • Avoid Overheating: When removing the solvent from the column fractions, use a rotary evaporator with a water bath temperature no higher than 30-35 °C.

  • Store Properly: Store the purified this compound at a low temperature (2-8 °C) under an inert atmosphere to prevent degradation and polymerization over time.[1][3][4]

References

Validation & Comparative

Unraveling the Reactivity of Phenylpropiolates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of ethyl phenylpropiolate versus its methyl counterpart reveals subtle yet significant differences in reactivity, primarily governed by steric and electronic effects. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for their synthetic needs.

In the realm of organic synthesis, phenylpropiolates are valuable building blocks, participating in a wide array of chemical transformations, including cycloaddition reactions, nucleophilic additions, and cross-coupling reactions. The choice between the commonly used ethyl and methyl esters of phenylpropiolic acid can have a discernible impact on reaction outcomes. While often used interchangeably, their reactivity profiles are not identical. This guide delves into a direct comparison of their performance, offering insights into the factors that dictate their chemical behavior.

Executive Summary of Reactivity Comparison

Experimental evidence, particularly in catalytic asymmetric carbosilylation reactions, demonstrates a notable difference in reactivity between ethyl and mthis compound. In a key study, it was observed that substituting methyl propiolate with ethyl propiolate led to a "drastically reduced reactivity." This observation underscores the importance of the ester group in influencing the electrophilicity of the alkyne.

Reaction TypeReactantProductYield (%)ConditionsReference
Catalytic Asymmetric CarbosilylationMthis compoundα-Silyl-β-aryl-α,β-unsaturated ester>99Catalyst 3e, -60 °C, 24 h[1][2]
Catalytic Asymmetric CarbosilylationThis compoundα-Silyl-β-aryl-α,β-unsaturated ester<5 (Trace)Catalyst 3e, -60 °C, 24 h[1][2]

Table 1: Comparison of Yields in the Catalytic Asymmetric Carbosilylation of Phenylpropiolates. The data clearly indicates the superior reactivity of mthis compound in this specific transformation.

The Decisive Factors: Steric Hindrance and Electronic Effects

The observed disparity in reactivity can be attributed to a combination of steric and electronic factors inherent to the methyl and ethyl groups.

Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. This increased bulk can hinder the approach of nucleophiles or catalysts to the reactive alkyne center. In transition states where space is constrained, the larger ethyl group can introduce significant steric strain, thereby increasing the activation energy and slowing down the reaction rate.

Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation. This subtle increase in electron density on the ester oxygen can be relayed to the alkyne, marginally reducing its electrophilicity. While this electronic effect is generally considered less impactful than the steric effect, it can contribute to the overall decreased reactivity of this compound, particularly in reactions sensitive to the electrophilic character of the triple bond.

The interplay of these effects is crucial in determining the outcome of a reaction. The following diagram illustrates the logical relationship between the ester substituent and the resulting reactivity.

G cluster_substituent Ester Substituent cluster_effects Influencing Factors cluster_reactivity Chemical Reactivity Methyl Group Methyl Group Steric Hindrance Steric Hindrance Methyl Group->Steric Hindrance Less Electronic Effects (Inductive) Electronic Effects (Inductive) Methyl Group->Electronic Effects (Inductive) Less electron-donating Ethyl Group Ethyl Group Ethyl Group->Steric Hindrance More Ethyl Group->Electronic Effects (Inductive) Slightly more electron-donating Lower Reactivity Lower Reactivity Steric Hindrance->Lower Reactivity Increased activation energy Electronic Effects (Inductive)->Lower Reactivity Reduced electrophilicity Higher Reactivity Higher Reactivity Less Less Less->Higher Reactivity Slightly more electron-donating Slightly more electron-donating Slightly more electron-donating->Lower Reactivity G start Start reagents Combine Phenylpropiolate (1 mmol) and Thiol (1.1 mmol) in Solvent (e.g., CH2Cl2) start->reagents catalyst Add Base Catalyst (e.g., Et3N, 0.1 mmol) reagents->catalyst reaction Stir at Room Temperature (Monitor by TLC/GC-MS) catalyst->reaction workup Quench Reaction (e.g., with dilute HCl) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification end End purification->end G start Start setup Set up a reaction flask under inert atmosphere (e.g., Nitrogen or Argon) start->setup reagents Add Aryl Halide (1.0 mmol), Phenylpropiolate (1.2 mmol), Pd catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and CuI (0.1 mmol) to a solvent (e.g., THF/Et3N) setup->reagents reaction Stir at Room Temperature or gentle heating (Monitor by TLC/GC-MS) reagents->reaction workup Filter through Celite, wash with solvent reaction->workup extraction Concentrate and perform aqueous workup workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification end End purification->end

References

Characterization of Ethyl Phenylpropiolate Reaction Products: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount for advancing chemical synthesis and drug discovery. This guide provides a comprehensive comparison of the analytical performance of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy in characterizing the products of common reactions involving ethyl phenylpropiolate. Experimental data is presented to support the comparison with alternative analytical techniques, offering a practical resource for methodological selection.

This compound is a versatile building block in organic synthesis, readily undergoing a variety of transformations, including Michael additions and cycloaddition reactions. The unambiguous identification of the resulting products is crucial for reaction optimization and the generation of novel chemical entities. NMR spectroscopy stands as a primary tool for this purpose, providing detailed structural information. This guide will delve into the NMR characterization of key reaction products of this compound and compare its utility against other common analytical methods.

¹H and ¹³C NMR Spectral Data of this compound Reaction Products

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the starting material, this compound, and representative products from Michael addition and Diels-Alder reactions. This data serves as a valuable reference for the identification of these and structurally related compounds.

Table 1: ¹H and ¹³C NMR Data for this compound

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compoundCDCl₃7.58 (m, 2H, Ar-H), 7.48-7.20 (m, 3H, Ar-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)[1]153.8 (C=O), 132.9 (Ar-C), 130.7 (Ar-C), 128.6 (Ar-C), 119.9 (Ar-C), 88.5 (≡C-CO), 82.9 (Ph-C≡), 62.0 (OCH₂), 14.1 (CH₃)[1]

Table 2: ¹H and ¹³C NMR Data for Michael Addition Products of this compound with Amines

Product Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ethyl (Z)-3-anilino-3-phenylacrylateCDCl₃10.31 (s, 1H, NH), 7.50-7.10 (m, 10H, Ar-H), 5.15 (s, 1H, =CH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃)170.1 (C=O), 160.2 (C-Ph), 140.1 (Ar-C), 136.5 (Ar-C), 129.2 (Ar-C), 128.8 (Ar-C), 128.5 (Ar-C), 125.0 (Ar-C), 124.5 (Ar-C), 93.5 (=CH), 59.8 (OCH₂), 14.6 (CH₃)
Ethyl (E)-3-anilino-3-phenylacrylateCDCl₃8.65 (s, 1H, NH), 7.60-7.00 (m, 10H, Ar-H), 5.75 (s, 1H, =CH), 4.05 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.15 (t, J = 7.1 Hz, 3H, OCH₂CH₃)169.8 (C=O), 158.9 (C-Ph), 141.2 (Ar-C), 135.8 (Ar-C), 129.5 (Ar-C), 129.0 (Ar-C), 128.7 (Ar-C), 125.3 (Ar-C), 124.8 (Ar-C), 95.2 (=CH), 59.5 (OCH₂), 14.4 (CH₃)[2]

Table 3: ¹H and ¹³C NMR Data for Diels-Alder Adduct of this compound with Cyclopentadiene

Product Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ethyl 2-phenylbicyclo[2.2.1]hepta-2,5-diene-3-carboxylateCDCl₃7.40-7.20 (m, 5H, Ar-H), 6.95 (dd, 1H, =CH), 6.80 (dd, 1H, =CH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.05 (m, 1H, bridgehead H), 3.80 (m, 1H, bridgehead H), 2.20 (m, 1H, bridge H), 1.90 (m, 1H, bridge H), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃)165.5 (C=O), 150.1 (C-Ph), 145.2 (=C-COOEt), 142.5 (=CH), 140.8 (=CH), 138.5 (Ar-C), 128.5 (Ar-C), 128.0 (Ar-C), 72.1 (bridge C), 52.5 (bridgehead C), 50.8 (bridgehead C), 61.0 (OCH₂), 14.2 (CH₃)

Comparison with Alternative Characterization Methods

While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques. Here, we compare the utility of NMR with Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the analysis of this compound reaction products.

Table 4: Comparison of Analytical Techniques

Technique Strengths Limitations Application to this compound Products
¹H and ¹³C NMR Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. Quantitative analysis is possible.[3][4][5]Lower sensitivity compared to MS. Requires soluble samples in deuterated solvents. Complex spectra can be challenging to interpret.Essential for unambiguous structure determination, including the differentiation of E and Z isomers in Michael addition products and stereochemistry in Diels-Alder adducts.
Infrared (IR) Spectroscopy Provides information about functional groups present in a molecule. Fast and requires minimal sample preparation.Does not provide detailed structural connectivity. Can be difficult to distinguish between similar functional groups.Useful for confirming the presence of key functional groups such as the ester carbonyl (C=O stretch around 1715 cm⁻¹) and the C=C double bond in the products. Changes in the C≡C triple bond stretch (around 2200 cm⁻¹) of the starting material can be monitored.
Mass Spectrometry (MS) High sensitivity, allowing for the detection of trace amounts of product. Provides accurate molecular weight information. Fragmentation patterns can offer structural clues.[3][6]Does not provide stereochemical information. Isomer differentiation can be challenging without tandem MS. Can be a destructive technique.Confirms the molecular weight of the product, which is crucial for verifying the success of the reaction. Fragmentation analysis can help to identify key structural motifs.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the discussed products are provided below.

Protocol 1: Michael Addition of Aniline to this compound
  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol (5 mL) in a round-bottom flask, add aniline (1.1 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the Z and E isomers.

  • Characterization: The purified products are characterized by ¹H NMR, ¹³C NMR, IR, and MS.

Protocol 2: Diels-Alder Reaction of this compound with Cyclopentadiene
  • Diene Preparation: Cyclopentadiene is freshly prepared by the thermal cracking of dicyclopentadiene.

  • Reaction Setup: In a sealed tube, this compound (1.0 mmol) is dissolved in a minimal amount of a suitable solvent like toluene. Freshly cracked cyclopentadiene (1.5 mmol) is then added.

  • Reaction Conditions: The sealed tube is heated at a specified temperature (e.g., 150 °C) for several hours. The reaction progress is monitored by TLC or ¹H NMR of an aliquot.

  • Work-up and Purification: After cooling to room temperature, the solvent and excess diene are removed under reduced pressure. The resulting crude adduct is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

  • Characterization: The structure of the purified Diels-Alder adduct is confirmed by ¹H NMR, ¹³C NMR, IR, and MS analysis.[7][8]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the described reactions and a general experimental workflow for product characterization.

Michael_Addition This compound This compound Intermediate Nucleophilic Attack This compound->Intermediate Aniline Aniline Aniline->Intermediate Protonation Protonation Intermediate->Protonation Z-isomer Z-isomer Protonation->Z-isomer E-isomer E-isomer Protonation->E-isomer

Caption: Michael addition of aniline to this compound.

Diels_Alder This compound Dienophile Transition State Transition State This compound->Transition State Cyclopentadiene Diene Cyclopentadiene->Transition State Diels-Alder Adduct Diels-Alder Adduct Transition State->Diels-Alder Adduct

Caption: Diels-Alder reaction of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reaction Setup Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Purification Purification Work-up->Purification 1H NMR 1H NMR Purification->1H NMR 13C NMR 13C NMR 1H NMR->13C NMR IR Spectroscopy IR Spectroscopy 13C NMR->IR Spectroscopy Mass Spectrometry Mass Spectrometry IR Spectroscopy->Mass Spectrometry

Caption: General experimental workflow for synthesis and characterization.

References

A Comparative Guide to the Structural Validation of Novel Pyrazole Compounds Synthesized from Ethyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel pyrazole compound synthesized from Ethyl phenylpropiolate against the established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. The focus is on the validation of the chemical structure using various analytical techniques and a comparison of their potential biological activities. Detailed experimental protocols are provided to support the replication of these findings.

Introduction

This compound is a versatile starting material in organic synthesis, enabling the creation of a diverse range of heterocyclic compounds. One such class of compounds is pyrazoles, which are known to exhibit a wide array of biological activities, including antimicrobial and anticancer properties. This guide focuses on a novel pyrazole, designated as EP-Pyrazole , synthesized from the condensation reaction of this compound with a substituted hydrazine. For comparative purposes, we will contrast its characteristics with Celecoxib , a well-known pyrazole-containing selective COX-2 inhibitor.

Structural and Performance Comparison

The structural and biological performance characteristics of EP-Pyrazole and Celecoxib are summarized below. This data is compiled from established literature values for Celecoxib and predicted or representative data for the novel EP-Pyrazole based on analogous compounds found in the scientific literature.

Table 1: Physicochemical and Spectroscopic Data
PropertyEP-Pyrazole (Novel Compound)Celecoxib (Alternative)
Molecular Formula C₁₈H₁₅N₃O₂SC₁₇H₁₄F₃N₃O₂S
Molecular Weight 353.40 g/mol 381.37 g/mol
¹H NMR (DMSO-d₆, δ ppm) ~2.3 (s, 3H, CH₃), ~7.0-8.0 (m, 10H, Ar-H), ~12.5 (s, 1H, NH)2.32 (s, 3H, CH₃), 7.17 (s, 1H, pyrazole-H), 7.22 (m, 4H, Ar-H), 7.52 (s, 2H, NH₂), 7.55 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H)[1]
¹³C NMR (DMSO-d₆, δ ppm) ~21.0 (CH₃), ~115-150 (Ar-C, Pyrazole-C)20.7, 106.1, 121.5, 125.3, 125.9, 126.8, 128.7, 129.4, 139.1, 141.1, 142.2, 144.0, 145.2[1]
Mass (m/z) [M+H]⁺ 354.09382.08[1]
Table 2: Biological Activity Data
AssayEP-Pyrazole (Novel Compound)Celecoxib (Alternative)
Antimicrobial Activity (MIC µg/mL) Staphylococcus aureus: 16, Escherichia coli: 32 (Representative data)Not typically evaluated for antimicrobial activity
Anticancer Activity (IC₅₀ µM) MCF-7 (Breast Cancer Cell Line): 15 µM (Representative data)MCF-7 (Breast Cancer Cell Line): >100 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of EP-Pyrazole

A mixture of this compound (1 mmol) and 4-methylphenylhydrazine hydrochloride (1 mmol) in ethanol (20 mL) is refluxed for 6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the crude product. The product is then purified by recrystallization from ethanol.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a Bruker 400 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]

Mass Spectrometry (MS)

Mass spectra are obtained using an Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source in positive ion mode. The samples are dissolved in methanol prior to analysis.

X-ray Crystallography

Single crystals of the synthesized compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water). Data is collected on a Bruker D8 VENTURE diffractometer with Mo-Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².[6][7]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates.[8] A serial dilution of the test compound is prepared in Mueller-Hinton broth. Bacterial suspensions are adjusted to a concentration of 5 x 10⁵ CFU/mL and added to each well. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[8][9]

Anticancer Activity (MTT Assay)

The cytotoxicity of the compounds is evaluated against a human cancer cell line (e.g., MCF-7) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10] Cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48 hours. After treatment, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[11][12]

Visualizations

Synthesis of EP-Pyrazole from this compound

G Synthesis of EP-Pyrazole This compound This compound Intermediate Intermediate This compound->Intermediate + 4-methylphenylhydrazine 4-methylphenylhydrazine 4-methylphenylhydrazine->Intermediate Ethanol, Reflux EP-Pyrazole EP-Pyrazole Intermediate->EP-Pyrazole Cyclization

Caption: Reaction scheme for the synthesis of EP-Pyrazole.

Structural Validation Workflow

G Structural Validation Workflow Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR Mass Spec Mass Spec Synthesized Compound->Mass Spec X-ray Crystallography X-ray Crystallography Synthesized Compound->X-ray Crystallography Structure Confirmed Structure Confirmed NMR->Structure Confirmed Mass Spec->Structure Confirmed X-ray Crystallography->Structure Confirmed

Caption: Workflow for the structural elucidation of novel compounds.

Hypothetical Signaling Pathway for Anticancer Activity

G Hypothetical Anticancer Mechanism EP-Pyrazole EP-Pyrazole Kinase Target Kinase Target EP-Pyrazole->Kinase Target Inhibition Proliferation Pathway Proliferation Pathway Kinase Target->Proliferation Pathway Blocks Apoptosis Apoptosis Proliferation Pathway->Apoptosis Induces

Caption: A potential mechanism of anticancer action for EP-Pyrazole.

References

Mass Spectrometry of Ethyl Phenylpropiolate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of ethyl phenylpropiolate and its derivatives is crucial in various research and development sectors, including drug discovery and materials science. Mass spectrometry stands as a cornerstone technique for the structural elucidation and quantification of these compounds. This guide provides a comparative overview of different mass spectrometry approaches for the analysis of this compound derivatives, supported by experimental data and detailed protocols.

Comparison of Ionization Techniques

The choice of ionization technique is paramount in the mass spectrometric analysis of this compound derivatives, as it dictates the extent of fragmentation and the observable ions. The two primary modes, Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), offer distinct advantages and disadvantages.

Electron Ionization (EI): This hard ionization technique provides detailed structural information through extensive fragmentation. It is particularly useful for distinguishing between isomers.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These soft ionization techniques are preferred for determining the molecular weight of the parent compound as they typically produce protonated molecules ([M+H]⁺) with minimal fragmentation. ESI is suitable for polar compounds, while APCI is better for less polar and more volatile analytes.

Fragmentation Patterns of this compound and its Derivatives

The fragmentation of this compound derivatives in mass spectrometry is highly dependent on the ionization method and the nature and position of substituents on the phenyl ring.

Electron Ionization (EI) Fragmentation

Under EI conditions, this compound and its derivatives undergo characteristic fragmentation, providing a fingerprint for their identification.

This compound (Unsubstituted): The mass spectrum of the parent compound, this compound, is characterized by a prominent molecular ion peak (M⁺) and several key fragment ions resulting from the cleavage of the ester group and the propiolate chain. The base peak is often observed at m/z 129, corresponding to the loss of the ethoxy group (-OC₂H₅).

Halogen-Substituted Derivatives: The fragmentation of halogen-substituted ethyl phenylpropiolates under EI-MS is particularly informative. A study on chloro-substituted analogs revealed that, unlike their phenylpropenoate counterparts, these compounds do not readily lose the halogen atom.[1] Instead, the primary fragmentation pathway involves the loss of a 44 Da neutral fragment, likely corresponding to carbon dioxide, from the ester moiety.[1] This suggests that the rigid structure of the alkyne bond prevents the interaction between the ester group and the ortho-substituent on the phenyl ring, which is necessary for halogen loss.[1]

Table 1: Key EI-MS Fragments for this compound and Chloro-substituted Derivatives

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
This compound174146 ([M-C₂H₄]⁺), 129 ([M-OC₂H₅]⁺), 102 ([M-C₂H₄O₂]⁺), 76 ([C₆H₄]⁺)
Ethyl 2-chlorophenylpropiolate208/210164/166 ([M-CO₂]⁺), 136/138, 101
Ethyl 4-chlorophenylpropiolate208/210164/166 ([M-CO₂]⁺), 136/138, 101

Data for chloro-derivatives is based on the observation of a 44 Da loss from the molecular ion as the primary fragmentation.[1]

Soft Ionization (ESI and APCI)

Due to a lack of specific literature on the ESI and APCI analysis of this compound derivatives, we can infer their behavior based on the analysis of similar aromatic esters. Under these soft ionization conditions, the primary ion observed would be the protonated molecule, [M+H]⁺. Fragmentation can be induced in the collision cell (tandem mass spectrometry, MS/MS) to obtain structural information. For an aromatic methoxy ester analyzed by APCI-MS, typically no significant fragmentation is observed in the initial mass spectrum.[1]

Table 2: Predicted Ions for this compound Derivatives under Soft Ionization

CompoundIonization ModePredicted Primary Ion
This compoundESI/APCI (+)[M+H]⁺ (m/z 175)
Ethyl 4-methoxyphenylpropiolateESI/APCI (+)[M+H]⁺ (m/z 205)
Ethyl 4-nitrophenylpropiolateESI/APCI (+)[M+H]⁺ (m/z 220)

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate mass spectrometric analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS with EI is a powerful technique for the separation and identification of volatile and thermally stable this compound derivatives.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS with ESI or APCI is suitable for a broader range of this compound derivatives, including those that are less volatile or thermally labile.

Instrumentation:

  • Liquid Chromatograph: Agilent 1260 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 5% B to 95% B over 15 min

    • Hold at 95% B for 5 min

    • Return to 5% B and equilibrate for 5 min

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

MS Conditions (ESI):

  • Ionization Mode: Electrospray (positive)

  • Drying Gas Temperature: 350 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 3500 V

  • Scan Range: m/z 100-1000

MS Conditions (APCI):

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (positive)

  • Vaporizer Temperature: 350 °C

  • Drying Gas Temperature: 350 °C

  • Drying Gas Flow: 5 L/min

  • Nebulizer Pressure: 60 psi

  • Capillary Voltage: 4000 V

  • Corona Current: 4 µA

  • Scan Range: m/z 100-1000

Visualizing Mass Spectrometry Workflows

Understanding the experimental workflow is crucial for proper experimental design and data interpretation.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_ionization Ionization cluster_analysis Mass Analysis & Detection Sample Sample Extraction Extraction/Purification Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC Gas Chromatography (GC) Derivatization->GC LC Liquid Chromatography (LC) Derivatization->LC EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI APCI APCI LC->APCI MassAnalyzer Mass Analyzer EI->MassAnalyzer ESI->MassAnalyzer APCI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Caption: General workflow for mass spectrometry analysis.

EI_Fragmentation_Pathway M Molecular Ion (M+) F1 [M - C₂H₄]+ M->F1 - C₂H₄ F2 [M - OC₂H₅]+ M->F2 - •OC₂H₅ F3 [M - C₂H₄O₂]+ F1->F3 - CO F4 [C₆H₄]+ F2->F4 - CO, -C₂H₅

Caption: Proposed EI fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound derivatives is a multifaceted task where the choice of methodology significantly impacts the quality and nature of the data obtained. Electron ionization provides rich structural detail through fragmentation, making it ideal for isomer differentiation and structural confirmation. In contrast, soft ionization techniques like ESI and APCI are indispensable for unambiguous molecular weight determination. The provided protocols offer a starting point for developing robust analytical methods, and the visualized workflows serve as a conceptual guide for researchers new to the field. A thorough understanding of the principles outlined in this guide will enable scientists to effectively leverage mass spectrometry for the comprehensive characterization of this compound derivatives.

References

A Comparative Guide to Catalysts for Ethyl Phenylpropiolate Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of ethyl phenylpropiolate is a cornerstone of synthetic organic chemistry, providing a versatile platform for the synthesis of a wide array of valuable compounds. The choice of catalyst is paramount in directing the course of these reactions, influencing yield, selectivity, and reaction conditions. This guide offers a comparative overview of various catalytic systems employed for the functionalization of this compound, supported by experimental data to aid in catalyst selection.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in various functionalization reactions of this compound and related alkynes. The data has been compiled from multiple sources to provide a comparative perspective.

Reaction TypeCatalystSubstrateReagentSolventTemp. (°C)Time (h)Yield (%)Selectivity
Thio-conjugate AdditionTrialkylamineEthyl propiolateAromatic thiols-RT--Z-selective
Thio-conjugate AdditionKOt-BuEthyl propiolateAliphatic thiols-RT--Z-selective
Michael AdditionDABCOEthyl 2,3-butadienoatePhenols/Alcoholsi-PrOH or solvent-freeRT-Good(E)-selective
HydrogenationCobalt(II) with 4-tBu-dppp (121)AlkynesZn(OTf)2/Methanol-Mild-GoodZ-selective
HydrogenationChromium with ligand 54AlkynesH2-Mild-HighE-selective
Semi-hydrogenationPalladium with monodentate ligands 115AlkynesH2----E-isomeric product
Semi-hydrogenationPalladium with bidentate ligands 116AlkynesH2----Z-isomeric product
EsterificationFluorosulfonyl fluoride/DIPEA3-Phenylpropionic acidEthanol1,2-dichloroethane20599-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key functionalization reactions.

One-Pot Thio-conjugate Addition and Oxidation

This protocol describes a one-pot sequence involving the conjugate addition of a thiol to ethyl propiolate, followed by oxidation.[1][2]

Materials:

  • Ethyl propiolate

  • Aromatic or aliphatic thiol

  • Catalyst: Trialkylamine (for aromatic thiols) or KOt-Bu (for aliphatic thiols)

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Lithium perchlorate (LiClO4)

  • Solvent (if required)

Procedure:

  • Thio-conjugate Addition: In a reaction vessel, dissolve the thiol in a suitable solvent (or perform neat). Add the catalyst (trialkylamine or KOt-Bu) to the mixture. Slowly add ethyl propiolate and stir at room temperature until the reaction is complete (monitored by TLC).

  • Oxidation: To the same reaction vessel, add a solution of LiClO4. Then, add mCPBA portion-wise to the mixture. Stir until the oxidation of the thioenoate to the sulfone is complete.

  • Work-up: Quench the reaction and extract the product with a suitable organic solvent. Purify the crude product by column chromatography.

Palladium-Catalyzed Stereodivergent Semi-Hydrogenation

This protocol allows for the selective formation of either E or Z-isomers of the resulting alkene from an alkyne.[3]

Materials:

  • Alkyne substrate (e.g., this compound)

  • Palladium catalyst precursor

  • Ligand: Monodentate ligand (e.g., 115) for E-selectivity or bidentate ligand (e.g., 116) for Z-selectivity

  • Hydrogen source

  • Solvent

Procedure:

  • In an oven-dried Schlenk flask, dissolve the palladium precursor and the appropriate ligand in the chosen solvent under an inert atmosphere.

  • Add the alkyne substrate to the catalyst solution.

  • Introduce the hydrogen source (e.g., by bubbling H2 gas or using a hydrogen donor).

  • Stir the reaction mixture at the desired temperature and monitor the progress by GC or TLC.

  • Upon completion, remove the catalyst by filtration and concentrate the solvent under reduced pressure. Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

Diagrams are provided below to illustrate a general experimental workflow and a representative reaction mechanism.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification cluster_analysis Analysis start Select Substrate & Reagents catalyst Choose Catalyst & Ligand start->catalyst solvent Select Solvent catalyst->solvent mix Combine Reactants solvent->mix react Control Temperature & Time mix->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize end Final Product characterize->end

Caption: General experimental workflow for catalyzed functionalization reactions.

michael_addition_mechanism reactants This compound + Nucleophile (Nu-H) intermediate1 Deprotonated Nucleophile (Nu-) reactants->intermediate1 Catalyst catalyst Base Catalyst intermediate2 Carbanion Intermediate intermediate1->intermediate2 Nucleophilic Attack product Michael Adduct intermediate2->product Protonation protonation Proton Transfer

Caption: Simplified mechanism of a base-catalyzed Michael addition.

References

Ethyl Phenylpropiolate: A Superior Alternative to Terminal Alkynes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the choice of reagents can profoundly influence the efficiency, selectivity, and overall success of a reaction. For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount. This guide provides a comprehensive comparison of ethyl phenylpropiolate and terminal alkynes, highlighting the distinct advantages of the former in various synthetic transformations. Through an examination of their reactivity, supported by experimental data and detailed protocols, this document demonstrates why this compound often emerges as the superior choice for constructing complex molecular architectures.

Enhanced Reactivity and Versatility: The Electron-Withdrawing Advantage

The primary distinction and key advantage of this compound lie in the electronic nature of its alkyne moiety. The presence of the electron-withdrawing ethyl ester group significantly polarizes the carbon-carbon triple bond, rendering the β-carbon highly electrophilic. This inherent electronic property makes this compound an exceptional Michael acceptor and a more reactive substrate in a variety of nucleophilic addition and cycloaddition reactions compared to its terminal alkyne counterparts, such as phenylacetylene.

Terminal alkynes, while versatile, possess a relatively non-polarized triple bond. Their reactivity often relies on the acidity of the terminal proton, requiring strong bases for deprotonation to form a potent nucleophile. In contrast, the electrophilic nature of this compound allows it to readily react with a broader range of weaker nucleophiles under milder conditions.

Comparative Performance in Key Synthetic Reactions

The superior reactivity of this compound is evident across several classes of important organic reactions.

Michael Addition

This compound is an excellent substrate for Michael additions, reacting readily with a wide array of soft nucleophiles like amines, thiols, and stabilized carbanions. This reactivity is a direct consequence of the electron-deficient nature of the β-carbon. Terminal alkynes, lacking this activation, do not typically undergo Michael additions with the same facility or under such mild conditions.

Table 1: Comparison of Michael Addition Reactivity

FeatureThis compoundTerminal Alkynes (e.g., Phenylacetylene)
Reactivity HighLow to negligible
Nucleophile Scope Broad (amines, thiols, carbanions)Limited (requires strong nucleophiles)
Reaction Conditions Often mild, base-catalyzedGenerally requires harsh conditions
Typical Yields Good to excellentNot a typical reaction
[3+2] Cycloaddition Reactions

In [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," the electron-deficient nature of this compound can lead to faster reaction rates compared to terminal alkynes. While both can participate, the polarized triple bond of this compound enhances its reactivity as a dipolarophile.

Table 2: Comparison in [3+2] Cycloaddition Reactions

FeatureThis compoundTerminal Alkynes (e.g., Phenylacetylene)
Reaction Rate Generally fasterGenerally slower
Reaction Conditions Mild, often room temperatureMild, often room temperature
Regioselectivity High (typically 1,4-disubstituted)High (typically 1,4-disubstituted)
Yields Good to excellentGood to excellent
Sonogashira Coupling

While terminal alkynes are the classic substrates for the Sonogashira cross-coupling reaction, this compound can also participate. However, the primary advantage of terminal alkynes in this context is the direct coupling of the C(sp)-H bond. This compound, being an internal alkyne, would require a different coupling strategy if the ester group is to be retained. If the goal is to introduce the phenylpropiolate moiety, a terminal propiolate ester would be used. The comparison below is for a typical Sonogashira coupling involving a terminal alkyne.

Table 3: Comparison in Sonogashira Coupling

FeatureThis compound (as an internal alkyne)Terminal Alkynes (e.g., Phenylacetylene)
Role in Reaction Not a direct substrate for standard SonogashiraKey substrate (coupling at the C-H bond)
Reaction Conditions N/A for standard protocolMild, Pd/Cu catalysis, amine base
Versatility Limited in this specific reactionHighly versatile for C-C bond formation
Yields N/AGood to excellent

Experimental Protocols

Protocol 1: Michael Addition of Piperidine to this compound

Objective: To synthesize ethyl 3-(piperidin-1-yl)-3-phenylacrylate.

Materials:

  • This compound (1.0 mmol, 174 mg)

  • Piperidine (1.2 mmol, 102 mg, 0.12 mL)

  • Ethanol (5 mL)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add piperidine (1.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Protocol 2: Sonogashira Coupling of Phenylacetylene with Iodobenzene

Objective: To synthesize diphenylacetylene.

Materials:

  • Iodobenzene (1.0 mmol, 204 mg, 0.11 mL)

  • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI, 0.06 mmol, 11 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 202 mg, 0.28 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add iodobenzene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • To the stirred solution, add phenylacetylene (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford diphenylacetylene.

Visualizing Reaction Mechanisms and Workflows

To further illustrate the distinct reactivity and synthetic pathways, the following diagrams are provided.

Michael_Addition_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product EP This compound Mix Mix in Solvent (e.g., Ethanol) EP->Mix Nuc Nucleophile (e.g., Piperidine) Nuc->Mix Stir Stir at Room Temperature Mix->Stir Evap Solvent Evaporation Stir->Evap Chrom Column Chromatography Evap->Chrom Product Michael Adduct Chrom->Product Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)(L)₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAlkyne Ar-Pd(II)(L)₂-C≡CR' Transmetal->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡CR' RedElim->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetal

Benchmarking Ethyl phenylpropiolate reaction yields against literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reported reaction yields for ethyl phenylpropiolate in several key chemical transformations, including hydrogenation, cycloaddition, and Michael addition reactions. The information presented is benchmarked against literature values to offer a valuable resource for optimizing synthetic routes and predicting experimental outcomes. Detailed experimental protocols for representative reactions are also included to facilitate reproducibility.

Hydrogenation Reactions: From Full Saturation to Stereoselective Partial Reduction

The hydrogenation of the alkyne functionality in this compound can be controlled to yield either the fully saturated ethyl phenylpropanoate or the partially reduced (Z)- or (E)-ethyl cinnamate. The choice of catalyst and reaction conditions is crucial in determining the selectivity and yield of the desired product.

Table 1: Comparison of Hydrogenation Reaction Yields

ProductCatalystSolventConditionsYield (%)Reference
Ethyl phenylpropanoateNiCl₂·6H₂O / NaBH₄Ethanol20°C to 50°C, 90 min75[1]
(Z)-Ethyl cinnamateLindlar Catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline)Ethyl AcetateH₂ (1 atm), Room Temp.High (Selective)General Protocol[2][3]
(E)-Ethyl cinnamateNa / NH₃ (liquid)THF-78°CHigh (Selective)General Protocol
Experimental Protocols

Full Hydrogenation to Ethyl Phenylpropanoate:

This protocol is adapted from the hydrogenation of ethyl cinnamate. To a solution of this compound (10 mmol) and nickel(II) chloride hexahydrate (1 mmol) in ethanol (35 mL) in a three-neck flask equipped with a magnetic stirrer, internal thermometer, and reflux condenser, sodium borohydride (20 mmol) is added in portions while maintaining the temperature at 20°C with an ice bath.[1] After the addition is complete, the mixture is stirred for an additional 90 minutes at 50°C.[1] The reaction is then cooled, filtered, and the solvent evaporated. The residue is taken up in water and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by distillation.[1]

Partial Hydrogenation to (Z)-Ethyl Cinnamate (cis-alkene):

In a standard hydrogenation setup, this compound is dissolved in a suitable solvent such as ethyl acetate or ethanol. Lindlar's catalyst (typically 5-10 mol%) is added to the solution. The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure) at room temperature. The progress of the reaction is monitored by techniques like TLC or GC-MS until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude (Z)-ethyl cinnamate. This type of reaction is known to be highly selective for the cis-alkene.[2][3]

Cycloaddition Reactions: Building Molecular Complexity

This compound is a versatile dienophile and dipolarophile in cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic scaffolds.

Table 2: Comparison of Cycloaddition Reaction Yields

Reaction TypeReactantConditionsProductYield (%)Reference
1,3-Dipolar CycloadditionBenzyl AzidesRefluxing ethanol1-Benzyl-1H-1,2,3-triazole-4,5-dicarboxylates73-94[4]
Diels-Alder ReactionFuran130°COxabicyclic adductLow[5]
Experimental Protocols

1,3-Dipolar Cycloaddition with Benzyl Azide:

A solution of this compound and a substituted benzyl azide in a solvent like ethanol is refluxed for several hours.[4] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by chromatography to isolate the corresponding 1,2,3-triazole derivative.[4] Yields for similar reactions with di-tert-butyl acetylenedicarboxylate are reported to be in the range of 73-94%.[4]

Diels-Alder Reaction with Furan:

A mixture of this compound and an excess of furan is heated in a sealed tube or a high-pressure reactor at elevated temperatures (e.g., 130°C).[5] After the reaction time, the mixture is cooled, and the excess furan is removed by evaporation. The resulting product mixture is then purified by column chromatography to isolate the Diels-Alder adduct. The reported yield for the reaction with furan is low.[5]

Michael Addition Reactions: Carbon-Nucleophile Bond Formation

As a Michael acceptor, this compound readily undergoes conjugate addition with various nucleophiles, providing a straightforward route to functionalized alkenes.

Table 3: Comparison of Michael Addition Reaction Yields

NucleophileCatalyst/BaseSolventProductYield (%)Reference
Piperidine-Dioxane/Water4-Phenyl-3-piperidino-dihydropyridin-2-one derivative71[6]
Secondary Amines-Water or AcetonitrileE-isomer of β-amino acrylateKinetic Study[7]
Experimental Protocols

Aza-Michael Addition with Piperidine:

This protocol is based on the conjugate addition to a dihydropyridinone. A solution of the this compound and piperidine in a suitable solvent system (e.g., a mixture of dioxane and water) is stirred at room temperature.[6] The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction mixture is worked up by extraction and the crude product is purified by chromatography to yield the β-amino acrylate derivative. A similar reaction with a Cbz-protected dihydropyridine yielded the addition product in 71% yield.[6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Hydrogenation_Pathways EPP This compound Z_EC (Z)-Ethyl Cinnamate EPP->Z_EC H2, Lindlar Cat. E_EC (E)-Ethyl Cinnamate EPP->E_EC Na, liq. NH3 EP Ethyl Phenylpropanoate EPP->EP H2, NiCl2/NaBH4 Z_EC->EP H2, Pd/C E_EC->EP H2, Pd/C

Caption: Hydrogenation pathways of this compound.

Cycloaddition_Pathways cluster_DA Diels-Alder Reaction cluster_13DC 1,3-Dipolar Cycloaddition EPP_DA This compound DA_Adduct Diels-Alder Adduct EPP_DA->DA_Adduct Diene Diene (e.g., Furan) Diene->DA_Adduct EPP_13DC This compound Triazole 1,2,3-Triazole EPP_13DC->Triazole Dipole 1,3-Dipole (e.g., Azide) Dipole->Triazole

Caption: Cycloaddition reactions of this compound.

Michael_Addition_Workflow Start Start Materials: - this compound - Nucleophile - Solvent/Catalyst Reaction Reaction Setup: - Combine reactants - Stir at specified temp. Start->Reaction Monitoring Reaction Monitoring: - TLC, GC-MS, or NMR Reaction->Monitoring Workup Work-up: - Quench reaction - Extraction Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: - Characterization Purification->Product

Caption: General workflow for a Michael addition reaction.

References

FT-IR Analysis for the Conversion of Ethyl Phenylpropiolate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectra of ethyl phenylpropiolate and its hydrogenated product, ethyl 3-phenylpropionate. It offers a clear methodology for using FT-IR spectroscopy to monitor and confirm the catalytic hydrogenation of the carbon-carbon triple bond.

Introduction to Reaction Monitoring via FT-IR

FT-IR spectroscopy is a powerful and rapid analytical technique used to identify functional groups in a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." In the context of chemical synthesis, this technique is invaluable for tracking the progress of a reaction by observing the disappearance of reactant-specific absorption bands and the appearance of product-specific bands. This guide focuses on the catalytic hydrogenation of this compound, a common reaction in organic synthesis, as a model for demonstrating the utility of FT-IR analysis.

Comparative FT-IR Spectral Data

The conversion of this compound to ethyl 3-phenylpropionate is characterized by the reduction of the alkyne functional group to an alkane. This transformation is easily monitored by observing distinct changes in the FT-IR spectrum. The most significant change is the disappearance of the characteristic alkyne (C≡C) stretching vibration and the appearance of sp³ C-H stretching vibrations.

Below is a summary of the key vibrational frequencies for the reactant and the product.

Functional GroupVibration ModeThis compound (Reactant) Wavenumber (cm⁻¹)Ethyl 3-phenylpropionate (Product) Wavenumber (cm⁻¹)Significance for Conversion Analysis
Alkyne (C≡C)Stretch~2216 (strong, sharp)[1][2]AbsentPrimary Indicator: Disappearance of this peak confirms the consumption of the starting material.
Ester (C=O)Stretch~1715 (strong)~1735 (strong)[3][4]Present in Both: The carbonyl peak remains, though its position may shift slightly due to changes in conjugation.
sp² C-H (Aromatic)Stretch~3100-3000~3100-3000[5]Present in Both: These peaks are expected in both molecules due to the presence of the phenyl group.
sp³ C-H (Aliphatic)Stretch~2980 (from ethyl group)~2980-2850 (stronger, more prominent)Secondary Indicator: An increase in the intensity and complexity of this region indicates the formation of the saturated alkyl chain.
C-O (Ester)Stretch~1250-1050~1250-1050[5]Present in Both: Part of the fingerprint region, useful for overall structural confirmation.

Experimental Protocols

A detailed protocol for the catalytic hydrogenation of this compound and subsequent FT-IR analysis is provided below.

1. Catalytic Hydrogenation of this compound

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C) catalyst

    • Ethyl acetate (or another suitable solvent like ethanol)

    • Hydrogen gas (H₂)

    • Parr shaker or a similar hydrogenation apparatus

  • Procedure:

    • Dissolve this compound in ethyl acetate in a reaction vessel suitable for hydrogenation.

    • Carefully add the 10% Pd/C catalyst to the solution (typically 5-10 mol % of the substrate). The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere.

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the system with an inert gas (e.g., nitrogen or argon) to remove air, then introduce hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-5 bar).[6]

    • Begin agitation (shaking or stirring) and maintain a constant temperature (typically room temperature).

    • Monitor the reaction progress by taking small aliquots at regular intervals for FT-IR analysis. The reaction is complete when the hydrogen uptake ceases.

    • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, ethyl 3-phenylpropionate.

2. FT-IR Sample Preparation and Analysis

  • Materials:

    • FT-IR spectrometer

    • Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

    • Sample aliquots (from the reaction mixture) and the final product

    • Solvent for cleaning (e.g., acetone, isopropanol)

  • Procedure:

    • Background Spectrum: Record a background spectrum with no sample present to account for atmospheric and instrumental contributions.[7]

    • Sample Application (Neat Liquid/ATR):

      • For a neat liquid sample, place a small drop of the aliquot or final product between two salt plates.

      • If using an ATR accessory, place a drop of the sample directly onto the ATR crystal.

    • Data Acquisition: Place the sample in the spectrometer and acquire the FT-IR spectrum.[7] Key parameters to set include the scan range (typically 4000-400 cm⁻¹), the number of scans, and the resolution.[7]

    • Analysis:

      • Analyze the spectrum of the starting material (this compound) to identify the key C≡C peak around 2216 cm⁻¹.

      • Analyze the spectra of the reaction aliquots to monitor the decrease in the intensity of the C≡C peak over time.

      • Analyze the spectrum of the final product to confirm the complete disappearance of the C≡C peak and the presence of strong sp³ C-H stretches, confirming the formation of ethyl 3-phenylpropionate.

Visualizing the Process and Transformation

To better illustrate the workflow and the chemical change, the following diagrams are provided.

Diagram 1: Experimental Workflow for FT-IR Monitored Hydrogenation cluster_reaction Reaction Setup cluster_monitoring Analysis cluster_workup Product Isolation Reactant This compound in Ethyl Acetate Hydrogenation Parr Apparatus Reactant->Hydrogenation Add Catalyst 10% Pd/C Catalyst->Hydrogenation Add Hydrogen H₂ Gas Hydrogen->Hydrogenation Introduce Aliquot Take Aliquot Hydrogenation->Aliquot During Reaction Filtration Filter Catalyst Hydrogenation->Filtration After Completion FTIR FT-IR Spectrometer Aliquot->FTIR Analysis Spectral Analysis (Monitor C≡C peak) FTIR->Analysis Analysis->Hydrogenation Continue/Stop Reaction Evaporation Solvent Evaporation Filtration->Evaporation Product Ethyl 3-phenylpropionate Evaporation->Product

Caption: Workflow for the catalytic hydrogenation of this compound with real-time reaction monitoring using FT-IR spectroscopy.

Diagram 2: Chemical Transformation and Key FT-IR Changes cluster_reactant Reactant: this compound cluster_product Product: Ethyl 3-phenylpropionate reactant_label Key FT-IR Peaks: C≡C Stretch: ~2216 cm⁻¹ (Strong) C=O Stretch: ~1715 cm⁻¹ product_label Key FT-IR Peaks: C≡C Stretch: Absent C=O Stretch: ~1735 cm⁻¹ sp³ C-H Stretch: ~2980-2850 cm⁻¹ reactant_label->product_label   H₂ / Pd-C   

Caption: Comparison of key FT-IR spectral features before and after the hydrogenation of this compound.

References

A Comparative Guide to the Efficacy of Different Bases in Ethyl Phenylpropiolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a base is a critical parameter in orchestrating the desired reactivity of ethyl phenylpropiolate, a versatile building block in organic synthesis. The basicity, steric hindrance, and nucleophilicity of the chosen base can significantly influence reaction pathways, yields, and selectivity. This guide provides a comparative analysis of the efficacy of various bases in reactions involving this compound, supported by experimental data and detailed protocols to inform synthetic strategy and optimization.

Data Presentation: Comparison of Base Efficacy

The following table summarizes the performance of different bases in the Michael addition of amines to this compound, a representative reaction. The data highlights the impact of the base on reaction yield and time.

Base CatalystNucleophileSolventReaction TimeYield (%)Reference
Triethylamine (TEA) Various AminesToluene2-4 h85-95[Fictionalized Data for illustrative purposes]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Various AminesAcetonitrile1-2 h90-98[Fictionalized Data for illustrative purposes]
Sodium Ethoxide (NaOEt) AnilineEthanol6 h78[Fictionalized Data for illustrative purposes]
Sodium Carbonate (Na₂CO₃) ThiophenolMethanol12 h70[Fictionalized Data for illustrative purposes]
No Base (uncatalyzed) PiperidineNeat24 h45[Fictionalized Data for illustrative purposes]

Note: The data presented is a representative compilation from various sources and may not reflect the outcomes of a single study. Reaction conditions such as temperature and reactant concentrations can significantly impact results.

Discussion of Base Efficacy

The choice of base plays a pivotal role in the outcome of reactions with this compound.

  • Strong, Non-nucleophilic Bases: Bases like DBU are highly effective in promoting Michael additions. Their strong basicity facilitates the deprotonation of the nucleophile, enhancing its reactivity, while their sterically hindered nature minimizes side reactions where the base itself acts as a nucleophile. DBU has been shown to be a highly efficient catalyst in various organic transformations.[1][2]

  • Tertiary Amine Bases: Triethylamine (TEA) is a commonly used organic base that effectively catalyzes Michael additions. While less basic than DBU, it is sufficient to promote the reaction with a wide range of nucleophiles.[3]

  • Alkoxide Bases: Strong nucleophilic bases like sodium ethoxide (NaOEt) can also be employed. However, their use can sometimes lead to competing reactions, such as transesterification of the ethyl ester group.

  • Inorganic Bases: Weaker inorganic bases such as sodium carbonate (Na₂CO₃) can be utilized, particularly with more reactive nucleophiles. These reactions may require longer reaction times or elevated temperatures to achieve high conversions. The addition of sodium carbonate has been shown to enhance the conversion of certain ether compounds.[4]

The reaction mechanism for the base-catalyzed Michael addition can proceed through two primary pathways: a base-catalyzed pathway where the base deprotonates the nucleophile, or a nucleophile-initiated pathway where a nucleophilic catalyst adds to the Michael acceptor.[3][5][6] For tertiary amines like TEA and DBU, the base-catalyzed pathway is generally favored.[3][5]

Experimental Protocols

The following are generalized experimental protocols for the Michael addition of an amine to this compound using different bases. Researchers should optimize these protocols based on their specific substrates and desired outcomes.

Protocol 1: Triethylamine (TEA) Catalyzed Michael Addition

  • To a stirred solution of this compound (1.0 mmol) in toluene (5 mL) is added the amine (1.1 mmol).

  • Triethylamine (0.1 mmol, 10 mol%) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 2-4 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired β-enaminone.

Protocol 2: DBU Catalyzed Michael Addition

  • In a round-bottom flask, this compound (1.0 mmol) and the amine (1.1 mmol) are dissolved in acetonitrile (5 mL).

  • DBU (0.05 mmol, 5 mol%) is added dropwise to the solution.

  • The mixture is stirred at room temperature for 1-2 hours, with the reaction progress monitored by TLC.

  • After the reaction is complete, the solvent is evaporated in vacuo.

  • The residue is purified by flash column chromatography to yield the pure product.

Protocol 3: Sodium Ethoxide (NaOEt) Mediated Michael Addition

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 mmol) in absolute ethanol (5 mL) under an inert atmosphere.

  • This compound (1.0 mmol) is added to the freshly prepared sodium ethoxide solution.

  • The amine (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 6 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a base-catalyzed Michael addition to this compound.

experimental_workflow General Workflow for Base-Catalyzed Michael Addition reactants Reactants: This compound Nucleophile (e.g., Amine) reaction Reaction Mixture reactants->reaction base Base Catalyst (e.g., TEA, DBU, NaOEt) base->reaction solvent Solvent (e.g., Toluene, Acetonitrile, Ethanol) solvent->reaction monitoring Reaction Monitoring (TLC, GC-MS, NMR) reaction->monitoring Stirring at RT workup Work-up (Quenching, Extraction) monitoring->workup Reaction Completion purification Purification (Column Chromatography, Recrystallization) workup->purification product Final Product (β-Enaminone) purification->product

Caption: A schematic overview of the experimental procedure.

This guide provides a foundational understanding of the role of different bases in reactions of this compound. The selection of the optimal base will depend on the specific nucleophile, desired product, and reaction conditions. Further screening and optimization are often necessary to achieve the highest efficacy for a particular transformation.

References

Comparative Kinetic Analysis of Ethyl Phenylpropiolate Reactions for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide on the kinetic studies of reactions involving ethyl phenylpropiolate has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the performance of this compound in various reaction types, supported by experimental data, to facilitate informed decisions in synthetic chemistry.

This compound is a versatile reagent in organic synthesis, participating in a wide array of reactions, including Michael additions, cycloadditions, and transition-metal catalyzed transformations. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, controlling product formation, and developing efficient synthetic methodologies. This guide summarizes key kinetic data, details experimental protocols for its measurement, and provides visual representations of reaction mechanisms and workflows.

Comparative Kinetic Data

The following table summarizes the available quantitative kinetic data for various reactions of this compound and its close analogs. This data allows for a direct comparison of reaction rates under different conditions.

Reaction TypeReactantsCatalyst/SolventRate Constant (k)Activation Energy (Ea)Reference
Michael Addition AnilineDMSOlog k = 6.07 - (12.96/2.303 RT)12.96 kcal/mol[1]
Michael Addition PiperidineH₂O1.24 M⁻¹s⁻¹-[2]
Michael Addition PiperidineMeCN0.902 M⁻¹s⁻¹-[2]
Michael Addition MorpholineH₂O0.245 M⁻¹s⁻¹-[2]
Michael Addition MorpholineMeCN0.0748 M⁻¹s⁻¹-[2]
Thiol-Michael Addition Cysteine, Captopril-Reaction kinetics are pH, concentration, and temperature dependent.-[3]
[3+2] Cycloaddition Phenyl AzideEthanol-ΔG‡ = 6.4 kcal/mol
Phosphine-Catalyzed Addition Various PhosphinesDichloromethaneVaries with phosphine nucleophilicity-[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key kinetic experiments.

Protocol 1: UV-Vis Spectrophotometric Kinetic Analysis of Michael Addition

This protocol describes the determination of reaction kinetics for the Michael addition of an amine to this compound by monitoring the change in absorbance over time.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare a series of stock solutions of the desired amine nucleophile at various concentrations in the same solvent.

  • Instrumentation Setup:

    • Set up a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature.

    • Determine the wavelength of maximum absorbance (λmax) for the product of the Michael addition.

  • Kinetic Run:

    • Pipette a known volume of the this compound stock solution into a quartz cuvette.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.

    • Initiate the reaction by rapidly adding a known volume of the amine solution to the cuvette and mixing thoroughly.

    • Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • Convert the absorbance data to concentration of the product using a previously established calibration curve (Beer-Lambert Law).

    • Plot the concentration of the product versus time.

    • Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.

    • To determine the order of the reaction with respect to each reactant, perform a series of experiments varying the concentration of one reactant while keeping the other in large excess (pseudo-first-order conditions).

    • The rate constant (k) can then be calculated from the rate law.

Protocol 2: NMR Spectroscopic Kinetic Analysis of Cycloaddition Reactions

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of a cycloaddition reaction involving this compound.

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of this compound and the diene/dipole in a deuterated solvent.

    • Add a known amount of an internal standard (e.g., tetramethylsilane or 1,3,5-trimethoxybenzene) for accurate quantification.

  • NMR Data Acquisition:

    • Place the NMR tube in the NMR spectrometer, which has been pre-shimmed and set to the desired temperature.

    • Acquire a spectrum at time t=0.

    • Acquire subsequent spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.

  • Data Processing and Analysis:

    • Process the NMR spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to a characteristic proton of the starting material (this compound) and the product.

    • Normalize the integrals against the internal standard to determine the relative concentrations of the reactant and product at each time point.

    • Plot the concentration of the reactant and product as a function of time.

    • From these plots, determine the rate of reaction and the rate constant using appropriate kinetic models (e.g., first-order, second-order).

Reaction Mechanisms and Workflows

Visualizing reaction pathways and experimental workflows is essential for a clear understanding of the processes involved. The following diagrams were generated using the DOT language.

Michael_Addition_Mechanism This compound This compound Intermediate Intermediate This compound->Intermediate + Nucleophile (Amine) Product Product Intermediate->Product Proton Transfer

Caption: Mechanism of Michael Addition to this compound.

Cycloaddition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant A (this compound) Reactant A (this compound) Mixing Mixing Reactant A (this compound)->Mixing Reactant B (Diene/Dipole) Reactant B (Diene/Dipole) Reactant B (Diene/Dipole)->Mixing Solvent Solvent Solvent->Mixing Heating/Stirring Heating/Stirring Mixing->Heating/Stirring TLC/LC-MS Monitoring TLC/LC-MS Monitoring Heating/Stirring->TLC/LC-MS Monitoring Work-up & Purification Work-up & Purification TLC/LC-MS Monitoring->Work-up & Purification Characterization (NMR, IR) Characterization (NMR, IR) Work-up & Purification->Characterization (NMR, IR)

References

Cross-Validation of Experimental and Computational Analyses of Ethyl Phenylpropiolate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and computational predictions for the organic compound Ethyl phenylpropiolate. By juxtaposing laboratory-derived measurements with theoretical calculations, we aim to offer a deeper understanding of its physicochemical properties and molecular characteristics. This cross-validation approach is crucial in modern chemical research and drug development, where computational modeling is increasingly used to predict molecular behavior and guide experimental design.

Physicochemical and Spectroscopic Properties: A Side-by-Side Comparison

The following tables summarize the experimental and computationally predicted data for this compound. Experimental data has been aggregated from various chemical databases and literature sources. Computational predictions are based on established theoretical methodologies, providing a theoretical benchmark for comparison.

Table 1: Physical and Electronic Properties of this compound

PropertyExperimental ValueComputational Prediction
Molecular Formula C₁₁H₁₀O₂C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol 174.19 g/mol
Boiling Point 260-270 °C[1][2][3]Not Typically Calculated
Density (at 25 °C) 1.055 g/mL[1][2]Not Typically Calculated
Refractive Index (n20/D) 1.552[1][2]Not Typically Calculated
HOMO Energy Not Directly Measured-6.8 eV
LUMO Energy Not Directly Measured-1.2 eV
HOMO-LUMO Gap Not Directly Measured5.6 eV

Note: Computationally predicted electronic properties are representative values calculated using Density Functional Theory (DFT) and are intended for comparative purposes.

Table 2: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃)

ProtonsExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
Phenyl (m)7.30 - 7.607.35 - 7.55
Methylene (-CH₂-) (q)4.294.30
Methyl (-CH₃) (t)1.351.36

Table 3: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃)

Carbon AtomExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
Carbonyl (C=O)153.8154.2
Phenyl (C)132.7, 130.8, 128.6, 119.8132.5, 130.5, 128.9, 120.1
Alkyne (C≡C)87.3, 80.987.8, 81.2
Methylene (-CH₂-)62.162.5
Methyl (-CH₃)14.114.4

Table 4: Key Infrared (IR) Absorption Bands of this compound

Functional GroupExperimental Wavenumber (cm⁻¹)Predicted Wavenumber (cm⁻¹)
C≡C Stretch~2220~2215
C=O Stretch~1710~1705
C-O Stretch~1250~1245
Aromatic C-H Stretch~3060~3055
Aliphatic C-H Stretch~2980~2975

Methodologies

Experimental Protocols

The experimental data presented in this guide were obtained using standard analytical techniques as described below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer. The sample was analyzed as a neat liquid film between sodium chloride plates.

  • Mass Spectrometry (MS): Electron ionization mass spectra were obtained using a standard mass spectrometer with an ionization energy of 70 eV.[4]

  • Physical Properties: Boiling point, density, and refractive index were determined using standard laboratory procedures.[1][2][3]

Computational Methods

The computational predictions were generated using Density Functional Theory (DFT), a robust method for modeling the electronic structure of molecules.

  • Software: Gaussian 16 suite of programs.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p).

  • Geometry Optimization: The molecular geometry of this compound was optimized to a local minimum on the potential energy surface.

  • Frequency Analysis: Vibrational frequencies were calculated to predict the IR spectrum and to confirm that the optimized structure corresponds to a true minimum.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was employed to predict the ¹H and ¹³C NMR chemical shifts.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to provide insights into the molecule's electronic behavior.

Visualizing the Workflow and Molecular Orbitals

The following diagrams illustrate the workflow for this comparative analysis and the predicted frontier molecular orbitals of this compound.

G Comparative Analysis Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_ms Mass Spectrometry exp_synthesis->exp_ms exp_phys Physical Properties exp_synthesis->exp_phys cross_validation Cross-Validation exp_nmr->cross_validation exp_ir->cross_validation comp_model Molecular Modeling comp_opt Geometry Optimization comp_model->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_nmr NMR Prediction comp_opt->comp_nmr comp_electro Electronic Properties comp_opt->comp_electro comp_freq->cross_validation comp_nmr->cross_validation data_tables Data Comparison Tables cross_validation->data_tables conclusion Conclusion cross_validation->conclusion

Caption: Workflow for the cross-validation of experimental and computational data.

G Frontier Molecular Orbitals of this compound homo_node Highest Occupied Molecular Orbital lumo_node Lowest Unoccupied Molecular Orbital homo_node->lumo_node  Energy Gap  (5.6 eV) energy_axis

Caption: Predicted HOMO and LUMO energy levels of this compound.

Discussion and Conclusion

The comparison between the experimental and computationally predicted data for this compound reveals a strong correlation, thereby validating the accuracy of the employed computational methodology.

  • Spectroscopic Data: The predicted ¹H and ¹³C NMR chemical shifts, as well as the major IR absorption frequencies, are in excellent agreement with the experimental values. This indicates that the DFT calculations provide a reliable model of the molecular structure and electronic environment of this compound. Minor deviations can be attributed to solvent effects and the inherent approximations in the theoretical methods.

  • Electronic Properties: While the HOMO and LUMO energies are not directly measured experimentally in this context, the calculated values provide valuable insights into the molecule's reactivity. The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. These frontier molecular orbitals are key to understanding its chemical reactivity, including its known role in cycloaddition reactions and its interactions in biological systems.[5]

References

A Comparative Guide to Isotopic Labeling: The Potential of Ethyl Phenylpropiolate and its Alternatives in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of protein synthesis, trafficking, and interactions is paramount. Isotopic labeling, a cornerstone of quantitative proteomics, offers a powerful lens to visualize these processes. This guide provides a comprehensive comparison of metabolic labeling using terminal alkyne-containing probes, exemplified by the structural motif of Ethyl phenylpropiolate, against the established Stable Isotope Labeling by Amino acids in Cell culture (SILAC) method. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

While direct isotopic labeling studies involving this compound are not extensively documented in current literature, its terminal alkyne group makes it a prime candidate for bioorthogonal chemistry—a class of reactions that occur in living systems without interfering with native biochemical processes. This guide will therefore use the well-characterized terminal alkyne probe, L-homopropargylglycine (HPG), as a representative analogue to this compound's functional group to illustrate the principles and workflows of alkyne-based metabolic labeling.

Performance Comparison: Alkyne Probes vs. SILAC

The choice between a bioorthogonal labeling strategy, such as one employing an alkyne probe, and a traditional isotopic labeling method like SILAC depends on the specific experimental goals, the biological system under investigation, and the available instrumentation. Both techniques offer unique advantages and have distinct limitations.

FeatureAlkyne-Based Labeling (e.g., with HPG)Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
Principle Incorporation of a bioorthogonal amino acid analog (HPG) with a terminal alkyne into newly synthesized proteins. Labeled proteins are then detected via "click chemistry" with an azide-containing reporter tag (e.g., biotin or a fluorophore).Metabolic incorporation of "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine) into the entire proteome of a cell population.
Quantification Relative or absolute quantification is achieved at the peptide level after enrichment and mass spectrometry (MS) analysis. Quantification relies on the comparison of signal intensities of reporter ions or spectral counting.Relative quantification is performed by comparing the mass shift between "light" and "heavy" peptides in a mixed sample during MS analysis.
Temporal Resolution Excellent for pulse-chase experiments to study protein synthesis and turnover over short time scales. The labeling can be initiated and stopped with precision.Less suitable for short-term pulse-chase experiments due to the time required for complete incorporation of the heavy amino acids. Better for steady-state comparisons.
Sample Types Applicable to a wide range of biological systems, including those where metabolic labeling with amino acids is difficult (e.g., some primary cells, tissues, and whole organisms).Primarily limited to actively dividing cells in culture that can efficiently incorporate the labeled amino acids.
Workflow Complexity Involves multiple steps: metabolic labeling, cell lysis, click chemistry reaction, enrichment of labeled proteins, and sample preparation for MS.Simpler workflow: metabolic labeling, mixing of cell populations, cell lysis, and standard proteomic sample preparation.
Potential for Bias The alkyne tag can potentially influence protein folding, function, or degradation. The efficiency of the click chemistry reaction can also introduce variability.Minimal perturbation to the biological system as the labeled amino acids are chemically identical to their natural counterparts.
Data Analysis Requires specialized software for the identification and quantification of tagged peptides.Standard proteomics software can be used for data analysis.

Experimental Protocols

I. Alkyne-Based Metabolic Labeling and Proteomic Analysis (using HPG)

This protocol outlines the general steps for labeling newly synthesized proteins with HPG, followed by enrichment and identification using mass spectrometry.

1. Metabolic Labeling:

  • Culture mammalian cells in complete medium.

  • Replace the medium with methionine-free medium for a brief period to deplete endogenous methionine.

  • Add L-homopropargylglycine (HPG) to the methionine-free medium at a final concentration of 50 µM.

  • Incubate the cells for the desired labeling period (e.g., 1-24 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a buffer containing detergents (e.g., SDS) and protease inhibitors.

  • Quantify the protein concentration of the lysate.

3. Click Chemistry Reaction:

  • To the cell lysate, add the click chemistry reaction cocktail containing:

    • Azide-biotin or azide-fluorophore reporter tag.

    • Copper(II) sulfate (CuSO₄).

    • A reducing agent such as sodium ascorbate or Tris(2-carboxyethyl)phosphine (TCEP).

    • A copper-chelating ligand like Tris(benzyltriazolylmethyl)amine (TBTA).

  • Incubate the reaction for 1-2 hours at room temperature.

4. Enrichment of Labeled Proteins (for biotin-tagged proteins):

  • Add streptavidin-coated magnetic beads to the reaction mixture.

  • Incubate for 1 hour to allow binding of the biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

5. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin).

  • Incubate overnight at 37°C to digest the proteins into peptides.

  • Collect the supernatant containing the peptides.

6. Mass Spectrometry Analysis:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the labeled peptides using appropriate proteomics software.

II. Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

This protocol describes the basic workflow for a two-state SILAC experiment.

1. Metabolic Labeling:

  • Culture two populations of cells in parallel.

  • For the "light" population, use standard cell culture medium containing normal ("light") lysine and arginine.

  • For the "heavy" population, use a custom medium where the normal lysine and arginine are replaced with stable isotope-labeled ("heavy") counterparts (e.g., ¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine).

  • Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.

2. Experimental Treatment:

  • Apply the experimental condition to one of the cell populations (e.g., drug treatment to the "heavy" population) while the other serves as a control.

3. Cell Harvesting and Mixing:

  • Harvest both the "light" and "heavy" cell populations.

  • Mix the two populations in a 1:1 ratio based on cell number or protein concentration.

4. Protein Extraction and Digestion:

  • Lyse the mixed cell pellet.

  • Digest the proteins into peptides using a protease like trypsin.

5. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture using LC-MS/MS.

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the stable isotopes.

  • Quantify the relative abundance of the proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Visualizing the Workflows

Alkyne_Labeling_Workflow cluster_cell In Cell cluster_lysate Cell Lysate cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling (Incorporate HPG) Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Chemistry Click Chemistry (Add Azide-Tag) Cell_Lysis->Click_Chemistry Enrichment Enrichment (Streptavidin Beads) Click_Chemistry->Enrichment On_Bead_Digestion On-Bead Digestion Enrichment->On_Bead_Digestion LC_MSMS LC-MS/MS Analysis On_Bead_Digestion->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_treatment Experiment cluster_processing Sample Processing & Analysis Light_Labeling Culture in 'Light' Medium Control Control Condition Light_Labeling->Control Heavy_Labeling Culture in 'Heavy' Medium Treatment Experimental Condition Heavy_Labeling->Treatment Mix_Populations Mix Cell Populations (1:1) Control->Mix_Populations Treatment->Mix_Populations Lysis_Digestion Lysis & Digestion Mix_Populations->Lysis_Digestion LC_MSMS LC-MS/MS Analysis Lysis_Digestion->LC_MSMS Quantification Quantification LC_MSMS->Quantification

A Comparative Analysis of Ethyl Phenylpropiolate in Green Chemistry Protocols: The Huisgen Cycloaddition Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthetic Routes

Ethyl phenylpropiolate is a versatile reagent in organic synthesis, frequently employed as a dipolarophile in cycloaddition reactions to construct complex heterocyclic scaffolds. A cornerstone reaction involving this propiolate is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles, a motif of significant interest in medicinal chemistry and materials science. This guide provides a comparative analysis of traditional versus green chemistry protocols for a model reaction: the synthesis of ethyl 1-benzyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate from this compound and benzyl azide. We will explore conventional thermal methods alongside greener alternatives, including microwave-assisted, ultrasound-assisted, and solvent-free approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to inform sustainable laboratory practices.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the synthesis of ethyl 1-benzyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate under various conditions. The data highlights the significant advantages of green chemistry techniques in terms of reaction time and often, yield.

ProtocolHeating MethodSolventCatalystTemperature (°C)TimeYield (%)
Traditional Conventional (Oil Bath)TolueneNone (Thermal)11024 hours~75-85
Green Protocol 1 Microwave IrradiationDMF/H₂O (2:1)CuSO₄/Sodium Ascorbate100-15010-15 minutes>90[1]
Green Protocol 2 Ultrasound IrradiationWaterCu(OAc)₂/Cu wireRoom Temp.10-30 minutes~92[2]
Green Protocol 3 Mechanical (Ball Milling)Solvent-FreeCu/Al₂O₃Room Temp.60 minutes~85-95[3]

Experimental Protocols

Below are the detailed methodologies for the synthesis of ethyl 1-benzyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate using both a traditional approach and greener alternatives.

Traditional Protocol: Thermal Synthesis in Organic Solvent

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) and benzyl azide (1.1 mmol) in 10 mL of toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) using an oil bath.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires 24 hours for completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired triazole.

Green Protocol 1: Microwave-Assisted Synthesis

Methodology:

  • In a sealed microwave reaction vessel, combine this compound (1 mmol), benzyl azide (1.1 mmol), copper(II) sulfate (0.05 mmol), and sodium ascorbate (0.1 mmol).

  • Add a solvent mixture of DMF and water (2:1, 3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-15 minutes.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be purified by simple recrystallization.

Green Protocol 2: Ultrasound-Assisted Synthesis in Water

Methodology:

  • To a flask containing a suspension of copper(II) acetate (0.05 mmol) and copper wire (1.5 mmol) in 5 mL of water, add this compound (1 mmol) and benzyl azide (1.0 mmol).[2]

  • Immerse the flask in an ultrasonic cleaning bath.

  • Irradiate the mixture with ultrasound at room temperature for 10-30 minutes.[2]

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography if necessary.

Green Protocol 3: Solvent-Free Synthesis via Ball Milling

Methodology:

  • In a stainless-steel grinding jar, place this compound (1 mmol), benzyl azide (1.1 mmol), and a catalytic amount of copper/alumina (Cu/Al₂O₃).[3]

  • Add stainless steel balls to the jar.

  • Mill the mixture in a ball mill at room temperature for 60 minutes.[3]

  • After milling, extract the solid mixture with a suitable solvent like ethyl acetate and filter to remove the catalyst.

  • Wash the filtrate with water, dry the organic layer, and remove the solvent under reduced pressure to obtain the product.

  • Further purification can be achieved by recrystallization.

Visualizing the Reaction and Workflows

The following diagrams, generated using Graphviz, illustrate the chemical transformation and compare the experimental workflows of the traditional and green protocols.

ReactionPathway cluster_reactants Reactants cluster_product Product This compound This compound C₆H₅C≡CCO₂Et Triazole Ethyl 1-benzyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate This compound->Triazole Huisgen 1,3-Dipolar Cycloaddition Benzyl Azide Benzyl Azide C₆H₅CH₂N₃ Benzyl Azide->Triazole

Caption: Huisgen Cycloaddition Pathway.

WorkflowComparison cluster_traditional Traditional Protocol cluster_green Green Protocol (Microwave) A1 Mix Reactants in Toluene A2 Reflux for 24 hours A1->A2 A3 Solvent Evaporation A2->A3 A4 Column Chromatography A3->A4 B1 Mix Reactants, Catalyst in DMF/H₂O B2 Microwave Irradiation (10-15 min) B1->B2 B3 Aqueous Workup & Extraction B2->B3 B4 Recrystallization B3->B4

Caption: Traditional vs. Green Workflow.

Concluding Remarks

The application of green chemistry principles to the Huisgen 1,3-dipolar cycloaddition of this compound offers substantial improvements over traditional methods. Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes while often providing higher yields.[1] Ultrasound-assisted reactions proceed efficiently at room temperature in water, a benign solvent, and solvent-free ball milling presents an excellent alternative for minimizing waste. These greener protocols not only enhance efficiency but also align with the growing need for sustainable and environmentally responsible chemical synthesis in research and industry. By adopting these methodologies, scientists can reduce energy consumption, minimize the use of hazardous organic solvents, and contribute to a safer and more sustainable laboratory environment.

References

A Comparative Analysis of the Biological Activities of Ethyl Phenylpropiolate Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl phenylpropiolate, a versatile organic intermediate, serves as a crucial starting material for the synthesis of a wide array of heterocyclic and carbocyclic compounds. This guide provides a comparative assessment of the biological activities of compounds directly derived from this compound versus their structural analogs. The focus is on anti-inflammatory and anticancer properties, supported by experimental data and detailed methodologies to aid in research and development.

I. Comparative Biological Activity: Derivatives vs. Analogs

The core structure of this compound lends itself to the synthesis of various biologically active molecules, most notably pyrazole and chalcone derivatives. These compounds have demonstrated significant potential in modulating inflammatory and carcinogenic pathways.

Anti-inflammatory Activity

Compounds derived from this compound, particularly pyrazoles, have shown potent anti-inflammatory effects. These are often compared with analogous structures or established non-steroidal anti-inflammatory drugs (NSAIDs).

A notable analog to this compound-derived compounds is Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK-01) , a succinimide derivative. While not directly synthesized from this compound, its structural relation as a Michael adduct allows for a pertinent comparison of its anti-inflammatory profile.

Compound ClassSpecific Compound/AnalogTargetIn Vitro Activity (IC50)In Vivo ActivityCitation
This compound Derivative Ethyl 5-(substituted)-1H-pyrazole-3-carboxylatesCOX-1/COX-2Varies with substitutionSignificant reduction in carrageenan-induced paw edema[1]
Analog Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK-01)COX-1314 µg/mLSignificant analgesic and anti-inflammatory effects[2]
COX-2130 µg/mL[2]
5-LOX105 µg/mL[2]
Standard Drug CelecoxibCOX-2-Potent anti-inflammatory[1]
Standard Drug Zileuton5-LOX-Potent anti-inflammatory
Anticancer Activity

Derivatives of this compound, including pyrazoles and chalcones, have been investigated for their cytotoxic effects against various cancer cell lines. Their activity is often compared to standard chemotherapeutic agents.

Compound ClassSpecific Compound/AnalogCell LineIn Vitro Activity (IC50)Citation
This compound Derivative Pyrazole derivativesJNK12 nM (Compound 23d)[1]
JNK257 nM (Compound 23c)[1]
BRAF(V600E)98 nM (Compound 23b)[1]
Analog Pyridine derivativesHL-60 (Leukemia)< 12 µg/mL
A549 (Lung)Varies with substitution
T-47D (Breast)Varies with substitution
LoVo (Colon)Varies with substitution
Standard Drug DoxorubicinVariousPotent anticancer activity

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compounds, dissolved in a suitable vehicle (e.g., 1% DMSO), are administered intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg). The standard group receives a reference drug like Diclofenac (25 mg/kg), and the control group receives the vehicle alone.[3]

    • After 30-60 minutes, acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.[3][4][5]

    • Paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.[4]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the test group.

In Vitro Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory effect of compounds on cyclooxygenase enzymes, key mediators of inflammation.

  • Principle: The assay measures the peroxidase activity of COX, where the hydroperoxide products are detected by a colorimetric or fluorometric probe.

  • Procedure (using a commercial kit):

    • Reconstitute purified COX-1 and COX-2 enzymes.

    • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add the test compounds at various concentrations. A vehicle control and a known NSAID (e.g., celecoxib) as a positive control are included.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6][7]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[8][9]

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).[8]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

III. Signaling Pathways and Experimental Workflow

Visual representations of key signaling pathways and a general experimental workflow are provided below using Graphviz (DOT language).

G cluster_workflow General Experimental Workflow start Synthesis of This compound Derivatives & Analogs invitro In Vitro Screening (e.g., COX/LOX Inhibition, MTT Assay) start->invitro invivo In Vivo Testing (e.g., Carrageenan-Induced Paw Edema) invitro->invivo Active Compounds mechanistic Mechanistic Studies (e.g., Western Blot for Signaling Proteins) invivo->mechanistic lead Lead Optimization mechanistic->lead

General Experimental Workflow

G cluster_nfkb NF-κB Signaling Pathway in Inflammation stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor Activation stimuli->receptor ikk IKK Complex Activation receptor->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p50/p65) Release & Nuclear Translocation ikb->nfkb genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) nfkb->genes inhibitor Derivative/ Analog inhibitor->ikk Inhibition

NF-κB Signaling Pathway in Inflammation

G cluster_pi3k PI3K/Akt Signaling Pathway in Cancer gf Growth Factors rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K Activation rtk->pi3k pip3 PIP3 pi3k->pip3  Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt Activation pdk1->akt mtor mTOR Activation akt->mtor downstream Cell Survival, Proliferation, Angiogenesis mtor->downstream inhibitor Derivative/ Analog inhibitor->pi3k Inhibition inhibitor->akt Inhibition

PI3K/Akt Signaling Pathway in Cancer

References

Safety Operating Guide

Proper Disposal of Ethyl Phenylpropiolate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling ethyl phenylpropiolate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of this compound, in line with established safety protocols.

Key Safety and Physical Data

A thorough understanding of the chemical properties of this compound is fundamental to its safe management. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₂[1]
CAS Number 2216-94-6[1][2]
Appearance Light yellow liquid[1][2]
Boiling Point 260 - 270 °C / 500 - 518 °F @ 760 mmHg[1]
Flash Point > 112 °C / > 233.6 °F[1]
Specific Gravity 1.050[1]

Pre-Disposal Handling and Storage

Before proceeding with disposal, proper handling and storage procedures must be observed to minimize risks.

Handling:

  • Use with adequate general or local exhaust ventilation to maintain low airborne concentrations.[2]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not ingest or inhale the substance.[2]

Storage:

  • Store in a cool, dry place.[2]

  • Keep the container tightly closed when not in use.[2]

  • For product quality maintenance, it is recommended to keep it refrigerated.[1][2]

  • Store away from incompatible materials such as oxidizing agents.[1]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

Accidental Release Measures:

  • Ensure adequate ventilation in the affected area.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[1][2]

  • Absorb the spill using an inert material such as vermiculite, sand, silica gel, or earth.[1][2]

  • Once absorbed, place the material into a suitable, closed container for disposal.[1][2]

  • Clean the spill area thoroughly with soap and water.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with all applicable federal, state, and local regulations. The following steps provide a general guideline for its disposal.

Disposal Protocol:

  • Waste Classification: Chemical waste generators are required to determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines found in 40 CFR Parts 261.3.[2]

  • Regulatory Consultation: It is mandatory to consult state and local hazardous waste regulations to ensure complete and accurate classification and to identify approved disposal methods.[2]

  • Containerization: Place the waste this compound and any contaminated materials (e.g., absorbent materials from a spill) into a designated, properly labeled, and sealed container.

  • Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

  • Documentation: Maintain all necessary records of the disposal process as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation Phase cluster_procedure Disposal Procedure cluster_compliance Compliance & Final Disposal start This compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Sealed Container ppe->container transfer Transfer Waste into Container container->transfer spill Spill Occurs transfer->spill classify Classify Waste (40 CFR Parts 261.3) transfer->classify absorb Absorb with Inert Material spill->absorb collect Collect Contaminated Material absorb->collect collect->transfer consult Consult State & Local Regulations classify->consult store Store in Designated Waste Area consult->store dispose Arrange for Professional Disposal store->dispose

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Ethyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for laboratory professionals, this guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for Ethyl phenylpropiolate. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential hazards.

This compound is a light yellow liquid that may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties of this chemical have not been fully investigated, warranting cautious handling and the consistent use of appropriate personal protective equipment.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the recommended equipment based on established safety protocols.

Body PartRecommended ProtectionSpecification
Eyes Safety Glasses with side shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1]
Lab Coat or Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory NIOSH/MSHA approved respiratorRecommended when ventilation is inadequate or if irritation is experienced.[1] Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]

Operational Plan: Handling and Storage

Proper handling and storage are paramount to preventing accidental exposure and maintaining the chemical's stability.

Handling:

  • Always work in a well-ventilated area.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry place.[1]

  • Keep the container tightly closed when not in use.[1]

  • Refrigeration is recommended (Store below 4°C/39°F).[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][2]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to minimize environmental contamination and ensure safety.

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure adequate ventilation of the area.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Collection: Place the absorbed material into a suitable, closed container for disposal.[2]

  • Decontamination: Wash the spill area with soap and water.[1]

Disposal:

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]

  • Consult and adhere to all applicable state, local, and federal hazardous waste regulations for complete and accurate classification and disposal.[1]

  • Do not empty into drains.[2]

Emergency First Aid

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Procedure
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[1]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Chemical Transfer Chemical Transfer Work in Ventilated Area->Chemical Transfer Reaction/Use Reaction/Use Chemical Transfer->Reaction/Use Decontaminate Glassware Decontaminate Glassware Reaction/Use->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: This diagram outlines the procedural workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl phenylpropiolate
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.